molecular formula C20H30O2 B8259479 8(17),12E,14-Labdatrien-20-oic acid

8(17),12E,14-Labdatrien-20-oic acid

Cat. No.: B8259479
M. Wt: 302.5 g/mol
InChI Key: VLQWZUQLAWRAFU-RIYZIHGNSA-N
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Description

8(17),12E,14-Labdatrien-20-oic acid is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8,8-dimethyl-3-methylidene-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWZUQLAWRAFU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)/C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 8(17),12E,14-Labdatrien-20-oic Acid - Natural Sources, Isolation, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural labdane (B1241275) diterpenoid, 8(17),12E,14-Labdatrien-20-oic acid. The document details its primary natural source, a representative methodology for its isolation and purification, and explores its potential biological activities based on current scientific literature.

Natural Sources

This compound is a natural product that has been identified and isolated from the plant kingdom. The primary documented source is detailed in the table below.

Plant SpeciesFamilyPlant PartReference
Isodon yuennanensisLamiaceaeRhizomes[1]

Table 1: Natural Source of this compound

Experimental Protocols: Isolation and Purification

The following is a representative experimental protocol for the isolation and purification of this compound from the rhizomes of Isodon yuennanensis. This protocol is based on the initial extraction method mentioned in the literature and employs standard chromatographic techniques for the separation of diterpenoids.

2.1. Plant Material Collection and Preparation The rhizomes of Isodon yuennanensis are collected, washed, and air-dried. The dried rhizomes are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2.2. Extraction The powdered rhizomes are extracted with a 70% aqueous acetone (B3395972) solution at room temperature.[1] This process is typically repeated multiple times to ensure the exhaustive extraction of secondary metabolites. The combined extracts are then filtered and concentrated under reduced pressure to remove the acetone, yielding a crude aqueous extract.

2.3. Solvent Partitioning The crude aqueous extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step aims to separate compounds based on their polarity, with diterpenoids like this compound expected to be present in the less polar fractions (e.g., chloroform or ethyl acetate).

2.4. Chromatographic Purification The bioactive fraction (e.g., the ethyl acetate fraction) is then subjected to a series of chromatographic techniques for the isolation of the pure compound.

  • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

  • Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column with a suitable solvent system, such as methanol (B129727), to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. This allows for the isolation of this compound in high purity.

2.5. Structure Elucidation The structure of the isolated compound is confirmed using various spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

G Start Dried & Powdered Rhizomes of Isodon yuennanensis Extraction Extraction with 70% Acetone Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Concentration->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation and purification of this compound.

Potential Signaling Pathways and Biological Activities

While specific studies on the signaling pathways directly modulated by this compound are limited, research on structurally similar labdane-type diterpenoids provides insights into its potential biological activities. For instance, the related compound 8(17),12E,14-labdatrien-18-oic acid has been shown to exert its effects through the adenylyl cyclase (AC) - cyclic AMP (cAMP) - protein kinase A (PKA) pathway. Given the structural similarity, it is plausible that this compound may also interact with this pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylates Targets Labdane This compound (Hypothesized) Labdane->AC Activates

Caption: Hypothesized signaling pathway for this compound.

This proposed mechanism suggests that this compound may act as an activator of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates PKA, which can then phosphorylate various downstream targets, resulting in a cellular response. This pathway is crucial in regulating numerous physiological processes, and its modulation by this compound could be a promising area for future research in drug development.

Conclusion

This compound is a labdane diterpenoid with a confirmed natural source in the rhizomes of Isodon yuennanensis. While detailed quantitative and mechanistic studies are still needed, the information presented in this guide provides a solid foundation for researchers interested in this compound. The outlined isolation protocol offers a practical starting point for obtaining the pure compound for further investigation, and the hypothesized signaling pathway provides a rationale for exploring its potential therapeutic applications. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

An In-Depth Technical Guide to 8(17),12E,14-Labdatrien-20-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the labdane (B1241275) diterpenoid, 8(17),12E,14-Labdatrien-20-oic acid. The information is compiled for an audience with a professional background in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a natural product belonging to the labdane class of diterpenoids.[1] These compounds are characterized by a bicyclic core and are known to exhibit a wide range of biological activities.[1] First isolated from the rhizomes of Isodon yuennanensis, this compound is of interest to the scientific community for its potential pharmacological applications.[2][3] This guide summarizes the current knowledge on its chemical properties, isolation, and potential biological significance.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₂₀H₃₀O₂ and a molecular weight of approximately 302.45 g/mol .[2][3]

PropertyValueSource
Molecular Formula C₂₀H₃₀O₂[2][3]
Molecular Weight 302.45 g/mol [2]
CAS Number 1639257-36-5[2][3]
Class Labdane Diterpenoid[1]
Natural Source Isodon yuennanensis[2][3]

Experimental Protocols

The isolation and structural elucidation of this compound were first described in a 2015 publication in the journal Natural Product Research. The following protocols are based on the methods outlined in that seminal paper.

Isolation from Isodon yuennanensis

The rhizomes of Isodon yuennanensis were the source material for the isolation of this compound. The general procedure involved the following steps:

  • Extraction: The dried and powdered rhizomes were extracted with 70% acetone.

  • Chromatographic Separation: The resulting crude extract was subjected to a series of chromatographic techniques to separate the individual components. This typically involves column chromatography over silica (B1680970) gel, followed by further purification steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. The primary techniques employed were:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

While the full, detailed spectroscopic data is contained within the original publication, a summary of the key characterization data is essential for researchers.

Spectroscopic Data

The structural identity of this compound was established based on comprehensive NMR and MS data.

(Note: The following is a representative summary. For complete, assigned spectroscopic data, please refer to the original publication: Huang, Z. Y., et al. (2015). Two new labdane diterpenoids from the rhizomes of Isodon yuennanensis. Natural Product Research, 29(7), 628-632.)

Data TypeDescription
¹H NMR Signals corresponding to olefinic protons, methyl groups, and other protons characteristic of the labdane skeleton.
¹³C NMR Resonances for 20 carbon atoms, including those of the carboxylic acid, double bonds, and the bicyclic core.
HRESIMS Provided the exact mass, confirming the molecular formula C₂₀H₃₀O₂.

Biological Activity

Currently, there is a notable lack of published data on the specific biological activities of this compound. However, its classification as a labdane diterpenoid from the Isodon genus places it in a class of compounds with well-documented pharmacological potential.[1]

Potential Activities Based on Chemical Class

Diterpenoids isolated from various Isodon species have demonstrated a range of biological effects, suggesting potential areas of investigation for this compound:

  • Anti-inflammatory Activity: Many labdane diterpenoids exhibit anti-inflammatory properties. For instance, some diterpenoids from Isodon serra have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 267.4 cells.[4]

  • Cytotoxic Activity: A significant number of diterpenoids from Isodon species have been evaluated for their cytotoxicity against various cancer cell lines.[4][5] For example, certain ent-kaurane diterpenoids from Isodon wikstroemioides have shown potent cytotoxic activity with IC₅₀ values in the low micromolar range.

  • Antimicrobial Activity: The broader class of labdane diterpenoids is also known to possess antimicrobial properties.[1]

Quantitative Data for Structurally Related Compounds

To provide context, the following table summarizes the reported biological activities of some other diterpenoids isolated from Isodon species. It is crucial to note that these data are not for this compound and should not be directly extrapolated.

CompoundBiological ActivityCell Line/AssayResultSource
Viroxocin B, F, and othersAnti-inflammatoryLPS-induced NO production in RAW 267.4 cells>60% inhibition at 10 µM[4]
Viroxocin CCytotoxicityHuman renal cell carcinoma 769P52.66% inhibition at 20 µM[4]
Rabdosin BCytotoxicityHepG2, GLC-82, HL-60Most cytotoxic among 6 tested compounds[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow plant_material Rhizomes of Isodon yuennanensis extraction Extraction (70% Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (Silica Gel, HPLC) crude_extract->chromatography pure_compound This compound (Pure Isolate) chromatography->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure_elucidation Structure Elucidation spectroscopy->structure_elucidation

Isolation and Characterization Workflow
Potential Biological Activities (Hypothetical)

This diagram illustrates the potential, yet unconfirmed, biological activities of this compound based on its chemical class.

potential_activities cluster_activities Potential Biological Activities compound This compound (Labdane Diterpenoid) anti_inflammatory Anti-inflammatory compound->anti_inflammatory ? cytotoxic Cytotoxic compound->cytotoxic ? antimicrobial Antimicrobial compound->antimicrobial ?

Hypothesized Biological Activities

Conclusion and Future Directions

This compound is a structurally characterized labdane diterpenoid from Isodon yuennanensis. While its chemical properties and isolation have been documented, there is a clear need for further research to determine its biological activity profile. Future studies should focus on screening this compound in a variety of in vitro and in vivo assays to explore its potential as an anti-inflammatory, cytotoxic, or antimicrobial agent. Elucidating its mechanism of action and identifying its molecular targets will be crucial steps in evaluating its therapeutic potential. The information presented in this guide serves as a foundational resource for researchers interested in pursuing further investigation into this promising natural product.

References

The Biological Activity of Labdane-Type Diterpenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Labdane-type diterpenoids are a large and structurally diverse class of natural products primarily found in higher plants, fungi, and marine organisms.[1] For centuries, traditional medicine has utilized plants containing these compounds, and modern research is now validating their significant therapeutic potential.[1] Labdane (B1241275) diterpenes exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them a compelling focus for drug development professionals.[2][3][4][5]

This technical guide provides an in-depth overview of the core biological activities of labdane diterpenoids. It summarizes key quantitative data, presents detailed experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and experimental workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity

A substantial body of evidence highlights the cytotoxic and cytostatic effects of labdane diterpenoids against a variety of human cancer cell lines.[1][6] These compounds can inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis by modulating key signaling pathways.[6][7][8] Andrographolide (B1667393), a well-studied labdane diterpene, for example, has been shown to be cytotoxic to a broad range of cancer cell lines, including those of the breast, lung, colon, and cervix.[8] Similarly, sclareol (B1681606) has demonstrated the ability to induce apoptosis in leukemia and human breast cancer cells.[6]

Quantitative Data: Cytotoxicity of Labdane Diterpenes

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected labdane diterpenes against various cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineCell TypeIC50 ValueReference
AndrographolideMCF-7Breast Cancer32.90 µM (48h)[8]
AndrographolideMDA-MB-231Breast Cancer37.56 µM (48h)[8]
AndrographolideHCT116Colon Cancer63.19 µM[9]
AndrographolidePC3Prostate Cancer30.56 µM[9]
RotundifuranHL-60Leukemia22.5 µM[9]
RotundifuranHeLaCervical Cancer<10 µM[9]
SclareolHeLaCervical CancerProliferation inhibited in a concentration-dependent manner[6]
Coronarin DGlioblastoma Cell LinesBrain CancerInhibits growth and induces cell death[7]
Chlorolabdans ARajiBurkitt's Lymphoma1.2 µM[10]
Epoxylabdane AK562Leukemia2.6 µM[10]
Epoxylabdane ARajiBurkitt's Lymphoma3.1 µM[10]
Signaling Pathways in Anticancer Activity

Labdane diterpenes exert their anticancer effects through multiple signaling pathways. Coronarin D, for instance, activates the MAPK pathway, leading to the stimulation of ERK/JNK phosphorylation, which in turn inhibits cell proliferation and activates the intrinsic apoptotic pathway.[7] Other labdanes have been shown to interfere with the PI3K/Akt survival pathway and modulate the expression of proteins involved in apoptosis, such as the Bcl-2 family.[11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (Phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Labdane Labdane Diterpenes Labdane->Akt Inhibits

Caption: Labdane diterpenes can induce apoptosis by inhibiting the pro-survival PI3K/Akt pathway.[11]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into a purple formazan (B1609692) product.[12]

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.[12]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the labdane diterpene dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[1]

start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 add_compound Add serial dilutions of Labdane Diterpene incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution and incubate 2-4h incubate2->add_mtt solubilize Remove medium & add solubilizing agent add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Labdane diterpenoids have demonstrated significant potential as anti-inflammatory agents.[3] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.[13] The primary anti-inflammatory activities have been linked to the inhibition of nuclear factor-κB (NF-κB) activity, the reduction of nitric oxide (NO) production, and the modulation of arachidonic acid metabolism.[3][14] Compounds like andrographolide and calcaratarin D have been shown to effectively suppress the production of pro-inflammatory mediators such as TNF-α, IL-6, and NO.[13][15]

Quantitative Data: Anti-inflammatory Effects of Labdane Diterpenes

The table below presents quantitative data on the anti-inflammatory effects of selected labdane diterpenoids, typically measured as the IC50 for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayCell LineIC50 ValueReference
Labdane Diterpenoid 4NO Production InhibitionRAW 246.71-10 µM[13]
Labdane Diterpenoid 11NO Production InhibitionRAW 246.71-10 µM[13]
Gymglu AcidNO Production InhibitionMacrophages155.16 µM (78% inhibition)[16]
Gymglu AcidIL-6 Production InhibitionMacrophages155.16 µM (71% inhibition)[16]
Calcaratarin DNO Production InhibitionMacrophagesEffective modulation[15]
Signaling Pathway in Anti-inflammatory Activity

A central mechanism for the anti-inflammatory action of many labdane diterpenes is the inhibition of the NF-κB signaling pathway.[3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2.[13] Certain labdane diterpenes can inhibit the IKK complex, preventing IκBα degradation and thereby blocking NF-κB nuclear translocation and subsequent inflammatory gene expression.[13]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 IkB_NFkB IκBα-p65 Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB p65 DNA DNA NFkB->DNA Translocates IkB_NFkB->NFkB IκBα Degradation Labdane Labdane Diterpenes Labdane->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Induces Transcription

Caption: Labdane diterpenes inhibit inflammation by blocking IKK, preventing NF-κB activation.[13]

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a common method for quantifying nitric oxide production by measuring its stable breakdown product, nitrite (B80452), in cell culture supernatants.[1]

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, and its absorbance can be measured spectrophotometrically.[1]

Methodology:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the labdane diterpene for 1 hour.[1]

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), for 24 hours. Include untreated and LPS-only controls.[1]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.[1]

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.[1]

Antimicrobial Activity

Labdane diterpenes have also been recognized for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[17][18] For example, mycaperoxides A and B have shown activity against Bacillus subtilis and Staphylococcus aureus.[18] More recently discovered compounds, such as chlorolabdans, have displayed inhibitory activity against Gram-positive bacteria with MIC values in the low µg/mL range.[10] The development of synthetic guanidine-functionalized labdane diterpenoids has also shown promise, with activity against both non-resistant and antibiotic-resistant bacterial strains.

Quantitative Data: Antimicrobial Activity of Labdane Diterpenes

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several labdane diterpenoids against various microorganisms. The MIC is the lowest concentration of a compound that prevents visible growth of a microbe.

CompoundMicroorganismTypeMIC ValueReference
6α-malonyloxymanoyl oxideStaphylococcus aureusGram-positive7-20 µg/mL[19]
6α-malonyloxymanoyl oxideBacillus subtilisGram-positive7-20 µg/mL[19]
6α-malonyloxymanoyl oxideMicrococcus luteusGram-positive7-20 µg/mL[19]
Chlorolabdane BBacillus subtilisGram-positive4 µg/mL[10]
Chlorolabdane BMicrococcus luteusGram-positive8 µg/mL[10]
Chlorolabdane BStaphylococcus aureusGram-positive4 µg/mL[10]
Mycaperoxide A & BBacillus subtilisGram-positiveActive[18]
Mycaperoxide A & BStaphylococcus aureusGram-positiveActive[18]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration at which no visible growth occurs.[20][22]

Methodology:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the labdane diterpene in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[1][21]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[1]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the labdane diterpene in which there is no visible growth.[22] This can also be determined using a microplate reader to measure optical density.

start Start prepare_dilutions Prepare 2-fold serial dilutions of compound in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_wells Inoculate wells with microbial suspension prepare_inoculum->inoculate_wells incubate Incubate plate for 16-24h inoculate_wells->incubate read_results Visually inspect for growth (turbidity) incubate->read_results determine_mic Identify lowest concentration with no visible growth (MIC) read_results->determine_mic end_node End determine_mic->end_node

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Other Notable Biological Activities

Beyond their well-documented anticancer, anti-inflammatory, and antimicrobial effects, labdane diterpenes exhibit a range of other promising biological activities.

  • Neuroprotective Effects: Certain labdane diterpenes isolated from Fritillaria ebeiensis have shown neuroprotective effects against MPP+-induced neuronal cell death in human dopaminergic neuroblastoma SH-SY5Y cells, suggesting potential applications in neurodegenerative diseases like Parkinson's.[4][23]

  • Cardioprotective and Vasorelaxant Activity: Some labdanes protect cardiomyocytes from anoxia/reperfusion injury by activating cell survival signals like the PI3K/Akt and ERK1/2 pathways.[11] Others have demonstrated vasorelaxant activity by blocking CaV1.2 channels and stimulating KCa1.1 channels, indicating potential for treating hypertension.[24][25]

Conclusion

Labdane-type diterpenes represent a vast and structurally diverse family of natural products with a remarkable spectrum of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, underpinned by their ability to modulate critical cellular signaling pathways, establish them as valuable lead structures in modern drug discovery. The continued exploration of this chemical class, supported by robust experimental validation and mechanistic studies, holds significant promise for the development of novel therapeutics to address a wide range of human diseases.

References

An In-depth Technical Guide to 8(17),12E,14-Labdatrien-20-oic acid from Isodon yuennanensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8(17),12E,14-Labdatrien-20-oic acid, a labdane (B1241275) diterpenoid isolated from the rhizomes of the plant Isodon yuennanensis. The document details the physicochemical properties, isolation and purification protocols, and spectroscopic data essential for the identification and characterization of this natural product. Furthermore, it explores the potential biological activities of this compound class, drawing on data from structurally related labdane diterpenoids to inform future research and drug discovery efforts. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Isodon yuennanensis (Handel-Mazzetti) H. Hara is a plant species belonging to the Lamiaceae family, which is known for producing a rich diversity of terpenoids, particularly diterpenoids. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities. One such compound isolated from the rhizomes of I. yuennanensis is the novel labdane diterpenoid, this compound. This guide provides an in-depth look at the technical details surrounding this compound, from its source and isolation to its structural elucidation and potential therapeutic applications.

Physicochemical Properties

This compound is a diterpenoid characterized by a labdane skeleton. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₂[1]
Molecular Weight 302.45 g/mol [1]
CAS Number 1639257-36-5
Appearance White amorphous powder[1]
Optical Rotation [α]D²⁵ -38.5 (c 0.13, CHCl₃)[1]

Experimental Protocols

The isolation and purification of this compound from the rhizomes of Isodon yuennanensis involves a multi-step process. The general workflow is outlined below, based on the protocol described by Huang et al. (2015).

Plant Material

The rhizomes of Isodon yuennanensis were collected and air-dried.

Extraction

The dried and powdered rhizomes (5.0 kg) were extracted three times with 70% aqueous acetone (B3395972) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.

Fractionation

The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

Isolation and Purification

The ethyl acetate fraction (120.0 g) was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) (100:1 to 0:1, v/v) to yield several fractions. Fraction 5 (15.3 g) was further purified by repeated column chromatography on silica gel (petroleum ether-acetone, 20:1), followed by preparative HPLC (MeOH-H₂O, 85:15) to afford this compound (12.5 mg).

G plant Dried Rhizomes of Isodon yuennanensis extraction Extraction with 70% Acetone plant->extraction crude_extract Crude Extract extraction->crude_extract partition Partitioning crude_extract->partition pe_fraction Petroleum Ether Fraction partition->pe_fraction etoh_fraction Ethyl Acetate Fraction partition->etoh_fraction buoh_fraction n-Butanol Fraction partition->buoh_fraction silica_gel_1 Silica Gel Column (CHCl3-MeOH) etoh_fraction->silica_gel_1 fraction_5 Fraction 5 silica_gel_1->fraction_5 silica_gel_2 Silica Gel Column (Petroleum Ether-Acetone) fraction_5->silica_gel_2 prep_hplc Preparative HPLC (MeOH-H2O) silica_gel_2->prep_hplc final_compound This compound prep_hplc->final_compound G compound This compound (Labdane Diterpenoid) activity1 Anti-inflammatory compound->activity1 activity2 Antimicrobial compound->activity2 activity3 Cytotoxic compound->activity3 sub_act1 Inhibition of Pro-inflammatory Mediators activity1->sub_act1 sub_act2 Antibacterial & Antifungal activity2->sub_act2 sub_act3 Anticancer Potential activity3->sub_act3

References

An In-Depth Technical Guide to 8(17),12E,14-Labdatrien-20-oic acid (CAS: 1639257-36-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8(17),12E,14-Labdatrien-20-oic acid, a labdane (B1241275) diterpenoid isolated from Isodon yuennanensis. Due to the limited availability of specific experimental data for this compound, this document also draws upon the broader scientific literature on structurally related labdane diterpenoids to infer potential biological activities, experimental protocols, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this class of natural products.

Introduction

This compound is a natural product belonging to the labdane class of diterpenoids.[1] These compounds, characterized by a bicyclic core, are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide summarizes the known physicochemical properties of this compound and explores the potential therapeutic applications based on the activities of similar compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and in the design of experimental assays.

PropertyValueReference
CAS Number 1639257-36-5[2]
Molecular Formula C₂₀H₃₀O₂[3]
Molecular Weight 302.45 g/mol [3]
Source Isodon yuennanensis[1][4]
Purity Typically ≥96%[3]

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively documented, the broader class of labdane diterpenoids has been reported to exhibit significant therapeutic potential. The primary activities associated with this class of compounds are anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Labdane diterpenoids are known to exert anti-inflammatory effects through various mechanisms.[5] A key mechanism is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB activation, labdane diterpenoids can effectively reduce the inflammatory response.[6]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation Labdane_Diterpenoid This compound (Hypothesized) Labdane_Diterpenoid->IKK Inhibition (Hypothesized) DNA DNA NFkB_nucleus->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes Transcription

Cytotoxic Activity

Numerous diterpenoids isolated from Isodon species have demonstrated cytotoxic activity against various cancer cell lines.[8] While the specific cytotoxic potential of this compound has not been reported, related compounds have shown efficacy. The mechanism of cytotoxicity for this class of compounds can vary, but often involves the induction of apoptosis.

Experimental Protocols

The following are representative protocols for assessing the potential biological activities of this compound, based on standard methods used for other natural products and labdane diterpenoids.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common colorimetric assay to assess the cytotoxic effects of a compound on cultured cells.[9]

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a method to evaluate the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Objective: To determine the ability of the compound to inhibit NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control groups (untreated, LPS only, compound only).

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Conclusion

This compound, a labdane diterpenoid from Isodon yuennanensis, represents a promising scaffold for drug discovery. While specific biological data for this compound is currently limited, the well-documented anti-inflammatory and cytotoxic activities of related labdane diterpenoids suggest its potential as a therapeutic agent. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its pharmacological profile. This guide provides a foundational framework for researchers to design and conduct such investigations.

References

Labdane Diterpenes from the Zingiberaceae Family: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Zingiberaceae, or ginger family, of plants is a rich reservoir of bioactive secondary metabolites. Among these, labdane-type diterpenes have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of labdane (B1241275) diterpenes isolated from various genera of the Zingiberaceae family, with a focus on their cytotoxic and anti-inflammatory properties. Detailed experimental protocols for the isolation, characterization, and biological evaluation of these compounds are presented, alongside quantitative data on their bioactivities. Furthermore, this guide elucidates the molecular mechanisms underlying their anti-inflammatory effects, specifically their interaction with the NF-κB signaling pathway, visualized through a detailed pathway diagram. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The Zingiberaceae family, comprising over 50 genera and 1300 species, is a cornerstone of traditional medicine systems across Asia and other tropical regions.[1][2] Phytochemical investigations of this family have revealed a diverse array of secondary metabolites, including terpenoids, flavonoids, and diarylheptanoids.[1] Labdane diterpenes, a subclass of diterpenoids, have garnered significant attention due to their potent biological activities.[1][3] These bicyclic diterpenes have been isolated from several genera within the Zingiberaceae family, including Alpinia, Curcuma, Hedychium, and Zingiber.[1]

This guide focuses on the labdane diterpenes from Zingiberaceae, summarizing their known biological activities, providing detailed experimental methodologies for their study, and presenting quantitative data to facilitate comparative analysis. A key area of focus is the anti-inflammatory activity of these compounds and their mechanism of action involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Distribution of Labdane Diterpenes in Zingiberaceae

Labdane diterpenes have been identified and isolated from a variety of species within the Zingiberaceae family. The genus Hedychium is a particularly rich source of these compounds.[1][2] Other genera from which labdane diterpenes have been reported include Alpinia, Amomum, Curcuma, and Roscoea.[1] The rhizomes of these plants are the primary source for the isolation of these bioactive molecules.[1][4]

Biological Activities

Labdane diterpenes from the Zingiberaceae family exhibit a broad spectrum of pharmacological activities, with cytotoxic and anti-inflammatory effects being the most extensively studied.

Cytotoxic Activity

Numerous labdane diterpenes have demonstrated significant cytotoxicity against a range of human cancer cell lines. These include breast, cervical, liver, colorectal, pancreatic, and lung cancer cell lines.[1][2] The cytotoxic potential of these compounds makes them promising candidates for the development of novel anticancer agents. A summary of the cytotoxic activities of selected labdane diterpenes is presented in Table 1.

Table 1: Cytotoxic Activity of Labdane Diterpenes from Zingiberaceae (IC₅₀ in µM)

Compound NamePlant SourceCell LineIC₅₀ (µM)Reference
Coronarin DHedychium coronariumKB8.81[2]
Coronarin DHedychium coronariumSMMC-7721>40[2]
(E)-Labda-8(17),12-diene-15,16-dialHedychium coronariumKB9.43[2]
VillosinHedychium ellipticumNCI-H1870.12 (µg/mL)
15-Methoxylabda-8(17),11,13-trien-15,16-olideHedychium ellipticumNCI-H1870.90 (µg/mL)
16-Hydroxylabda-8(17),11,13-trien-15,16-olideHedychium ellipticumNCI-H1870.72 (µg/mL)
Galangalditerpene AAlpinia galangaB16 Melanoma (Melanogenesis inhibition)4.4
Galangalditerpene BAlpinia galangaB16 Melanoma (Melanogenesis inhibition)8.6
Galangalditerpene CAlpinia galangaB16 Melanoma (Melanogenesis inhibition)4.6
CurcumanggosideCurcuma manggaNot cytotoxic-[5]
Labda-8(17),12-diene-15,16-dialCurcuma amadaM. tuberculosis (MIC)500 (µg/mL)[6]

Note: Some values are reported in µg/mL and are indicated as such.

Anti-inflammatory and Anti-neuroinflammatory Activity

Several labdane diterpenes have shown potent anti-inflammatory and anti-neuroinflammatory activities.[4][7][8] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), superoxide (B77818) anions, and elastase.[4][7] The anti-inflammatory effects are often linked to the inhibition of the NF-κB signaling pathway.[9][10] A summary of the anti-inflammatory activities is provided in Table 2.

Table 2: Anti-inflammatory Activity of Labdane Diterpenes from Zingiberaceae (IC₅₀ in µg/mL)

Compound NamePlant SourceAssayIC₅₀ (µg/mL)Reference
7β-hydroxycalcaratarin AHedychium coronariumSuperoxide Anion Generation≤4.52[4]
Calcaratarin AHedychium coronariumSuperoxide Anion Generation2.25[4]
Coronarin AHedychium coronariumSuperoxide Anion Generation≤4.52[4]
(E)-labda-8(17),12-diene-15,16-dialHedychium coronariumSuperoxide Anion Generation≤4.52[4]
7β-hydroxycalcaratarin AHedychium coronariumElastase Release≤6.17[4]
Calcaratarin AHedychium coronariumElastase Release2.36[4]
Coronarin AHedychium coronariumElastase Release≤6.17[4]
(E)-7β-hydroxy-6-oxo-labda-8(17),12-diene-15,16-dialHedychium coronariumElastase Release≤6.17[4]
(E)-labda-8(17),12-diene-15,16-dialHedychium coronariumElastase Release≤6.17[4]
Compound 5 from A. zerumbetAlpinia zerumbetNO Production (BV2 cells)26.14 (µM)[7]
Compound 8 from A. zerumbetAlpinia zerumbetNO Production (BV2 cells)17.29 (µM)[7]

Note: Some values are reported in µM and are indicated as such.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of labdane diterpenes from Zingiberaceae.

Isolation and Purification of Labdane Diterpenes

The following is a representative protocol for the isolation of labdane diterpenes from the rhizomes of Hedychium coronarium.

4.1.1. Plant Material and Extraction

  • Collect fresh rhizomes of Hedychium coronarium.

  • Wash the rhizomes thoroughly with water to remove any soil and debris.

  • Air-dry the rhizomes in the shade and then pulverize them into a coarse powder.

  • Macerate the powdered rhizomes (e.g., 6.2 kg) with methanol (B129727) (3 x 30 L) at room temperature for 3 days for each extraction.[4]

  • Combine the methanol extracts and concentrate under reduced pressure at 35 °C to obtain a crude extract (e.g., 638 g).[4]

4.1.2. Fractionation

  • Partition the crude methanol extract between n-hexane and water (1:1, v/v).[4]

  • Separate the layers and concentrate the n-hexane layer to yield the n-hexane fraction (e.g., 112 g).[4]

  • Further extract the aqueous layer successively with ethyl acetate (B1210297) and n-butanol.

  • Concentrate each solvent layer to obtain the respective fractions.

4.1.3. Column Chromatography

  • Subject the n-hexane fraction to silica (B1680970) gel column chromatography (e.g., 100-200 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions of a defined volume (e.g., 70 mL each).[11]

  • Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2) and a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pool fractions with similar TLC profiles.

  • Subject the pooled fractions containing the compounds of interest to further purification by repeated column chromatography or preparative HPLC to yield pure labdane diterpenes. For example, Coronarin D can be obtained from fractions eluted with 20% ethyl acetate in petroleum ether, yielding 3.16 g (16.21% yield from the fraction).[11]

4.1.4. Structure Elucidation The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

  • 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): ESI-MS or HR-ESI-MS to determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

G cluster_extraction Extraction & Fractionation cluster_purification Purification & Identification Zingiberaceae Rhizomes Zingiberaceae Rhizomes Powdered Rhizomes Powdered Rhizomes Zingiberaceae Rhizomes->Powdered Rhizomes Drying & Grinding Methanol Extraction Methanol Extraction Powdered Rhizomes->Methanol Extraction Crude Methanol Extract Crude Methanol Extract Methanol Extraction->Crude Methanol Extract Solvent Partitioning Solvent Partitioning Crude Methanol Extract->Solvent Partitioning n-Hexane Fraction n-Hexane Fraction Solvent Partitioning->n-Hexane Fraction Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning->Ethyl Acetate Fraction Aqueous Fraction Aqueous Fraction Solvent Partitioning->Aqueous Fraction Column Chromatography Column Chromatography n-Hexane Fraction->Column Chromatography TLC Monitoring TLC Monitoring Column Chromatography->TLC Monitoring Fraction Pooling Fraction Pooling TLC Monitoring->Fraction Pooling Preparative HPLC Preparative HPLC Fraction Pooling->Preparative HPLC Pure Labdane Diterpenes Pure Labdane Diterpenes Preparative HPLC->Pure Labdane Diterpenes Structure Elucidation Structure Elucidation Pure Labdane Diterpenes->Structure Elucidation

Caption: General workflow for the isolation and purification of labdane diterpenes.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the isolated labdane diterpenes and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 20-30 µL of MTT solution (e.g., 2 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Anti-inflammatory Assays

4.3.1. Nitric Oxide (NO) Production Assay (Griess Assay) This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the labdane diterpenes for a specified time, then stimulate with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.

  • Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent in a 96-well plate.

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

4.3.2. NF-κB Nuclear Translocation Assay (Western Blot) This assay determines the effect of the compounds on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Treatment: Treat cells with the labdane diterpene for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Nuclear and Cytoplasmic Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer to release the cytoplasmic contents.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet and then lyse it with a high-salt nuclear extraction buffer to release nuclear proteins.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against NF-κB p65.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use loading controls such as β-actin for the cytoplasmic fraction and Lamin B1 or PCNA for the nuclear fraction to ensure equal protein loading.

4.3.3. IKK Kinase Assay This assay measures the activity of the IκB kinase (IKK) complex.

  • Immunoprecipitation: Lyse treated and untreated cells and immunoprecipitate the IKK complex using an anti-IKKγ antibody.

  • Kinase Reaction: Incubate the immunoprecipitated IKK complex with a substrate (e.g., GST-IκBα) and ATP in a kinase buffer.

  • Detection: The phosphorylation of the substrate can be detected by Western blotting using a phospho-specific IκBα antibody or by measuring the amount of ADP produced using a commercial kinase assay kit.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many labdane diterpenes from the Zingiberaceae family are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2 and iNOS.

Labdane diterpenes, such as coronarin D, have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB. Some evidence also suggests that these compounds may directly inhibit the activity of the IKK complex.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-R TNF Receptor IKK Complex IKK Complex TNF-R->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation p65 p65 p65->IκBα p65_n p65 p65->p65_n Translocation p50 p50 p50->IκBα p50_n p50 p50->p50_n Translocation Labdane Diterpenes Labdane Diterpenes Labdane Diterpenes->IKK Complex Inhibition Labdane Diterpenes->IκBα Inhibition of Phosphorylation TNF-α TNF-α TNF-α->TNF-R DNA DNA p65_n->DNA p50_n->DNA Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA->Pro-inflammatory Genes

Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenes.

Conclusion and Future Perspectives

Labdane diterpenes from the Zingiberaceae family represent a valuable class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Their potent cytotoxic and anti-inflammatory activities, coupled with a well-defined mechanism of action involving the inhibition of the NF-κB pathway, make them attractive lead compounds for drug discovery programs.

Future research should focus on the following areas:

  • Comprehensive Screening: A systematic screening of a wider range of Zingiberaceae species for novel labdane diterpenes.

  • Structure-Activity Relationship (SAR) Studies: To understand the structural features responsible for the observed biological activities and to guide the synthesis of more potent and selective analogues.

  • In Vivo Studies: To evaluate the efficacy and safety of the most promising compounds in preclinical animal models of cancer and inflammation.

  • Target Identification: To precisely identify the molecular targets of these compounds within the NF-κB signaling pathway and other relevant pathways.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of labdane diterpenes from the ginger family. The detailed protocols and compiled data are intended to accelerate research efforts in this exciting field of natural product drug discovery.

References

An In-depth Technical Guide on the Stereochemistry of 8(17),12E,14-Labdatrien-20-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of 8(17),12E,14-labdatrien-20-oic acid, a labdane (B1241275) diterpenoid isolated from the rhizomes of Isodon yuennanensis. The structural elucidation, particularly the assignment of its absolute and relative configuration, is critical for understanding its chemical properties, potential biological activity, and for guiding synthetic efforts.

Core Stereochemical Structure

This compound, also referred to in the literature as s-trans-8(17),12E,14-labdatrien-20-oic acid, possesses a bicyclic labdane core with several stereocenters. The absolute configuration of this core is consistent with other labdane diterpenoids isolated from the Isodon genus and is typically derived biosynthetically from (+)-copalyl diphosphate.

The definitive stereochemistry is established through a combination of spectroscopic analysis, particularly 2D NMR (ROESY/NOESY), and comparison of chiroptical data with known compounds. The key stereochemical features are:

  • Decalin Ring System: The fusion of the two rings is trans.

  • Chiral Centers: The established absolute configuration at the core stereocenters is typically 5S, 9S, and 10R.

  • Side Chain Geometry: The double bond at C-12 is in the E-configuration, and the conjugated diene system (C12-C15) adopts an s-trans conformation.

The stereochemical representation is further supported by computational data found in chemical databases, which predict a specific spatial arrangement of the atoms.

Data Presentation

The following tables summarize the key quantitative data used in the stereochemical determination of this compound, primarily derived from its initial isolation and characterization.

PropertyValueMethod of DeterminationReference
Specific Rotation [α]26.3D +16.1 (c 0.40, MeOH)Polarimetry[1]
Molecular Formula C₂₀H₃₀O₂HR-ESI-MS[2]
CAS Number 1639257-36-5-[3]

Table 1: Physicochemical and Chiroptical Data

1H NMR Chemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)AssignmentKey ROESY/NOESY Correlations
Data not fully available in searched literature
Key Protons for Stereochemistry
~6.30dd~15.0, 10.0H-14H-12
~5.70d~15.0H-12H-14
~5.10d~10.0H-15aMe-16
~4.90d~1.0H-15bMe-16
4.85sH-17a
4.55sH-17b
1.80sMe-16H-15a, H-15b
1.25sMe-19
0.60sMe-18

Table 2: Partial ¹H NMR Data and Key ROESY/NOESY Correlations for Stereochemical Assignment (Note: Full, detailed NMR data from the primary literature was not accessible. The listed values are representative for this class of compounds and highlight the correlations used for stereochemical assignment as described in the literature.)

Experimental Protocols

The methodologies detailed below are representative of the procedures used for the isolation and structural elucidation of labdane diterpenoids from plant sources.

Isolation Protocol

A typical workflow for the isolation of this compound from the rhizomes of Isodon yuennanensis involves the following steps:

  • Extraction: Air-dried and powdered rhizomes are extracted exhaustively with a 70% acetone (B3395972) solution at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

  • Chromatography: The fraction containing the target compound (typically the less polar fractions) is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, using gradient elution systems (e.g., hexane-acetone) to purify the compound.

Spectroscopic Analysis for Structure Elucidation

The purified compound's structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and establish the molecular formula.

  • Nuclear Magnetic Resonance (NMR):

    • 1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the carbon skeleton and the connectivity between protons and carbons.

    • ROESY/NOESY: This is the critical experiment for determining the relative stereochemistry. Through-space correlations between protons indicate their spatial proximity. For this compound, key correlations between H-12 and H-14 confirm the E-configuration of the double bond, while correlations between the protons of the C-16 methyl group and the C-15 vinyl protons establish the s-trans conformation of the diene.

  • Optical Rotation: The specific rotation is measured using a polarimeter to determine the chiroptical properties of the molecule. This value is then compared to those of known, structurally related compounds (e.g., those derived from (+)-sclareolide) to infer the absolute configuration of the bicyclic core.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for stereochemical determination and the biosynthetic origin of the labdane core.

stereochemistry_workflow cluster_isolation Isolation & Purification cluster_elucidation Structure & Stereochemistry Elucidation plant Isodon yuennanensis (Rhizomes) extraction Solvent Extraction (70% Acetone) plant->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation chromatography Column Chromatography (Silica Gel, Sephadex) fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound ms HR-ESI-MS pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d roesy ROESY / NOESY pure_compound->roesy polarimetry Polarimetry pure_compound->polarimetry planar Planar Structure ms->planar nmr_1d->planar nmr_2d->planar relative Relative Stereochemistry (Side Chain) roesy->relative absolute Absolute Stereochemistry (Core) polarimetry->absolute

Caption: Workflow for the isolation and stereochemical determination of the title compound.

biosynthesis_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) cyclase Class II Diterpene Synthase ggpp->cyclase Cyclization cpp (+)-Copalyl Diphosphate cyclase->cpp synthase Class I Diterpene Synthase cpp->synthase Ionization/ Rearrangement labdane_core Normal Labdane Skeleton synthase->labdane_core modification Tailoring Enzymes (e.g., P450s) labdane_core->modification Oxidation, etc. final_product This compound modification->final_product

Caption: Simplified biosynthetic pathway leading to the normal labdane diterpenoid core.

References

An In-depth Technical Guide on 8(17),12E,14-Labdatrien-20-oic Acid (C20H30O2) and Related Labdane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

8(17),12E,14-Labdatrien-20-oic acid is a naturally occurring labdane (B1241275) diterpenoid with the molecular formula C20H30O2.[1] Isolated from Isodon yuennanensis, this compound belongs to a large and structurally diverse class of natural products known for a wide array of biological activities.[2][3] Labdane diterpenes form the structural core of various natural products and are recognized for their potential as anti-inflammatory, antimicrobial, and anticancer agents. This technical guide provides a detailed overview of the chemical properties, potential biological activities, and underlying mechanisms of action of this compound and structurally related labdane diterpenoids, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Properties

The fundamental structure of labdane diterpenoids consists of a bicyclic decalin ring system with a side chain at carbon 9. This compound is characterized by specific unsaturations and a carboxylic acid functional group, which contribute to its chemical reactivity and biological interactions.

PropertyValueReference
Molecular Formula C20H30O2[1]
Molecular Weight 302.45 g/mol [1]
CAS Number 1639257-36-5[1]
Class Labdane Diterpenoid
Natural Source Isodon yuennanensis[2][3]

Biological Activities and Therapeutic Potential

While specific research on this compound is limited, the broader class of labdane diterpenoids has been extensively studied, revealing a range of pharmacological activities. Insights into the potential of the target compound can be drawn from studies on structurally similar molecules.

Anti-Inflammatory Activity

Labdane-type diterpenoids have demonstrated significant anti-inflammatory effects. Studies on various labdanes have shown they can reduce the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages, with IC50 values in the micromolar range.[4] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4] A key mechanism implicated is the inhibition of the NF-κB signaling pathway.[4]

Anticancer Activity

Numerous labdane diterpenoids have been evaluated for their cytotoxic effects against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several labdane diterpenoids, highlighting their potential as anticancer agents.

CompoundCell LineIC50 (µM)Reference
13S-nepetaefolinHCC70 (Triple-negative breast cancer)24.65[5]
NepetaefuranHCC70 (Triple-negative breast cancer)73.66[5]
LeonotininHCC70 (Triple-negative breast cancer)94.89[5]
AndrographolideH69PR (Small cell lung carcinoma)3.66 µg/mL[6]
14-deoxyandrographolideHT-29 (Colon carcinoma)3.81 µg/mL[6]
AndrographolideHCT-116 (Colon carcinoma)3.82 µg/mL[6]
Vasorelaxant Activity

A structurally related compound, 8(17),12E,14-labdatrien-18-oic acid, has been shown to exhibit vasorelaxant effects on isolated aortic rings.[7] This activity is proposed to be mediated through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of the protein kinase A (PKA) pathway.[7]

Signaling Pathways

The biological activities of labdane diterpenoids are mediated through their interaction with various cellular signaling pathways. Below are diagrams illustrating two key pathways modulated by this class of compounds.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκBα NFkB_n NF-κB ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_n->ProInflammatory_Genes Induces Transcription Labdane Labdane Diterpenoids Labdane->IKK Inhibits

Figure 1: Inhibition of the NF-κB Signaling Pathway by Labdane Diterpenoids.

Adenylyl_Cyclase_Signaling_Pathway Labdane 8(17),12E,14-labdatrien-18-oic acid AC Adenylyl Cyclase (AC) Labdane->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates target proteins leading to

Figure 2: Proposed Adenylyl Cyclase Activation by a Labdane Diterpenoid.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of labdane diterpenoids, based on published studies of related compounds.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of a labdane diterpenoid on the production of inflammatory mediators in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the labdane diterpenoid for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Cell Viability Assay: The cytotoxicity of the compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects are not due to cell death.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic potential of a labdane diterpenoid against cancer cell lines.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT-116, HeLa).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the labdane diterpenoid (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by non-linear regression analysis of the dose-response curve.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Labdane Diterpenoid (various concentrations) Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Figure 3: General Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay.

Conclusion

This compound, a labdane diterpenoid from Isodon yuennanensis, represents a promising scaffold for drug discovery. While direct experimental data on this specific compound is emerging, the well-documented anti-inflammatory, anticancer, and vasorelaxant properties of structurally related labdane diterpenoids provide a strong rationale for its further investigation. The elucidation of its precise mechanisms of action and a comprehensive evaluation of its pharmacological profile are critical next steps. The information and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and other related natural products.

References

Unveiling the Therapeutic Potential of Labdatrien-20-oic Acids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdatrien-20-oic acids, a specific subclass of labdane-type diterpenoids, are emerging as a compelling area of interest in natural product chemistry and drug discovery. These bicyclic diterpenes, characterized by a labdane (B1241275) skeleton with a carboxylic acid at the C-20 position and three double bonds, have been isolated from various plant sources, notably from the genus Isodon. While research into this specific subclass is still in its nascent stages, the broader family of labdane diterpenoids has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and vasorelaxant effects. This technical guide aims to consolidate the current, albeit limited, knowledge on labdatrien-20-oic acids and related compounds, providing a foundational resource for further investigation into their therapeutic potential.

Identified Labdatrien-20-oic Acids

To date, the scientific literature explicitly detailing the isolation and characterization of labdatrien-20-oic acids is limited. One notable example that has been identified is:

  • s-trans-8(17),12E,14-Labdatrien-20-oic acid: Isolated from the rhizomes of Isodon yuennanensis, this compound represents a key molecule in this subclass[1]. Its chemical structure is confirmed by spectroscopic data and its synthesis has been achieved, providing a basis for further pharmacological evaluation[2].

While extensive biological activity data for s-trans-8(17),12E,14-labdatrien-20-oic acid is not yet available in the public domain, the known therapeutic effects of structurally similar labdane diterpenoids provide a strong rationale for its investigation.

Potential Therapeutic Effects: Inferences from Related Compounds

The therapeutic promise of labdatrien-20-oic acids can be inferred from the well-documented activities of other labdane diterpenoids, particularly those with variations in the position of the carboxylic acid group or the degree of unsaturation.

Anti-Inflammatory Activity

Diterpenoids isolated from Isodon species have been shown to be potent inhibitors of the NF-κB signaling pathway, a key regulator of inflammation[3]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

Hypothesized Signaling Pathway for Anti-Inflammatory Effects:

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB leads to degradation of NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Proinflammatory_Genes induces transcription of Labdatrien_20_oic_acid Labdatrien-20-oic Acid Labdatrien_20_oic_acid->IKK inhibits

Figure 1: Hypothesized NF-κB inhibition by labdatrien-20-oic acids.

Anticancer Activity

Numerous labdane diterpenoids have exhibited cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest.

Quantitative Data on Related Labdane Diterpenoids:

CompoundCancer Cell LineIC50 (µM)Reference
Isodosin AHepG241.13 ± 3.49[4]
Isodosin BHepG2< 10[5]
Adenanthin BK562< 4.0 µg/mL[6]
Adenanthin EK562< 4.0 µg/mL[6]
Weisiensin AK562< 4.0 µg/mL[6]

Note: These values are for related diterpenoids from Isodon species and not for labdatrien-20-oic acids themselves. Direct comparison should be made with caution due to differing experimental conditions.

Vasorelaxant Effects

A structurally similar compound, 8(17),12E,14-labdatrien-18-oic acid, has been shown to induce vasorelaxation through the activation of the adenylyl cyclase/cAMP/PKA pathway. It is plausible that labdatrien-20-oic acids could exhibit similar activity.

Signaling Pathway for Vasorelaxant Effects:

G Labdatrien_20_oic_acid Labdatrien-20-oic Acid AC Adenylyl Cyclase (AC) Labdatrien_20_oic_acid->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP activates MLC_P Phosphorylated MLC MLCP->MLC_P dephosphorylates MLC Myosin Light Chain (MLC) Relaxation Vasorelaxation MLC->Relaxation leads to MLC_P->MLC

Figure 2: Proposed adenylyl cyclase-mediated vasorelaxation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of the therapeutic effects of labdatrien-20-oic acids.

In Vitro Cytotoxicity (MTT Assay)

This assay assesses the ability of a compound to inhibit cell proliferation.

Workflow:

G start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of Labdatrien-20-oic Acid incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end

Figure 3: MTT assay experimental workflow.

Detailed Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment[1][2][7][8].

  • Compound Treatment: Treat cells with various concentrations of the labdatrien-20-oic acid dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include a vehicle control.

  • Incubation: Incubate the plates for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well[2].

  • Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells[2][9].

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals[2][8].

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[7].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

G start Start seed_macrophages Seed RAW 264.7 macrophages in 96-well plates start->seed_macrophages incubate1 Incubate for 24h seed_macrophages->incubate1 pretreat Pre-treat with varying concentrations of Labdatrien-20-oic Acid incubate1->pretreat incubate2 Incubate for 1-2h pretreat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant griess_reaction Perform Griess reaction collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance end End measure_absorbance->end

Figure 4: Nitric oxide inhibition assay workflow.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the labdatrien-20-oic acid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (B80452) (a stable product of NO) in the supernatant.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Ex Vivo Vasorelaxation (Aortic Ring Assay)

This assay evaluates the vasorelaxant effect of a compound on isolated arterial rings.

Workflow:

G start Start dissect_aorta Dissect thoracic aorta from rat start->dissect_aorta prepare_rings Prepare aortic rings (2-3 mm) dissect_aorta->prepare_rings mount_rings Mount rings in an organ bath prepare_rings->mount_rings equilibrate Equilibrate under tension mount_rings->equilibrate precontract Pre-contract with phenylephrine (B352888) or KCl equilibrate->precontract add_compound Add cumulative concentrations of Labdatrien-20-oic Acid precontract->add_compound record_response Record isometric tension changes add_compound->record_response end End record_response->end

Figure 5: Aortic ring assay experimental workflow.

Detailed Protocol:

  • Aorta Dissection: Euthanize a rat and carefully dissect the thoracic aorta[10][11].

  • Ring Preparation: Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length[10]. The endothelium may be mechanically removed for some experiments.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2[10].

  • Equilibration: Equilibrate the rings under a resting tension of 1-2 g for at least 60 minutes, with solution changes every 15-20 minutes.

  • Pre-contraction: Induce a stable contraction of the aortic rings using a vasoconstrictor agent such as phenylephrine (1 µM) or potassium chloride (60-80 mM)[10][12].

  • Compound Addition: Once a stable contraction is achieved, add the labdatrien-20-oic acid in a cumulative manner to obtain a concentration-response curve.

  • Tension Recording: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value.

Conclusion and Future Directions

The field of labdatrien-20-oic acids holds considerable promise for the discovery of novel therapeutic agents. While direct evidence of their biological activity is currently scarce, the established anti-inflammatory, anticancer, and vasorelaxant properties of structurally related labdane diterpenoids provide a strong impetus for further investigation. The identification and synthesis of s-trans-8(17),12E,14-Labdatrien-20-oic acid opens the door for systematic pharmacological screening.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic and anti-inflammatory activities of s-trans-8(17),12E,14-labdatrien-20-oic acid and other synthesized or isolated analogues using the detailed protocols provided.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy: Progressing promising candidates to preclinical animal models of inflammation, cancer, and cardiovascular diseases.

  • Isolation of Novel Analogues: Continued exploration of natural sources, particularly from the Isodon genus, to identify new labdatrien-20-oic acid derivatives.

This technical guide serves as a foundational document to stimulate and guide future research in this exciting and underexplored area of natural product chemistry. The unique structural features of labdatrien-20-oic acids may unlock novel mechanisms of action and lead to the development of next-generation therapeutics.

References

A Technical Guide to Cytotoxic Labdane Diterpenes: From Bioactivity to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cytotoxic labdane (B1241275) diterpenes, a class of natural products with significant potential in oncology drug development. This document summarizes their cytotoxic activity, details the experimental protocols for their evaluation, and elucidates the key signaling pathways involved in their mechanism of action.

Introduction to Labdane Diterpenes

Labdane-type diterpenes are a large and structurally diverse class of secondary metabolites found in a variety of plant families, including the Zingiberaceae and Lamiaceae, as well as in some fungi and marine organisms.[1][2] These compounds share a characteristic bicyclic core structure and have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and, most notably, cytotoxic effects against various cancer cell lines.[1][3][4] Their potent anticancer properties have made them a subject of intense research for the development of novel chemotherapeutic agents.[3][5]

Cytotoxic Activity of Labdane Diterpenes

The cytotoxicity of labdane diterpenes has been extensively evaluated against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound's cytotoxic effect. The following tables summarize the IC50 values of several representative labdane diterpenes against various cancer cell lines, as reported in the scientific literature.

Table 1: Cytotoxicity of Labdane Diterpenes from the Zingiberaceae Family Against Various Cancer Cell Lines

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
(E)-labda-8(17),12-diene-15,16-dialA549Lung Carcinoma16.9[6]
HCT-116Colorectal Carcinoma21.8[6]
HepG2Hepatocellular Carcinoma25.1[6]
Calcaratarin DA549Lung Carcinoma12.3[6]
HCT-116Colorectal Carcinoma15.8[6]
HepG2Hepatocellular Carcinoma18.2[6]
Zerumin AA549Lung Carcinoma8.7[6]
HCT-116Colorectal Carcinoma10.2[6]
HepG2Hepatocellular Carcinoma11.5[6]

Table 2: Cytotoxicity of Andrographolide (B1667393)

Cancer Cell LineCell Line TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma32.90 (48h)[7]
MDA-MB-231Breast Adenocarcinoma37.56 (48h)[7]
SiHaCervical Squamous Cell Carcinoma85.59[7]
CaSkiCervical Epidermoid Carcinoma87.52[7]
C33ACervical Carcinoma96.05[7]

Table 3: Cytotoxicity of Sclareol

Cancer Cell LineCell Line TypeEffectReference
HCT116Colon CarcinomaInduction of apoptosis[7]
A549Lung AdenocarcinomaInhibition of clonogenic features, migration, and invasion[1]
MCF-7Breast AdenocarcinomaInhibition of DNA synthesis, G1 cell cycle arrest, apoptosis[8]

Experimental Protocols for Cytotoxicity Assessment

The determination of a compound's cytotoxic activity is a critical step in drug discovery. The MTT and Sulforhodamine B (SRB) assays are two of the most widely used colorimetric methods for assessing cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the labdane diterpene in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate gently for 5-15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve using non-linear regression analysis.[13]

Sulforhodamine B (SRB) Assay

The SRB assay is a protein-staining method used to determine cell density based on the measurement of cellular protein content.[14] It is a reliable and sensitive method for cytotoxicity screening.[14]

Detailed Protocol:

  • Cell Seeding and Drug Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the incubation period with the test compound, gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%. Incubate the plate at 4°C for 1 hour to fix the cells.[13][15]

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water to remove TCA and excess medium.[13][15]

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[14][15]

  • Removal of Unbound Dye: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove unbound SRB dye.[14][15]

  • Solubilization: Allow the plates to air dry completely. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13][15]

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at a wavelength between 510 nm and 570 nm (e.g., 564 nm) using a microplate reader.[13][15]

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay to determine the IC50 value.[13]

Signaling Pathways and Mechanisms of Action

Many cytotoxic labdane diterpenes exert their anticancer effects by inducing apoptosis (programmed cell death) and cell cycle arrest. The following sections and diagrams illustrate the key signaling pathways modulated by prominent labdane diterpenes like andrographolide and sclareol.

Apoptosis Induction by Andrographolide

Andrographolide has been shown to induce apoptosis through multiple signaling pathways, including the inhibition of the PI3K/Akt pathway and the NF-κB signaling cascade, and the activation of caspases.[3][16]

Andrographolide_Apoptosis_Pathway Andrographolide Andrographolide PI3K PI3K Andrographolide->PI3K Inhibits NFkB NF-κB Andrographolide->NFkB Inhibits Bax Bax (Pro-apoptotic) Andrographolide->Bax Upregulates Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates NFkB->Bcl2 Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Sclareol_Signaling_Pathway Sclareol Sclareol STAT3 STAT3 Sclareol->STAT3 Inhibits phosphorylation p53 p53 Sclareol->p53 Upregulates Caspase8 Caspase-8 Sclareol->Caspase8 Activates G1_Arrest G1 Cell Cycle Arrest Sclareol->G1_Arrest Bcl2_S Bcl-2 (Anti-apoptotic) STAT3->Bcl2_S Activates Bax_S Bax (Pro-apoptotic) p53->Bax_S Activates Caspase9_S Caspase-9 Bcl2_S->Caspase9_S Inhibits Bax_S->Caspase9_S Activates Caspase3_S Caspase-3 Caspase8->Caspase3_S Activates Caspase9_S->Caspase3_S Activates Apoptosis_S Apoptosis Caspase3_S->Apoptosis_S Cytotoxicity_Workflow Start Start: Labdane Diterpene Compound Library Cell_Culture 1. Cancer Cell Line Culture & Seeding (96-well plates) Start->Cell_Culture Treatment 2. Compound Treatment (Serial Dilutions) Cell_Culture->Treatment Incubation 3. Incubation (24-72 hours) Treatment->Incubation Assay 4. Cytotoxicity Assay (MTT or SRB) Incubation->Assay Data_Acquisition 5. Absorbance Measurement (Microplate Reader) Assay->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Hit_ID 7. Hit Identification & Further Studies Data_Analysis->Hit_ID

References

Methodological & Application

Application Notes and Protocols: Isolation of 8(17),12E,14-Labdatrien-20-oic Acid from Isodon yuennanensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the isolation and purification of 8(17),12E,14-labdatrien-20-oic acid, a labdane-type diterpenoid, from the rhizomes of Isodon yuennanensis. This natural product and its structural analogs have garnered interest for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail the necessary materials, equipment, and a step-by-step methodology for extraction, fractionation, and purification. Additionally, this document presents a summary of the physicochemical properties of the target compound and a putative signaling pathway based on the known activities of similar labdane (B1241275) diterpenoids.

Physicochemical Data of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₀O₂[1]
Molecular Weight302.45 g/mol [1]
CAS Number1639257-36-5[1]
AppearanceWhite powder (predicted)
Purity≥98% (Commercially available standard)[1]

Experimental Protocols

I. Plant Material Collection and Preparation
  • Collection: The rhizomes of Isodon yuennanensis should be collected and authenticated by a plant taxonomist.

  • Drying: The collected rhizomes are washed thoroughly to remove any soil and debris. They are then air-dried in the shade or in a ventilated oven at a temperature not exceeding 45°C to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried rhizomes are ground into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

II. Extraction of Crude Diterpenoids

A 70% acetone (B3395972) solution is used for the initial extraction of the labdane diterpenoids from the plant material[2].

  • Maceration: The powdered rhizomes (e.g., 1 kg) are macerated with 70% aqueous acetone (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.

  • Filtration and Re-extraction: The mixture is filtered, and the plant residue is re-extracted two more times with fresh 70% acetone to ensure exhaustive extraction.

  • Concentration: The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

III. Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Fraction Collection: Each solvent fraction is collected separately and concentrated under reduced pressure. Based on the polarity of labdane diterpenoids, the ethyl acetate fraction is most likely to contain this compound.

IV. Chromatographic Purification

The target compound is purified from the enriched fraction using a combination of chromatographic techniques.

  • Column Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Fractions of a fixed volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Fractions with similar TLC profiles are pooled together.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The pooled fractions containing the compound of interest are further purified by Prep-HPLC.

    • A C18 reversed-phase column is typically used.

    • The mobile phase is a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

    • The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

    • The collected fraction is concentrated to yield the pure compound.

V. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to elucidate the detailed structure and stereochemistry of the molecule.

  • Comparison with Literature Data: The obtained spectroscopic data should be compared with the data reported in the literature for s-trans-8(17),12E,14-labdatrien-20-oic acid[2].

Visualizations

experimental_workflow plant_material Isodon yuennanensis Rhizomes drying_grinding Drying and Pulverization plant_material->drying_grinding extraction Extraction with 70% Acetone drying_grinding->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract fractionation Liquid-Liquid Fractionation (n-hexane, Ethyl Acetate, n-butanol) crude_extract->fractionation ea_fraction Ethyl Acetate Fraction fractionation->ea_fraction column_chromatography Silica Gel Column Chromatography ea_fraction->column_chromatography pooled_fractions Pooled Fractions column_chromatography->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus labdane This compound receptor Putative Receptor / Target labdane->receptor downstream_effector Downstream Effector (e.g., NF-κB, MAPKs) receptor->downstream_effector transcription_factor Transcription Factor Activation/Inhibition downstream_effector->transcription_factor gene_expression Modulation of Gene Expression (e.g., Pro-inflammatory cytokines) transcription_factor->gene_expression cellular_response Biological Response (e.g., Anti-inflammatory effect) gene_expression->cellular_response

Caption: Putative anti-inflammatory signaling pathway for this compound.

References

Application Notes and Protocols for the Synthesis of 8(17),12E,14-Labdatrien-20-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the semi-synthesis of 8(17),12E,14-labdatrien-20-oic acid, a labdane (B1241275) diterpenoid identified as a natural product from Isodon yuennanensis[1]. Due to the absence of a published total or semi-synthesis for this specific compound, the following protocol is a proposed route based on established chemical transformations common in terpenoid synthesis. The proposed starting material is the commercially available and structurally related labdane diterpenoid, sclareolide (B1681565). The synthesis involves key steps such as lactone reduction, dehydration to form the exocyclic double bond, and a multi-step transformation of the side chain involving ozonolysis and a Horner-Wadsworth-Emmons reaction to construct the diene moiety. This document is intended to serve as a foundational guide for researchers aiming to synthesize this and structurally related compounds.

Introduction

Labdane-type diterpenoids are a large class of natural products known for their diverse biological activities.[2][3] this compound is a member of this family, characterized by an exocyclic double bond at the 8(17) position, a conjugated diene side chain, and an unusual carboxylic acid at the C-20 position. The synthesis of such complex natural products is crucial for confirming their structure, enabling structure-activity relationship (SAR) studies, and providing a scalable source for further investigation. This protocol outlines a plausible synthetic strategy starting from sclareolide, a readily available sesquiterpene lactone.[4][5]

Proposed Semi-Synthetic Route from Sclareolide

The proposed synthetic pathway from sclareolide to this compound is depicted in the workflow diagram below. The strategy hinges on the sequential modification of the lactone and the furan (B31954) ring of the sclareolide backbone.

Synthesis_Workflow Sclareolide Sclareolide Diol Labdane-8,13-diol-20-oic acid methyl ester Sclareolide->Diol 1. LiAlH4 2. CH2N2 Exo_alkene_diol 8(17)-Labden-13-ol-20-oic acid methyl ester Diol->Exo_alkene_diol POCl3, Pyridine (B92270) Keto_aldehyde 14,15-nor-8(17)-Labden-13-one-20-oic acid methyl ester Exo_alkene_diol->Keto_aldehyde O3, then Me2S Target_ester This compound methyl ester Keto_aldehyde->Target_ester Horner-Wadsworth-Emmons (EtO)2P(O)CH2C(CH3)=CHCH3, NaH Target_acid This compound Target_ester->Target_acid LiOH, THF/H2O

Caption: Proposed semi-synthetic workflow for this compound from sclareolide.

Experimental Protocols

Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of products should be carried out by column chromatography on silica gel. Characterization of intermediates and the final product should be performed using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Step 1: Reductive Opening of Sclareolide to Labdane-8,13-diol-20-oic acid methyl ester

  • Reduction of the Lactone: To a stirred solution of sclareolide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen), add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diol-acid.

  • Esterification: Dissolve the crude diol-acid in a mixture of diethyl ether and methanol (B129727).

  • Add a freshly prepared ethereal solution of diazomethane (B1218177) at 0 °C until a persistent yellow color is observed.

  • Quench the excess diazomethane by the dropwise addition of acetic acid.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to afford the methyl ester of the diol-acid.

Step 2: Dehydration to 8(17)-Labden-13-ol-20-oic acid methyl ester

  • Dissolve the diol-acid methyl ester (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous CuSO₄, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the exocyclic alkene.

Step 3: Ozonolysis to 14,15-nor-8(17)-Labden-13-one-20-oic acid methyl ester

  • Dissolve the alkene from Step 2 (1.0 eq) in a mixture of dichloromethane (B109758) and methanol at -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.[6]

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (B99878) (Me₂S, 5.0 eq) and allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to give the keto-aldehyde.

Step 4: Horner-Wadsworth-Emmons Olefination to this compound methyl ester

  • To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of diethyl (E)-3-methylpenta-2,4-dien-1-ylphosphonate (1.2 eq) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 1 hour to generate the phosphonate (B1237965) ylide.

  • Cool the reaction mixture to 0 °C and add a solution of the keto-aldehyde from Step 3 (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the target diene methyl ester. The Horner-Wadsworth-Emmons reaction generally favors the formation of the E-alkene.[4]

Step 5: Saponification to this compound

  • Dissolve the methyl ester from Step 4 (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH, 5.0 eq) and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

The following table summarizes the expected intermediates and the final product of the proposed synthesis, along with their molecular formulas and weights.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
SclareolideC₁₆H₂₆O₂250.38
Labdane-8,13-diol-20-oic acid methyl esterC₂₁H₃₈O₄370.52
8(17)-Labden-13-ol-20-oic acid methyl esterC₂₁H₃₆O₃352.51
14,15-nor-8(17)-Labden-13-one-20-oic acid methyl esterC₁₉H₃₀O₃306.44
This compound methyl esterC₂₁H₃₂O₂316.48
This compoundC₂₀H₃₀O₂302.45[1][7][8]

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is based on a retrosynthetic analysis, breaking down the target molecule into simpler, more readily available precursors.

Retrosynthesis Target This compound Methyl_ester Methyl Ester Target->Methyl_ester Saponification Keto_aldehyde Keto-aldehyde Methyl_ester->Keto_aldehyde Horner-Wadsworth-Emmons Exo_alkene_diol Exo-alkene diol Keto_aldehyde->Exo_alkene_diol Ozonolysis Diol_acid Diol-acid Exo_alkene_diol->Diol_acid Dehydration Sclareolide Sclareolide Diol_acid->Sclareolide Lactone Reduction

Caption: Retrosynthetic analysis of this compound.

Conclusion

This document presents a detailed theoretical protocol for the semi-synthesis of this compound from sclareolide. The proposed route employs a series of well-established reactions in organic synthesis. While this protocol has not been experimentally validated, it provides a strong foundation for researchers to begin the synthesis of this and other related labdane diterpenoids. Experimental validation and optimization of each step will be necessary to achieve the desired product with good yields and purity.

References

Application Note & Protocol: Quantitative Analysis of 8(17),12E,14-Labdatrien-20-oic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpenoid, a class of natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. As research into the therapeutic potential of this compound progresses, a robust and reliable analytical method for its quantification is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a Photodiode Array (PDA) or Ultraviolet (UV) detector. The methodology is based on established principles for the analysis of structurally similar diterpenes and triterpenoids.[1][2][3][4]

Principle

The method employs a reversed-phase HPLC system to separate this compound from other components in the sample matrix. A C18 stationary phase is used, which retains the nonpolar analyte. The mobile phase, a gradient mixture of an organic solvent (acetonitrile) and acidified water, facilitates the elution of the compound. Quantification is achieved by detecting the analyte's absorbance at a specific wavelength and comparing the peak area to a standard curve generated from known concentrations of a reference standard. The lack of a strong chromophore in some terpenoids can present a challenge for UV detection; however, detection at lower wavelengths (around 200-220 nm) is often successful.[2][4]

Materials and Reagents

  • Reference Standard: this compound (Purity ≥95%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (or Acetic acid, HPLC grade)

  • Sample Extraction Solvents: Methanol, Ethanol, or a mixture of Methanol/Chloroform (1:1, v/v)[2]

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA or variable wavelength UV detector is required.

Table 1: HPLC Operating Parameters

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II, Shimadzu LC-20A, or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Elution See Table 2 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA or UV Detector
Detection Wavelength 210 nm (or scan for optimal wavelength if using PDA)
Run Time Approximately 25 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.03070
15.00100
20.00100
20.13070
25.03070

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 70% Acetonitrile, 30% Water with 0.1% Formic Acid). A typical concentration range for the calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix. The procedure may need to be optimized based on the specific sample type.

  • Extraction:

    • Weigh 1.0 g of the powdered and dried sample material into a centrifuge tube.

    • Add 10 mL of methanol (or another suitable extraction solvent).

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[2]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.[2]

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Dilution:

    • If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration curve range.

Method Validation (Summary)

For regulatory submissions or rigorous scientific studies, the method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing a blank sample and a sample spiked with the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed, and the correlation coefficient (r²) should be >0.999.

  • Precision: The closeness of agreement between a series of measurements. It should be assessed at both intra-day and inter-day levels, with a relative standard deviation (RSD) of <2%.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples, with acceptable recovery typically between 98-102%.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Table 3: Typical Method Validation Data (Hypothetical)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%
Accuracy (Recovery %) 98.5% - 101.2%
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis: Inject the prepared sample solutions and record the peak area of the analyte.

  • Calculation: Determine the concentration of this compound in the sample using the regression equation from the calibration curve.

    Concentration in sample (µg/mL) = (Peak Area - y-intercept) / slope

    Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Standard Concentrations Sample_Prep Sample Preparation (Extraction, Sonication, Centrifugation) Filtration Filtration (0.22 µm Syringe Filter) Sample_Prep->Filtration Filtration->HPLC_Injection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatography Detection UV/PDA Detection (210 nm) Chromatography->Detection Peak_Integration Peak Integration & Area Calculation Detection->Peak_Integration Peak_Integration->Calibration_Curve Peak Areas Quantification Quantification of Analyte Peak_Integration->Quantification Sample Peak Area Calibration_Curve->Quantification Final_Report Final Report Generation Quantification->Final_Report

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The described methodology is based on established analytical principles for similar compounds and offers a starting point for researchers. It is recommended that the method be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Note: High-Throughput Analysis of 8(17),12E,14-Labdatrien-20-oic Acid Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 8(17),12E,14-Labdatrien-20-oic acid, a labdane-type diterpenoid. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is applicable to researchers in natural product chemistry, pharmacology, and drug development for the analysis of this compound in various matrices.

Introduction

This compound is a diterpenoid of the labdane (B1241275) class, a group of natural products known for a wide range of biological activities.[1] Structurally similar labdane diterpenoids have demonstrated anti-inflammatory, antimicrobial, and potential anticancer properties.[1] Given its therapeutic potential, a reliable analytical method for the accurate identification and quantification of this compound is crucial for further research and development. This application note presents a comprehensive LC-MS/MS protocol for the analysis of this compound.

Chemical Properties

PropertyValueReference
Chemical FormulaC₂₀H₃₀O₂[2]
Molecular Weight302.45 g/mol [2][3]
CAS Number1639257-36-5[2]
Purity>98% (commercially available)[4]

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Plant Material) Extraction Solvent Extraction Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration LC_Separation Liquid Chromatography Filtration->LC_Separation MS_Detection Mass Spectrometry (ESI-) LC_Separation->MS_Detection MS_MS_Analysis Tandem MS (MS/MS) MS_Detection->MS_MS_Analysis Peak_Integration Peak Integration MS_MS_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Experimental workflow for LC-MS/MS analysis.

Materials and Methods

Sample Preparation Protocol

This protocol is a general guideline for the extraction of this compound from a plant matrix. Optimization may be required for different sample types.

  • Homogenization : Weigh 1 g of the dried and powdered plant material.

  • Extraction :

    • Add 10 mL of methanol (B129727) to the sample.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh methanol.

    • Pool the supernatants.

  • Solvent Evaporation : Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in 1 mL of methanol.

  • Filtration : Filter the reconstituted extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-18.1 min: 95-50% B; 18.1-22 min: 50% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Results and Discussion

Mass Spectrometry Analysis

Due to the presence of a carboxylic acid group, this compound readily forms a deprotonated molecule [M-H]⁻ in negative ion mode ESI. The exact mass of the [M-H]⁻ ion is 301.2173.

Predicted Fragmentation

Based on studies of similar labdane-type diterpenes, the fragmentation of the [M-H]⁻ ion of this compound is expected to yield characteristic product ions. A common fragmentation pathway for these compounds involves the cleavage of the side chain and rearrangements within the bicyclic core. A prominent product ion with an m/z of 99 is often observed in the MS/MS spectra of labdane-type diterpenes.

Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, the following MRM transitions can be utilized:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
301.299.125100
301.2257.215100

Note: Collision energies should be optimized for the specific instrument used.

Potential Biological Signaling Pathway

Labdane-type diterpenes are known to exhibit anti-inflammatory properties, often through the modulation of pro-inflammatory signaling pathways. A potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

SignalingPathway cluster_pathway Hypothetical Anti-inflammatory Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription of Compound This compound Compound->IKK inhibits

Hypothetical anti-inflammatory signaling pathway.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the analysis of this compound. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM transitions, offer a solid foundation for researchers to accurately identify and quantify this compound. The provided information will be valuable for further investigation into the pharmacological properties and potential therapeutic applications of this and other related labdane diterpenoids.

References

Unlocking the Anti-Cancer Potential of 8(17),12E,14-Labdatrien-20-oic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific anti-cancer research on 8(17),12E,14-Labdatrien-20-oic acid is limited. The following application notes and protocols are based on the established anti-cancer activities of structurally related labdane (B1241275) diterpenes and provide a foundational framework for investigating the potential of this specific compound.

Introduction

This compound is a labdane diterpenoid isolated from the rhizomes of Isodon yuennanensis.[1][2][3] While direct evidence of its anti-cancer activity is not yet extensively documented, the broader class of labdane diterpenes has demonstrated significant potential in oncology research. Compounds such as andrographolide (B1667393) and sclareol (B1681606) have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][5][6] Furthermore, extracts from the Isodon genus have exhibited cytotoxic and immune-modulating anti-tumor effects.[7] These findings provide a strong rationale for investigating this compound as a potential anti-cancer agent.

This document outlines hypothetical application notes and detailed experimental protocols to guide researchers in the systematic evaluation of the anti-cancer properties of this compound.

Potential Anti-Cancer Applications

Based on the activities of related compounds, this compound could be investigated for its efficacy against a range of malignancies, including but not limited to:

  • Leukemia: Given that extracts from Isodon japonicus have shown potent activity against leukemia cells.[7]

  • Breast Cancer: A common target for various natural product-based anti-cancer research.

  • Lung Cancer: Another prevalent cancer type where novel therapeutic agents are needed.

  • Colon Cancer: Labdane diterpenes have shown inhibitory effects on colon cancer growth.[4]

  • Glioblastoma: As some labdane diterpenes like coronarin D have been studied for their effects on glioblastoma cell lines.[5]

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing quantitative data that could be generated from the proposed experiments.

Cell Line Assay Parameter Value (e.g., µM) Positive Control Value (e.g., µM)
K562 (Leukemia)MTT AssayIC50 (48h)To be determinedDoxorubicinValue
MCF-7 (Breast)MTT AssayIC50 (48h)To be determinedPaclitaxelValue
A549 (Lung)MTT AssayIC50 (48h)To be determinedCisplatinValue
HT-29 (Colon)MTT AssayIC50 (48h)To be determined5-FluorouracilValue
U-87 MG (Glioblastoma)MTT AssayIC50 (48h)To be determinedTemozolomideValue
K562 (Leukemia)Annexin V/PI% Apoptosis (at IC50)To be determinedDoxorubicinValue
MCF-7 (Breast)Cell Cycle Analysis% G2/M Arrest (at IC50)To be determinedPaclitaxelValue

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, MCF-7, A549, HT-29, U-87 MG)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known chemotherapeutic agent).

  • Incubate the plate for 48 hours (or other desired time points).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with serial dilutions of This compound incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve formazan with DMSO incubation3->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 value read->analyze Apoptosis_Assay_Workflow start Seed and treat cells in 6-well plates harvest Harvest cells start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze Potential_Signaling_Pathways cluster_0 Intrinsic Apoptosis Pathway cluster_1 Cell Cycle Regulation (G2/M) cluster_2 MAPK Pathway Bax Bax CytoC Cytochrome c release Bax->CytoC Bcl2 Bcl-2 Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53 p53 p21 p21 p53->p21 CyclinB1_CDK1 Cyclin B1/CDK1 complex p21->CyclinB1_CDK1 G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest ERK ERK Cell_Response Cellular Response (Proliferation/Apoptosis) ERK->Cell_Response JNK JNK JNK->Cell_Response Compound This compound Compound->Bax Compound->Bcl2 Compound->p53 Compound->ERK Compound->JNK

References

Application Notes and Protocols for Determining the Antiviral Activity of Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane (B1241275) diterpenes, a class of bicyclic diterpenoids derived from natural sources, have garnered significant interest in the scientific community for their diverse pharmacological properties, including potent antiviral activities. These compounds have demonstrated efficacy against a range of viruses, such as influenza virus, herpes simplex virus (HSV), and coronaviruses. The structural diversity of labdane diterpenes allows for a broad spectrum of antiviral mechanisms, including the inhibition of viral entry, replication, and interference with host-cell signaling pathways crucial for viral propagation.

These application notes provide a comprehensive guide to the methodologies used to assess the antiviral potential of labdane diterpenes. Detailed protocols for cytotoxicity assays, direct antiviral activity assays, and mechanistic studies are presented to facilitate the screening and characterization of these promising natural products for antiviral drug development.

Data Presentation: Antiviral Activity of Labdane Diterpenes

The following tables summarize the reported 50% inhibitory concentration (IC₅₀), 50% effective concentration (EC₅₀), and 50% cytotoxic concentration (CC₅₀) values for various labdane diterpenes against different viruses. This data provides a comparative overview of their antiviral potency and therapeutic window.

Table 1: Antiviral Activity of Labdane Diterpenes against Influenza A Virus

Labdane DiterpeneVirus StrainCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
Forsypensin AInfluenza A (H1N1)MDCK21.8>100>4.6[1]
Forsypensin BInfluenza A (H1N1)MDCK27.4>100>3.6[1]
Forsypensin CInfluenza A (H1N1)MDCK23.5>100>4.3[1]
Forsypensin DInfluenza A (H1N1)MDCK25.1>100>4.0[1]
Forsypensin EInfluenza A (H1N1)MDCK22.6>100>4.4[1]
18-hydroxyferruginolH1N1MDCK13.622.81.68[2]
18-oxoferruginolH1N1MDCK18.339.02.13[2]
18-oxoferruginolH3N2MDCK29.239.01.33[2]

Table 2: Antiviral Activity of Labdane Diterpenes against Herpes Simplex Virus (HSV)

Labdane DiterpeneVirus StrainCell LineIC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
Potamogetonyde (B1197236)HSV-1Vero8313.9[3]
PotamogetonolHSV-1Vero3289.3[3]
Diterpene Polyester 1HSV-2Vero2.5>10>4[4]
Diterpene Polyester 2HSV-2Vero8.3>10>1.2[4]

Table 3: Antiviral Activity of Labdane Diterpenes against Coronaviruses

Labdane DiterpeneVirus StrainCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
8-epi-acuminolideHCoV-229EHuh-7<1.9 µg/mL>100 µg/mL-[5]
AcuminolideHCoV-229EHuh-7<1.9 µg/mL>100 µg/mL-[5]
17-O-acetylacuminolideHCoV-229EHuh-7<1.9 µg/mL>100 µg/mL-[5]
8-epi-acuminolideSARS-CoV-2Vero E663.3>100>1.6[5]
Foetidalabdane ASARS-CoV-2Vero E693.5>100>1.1[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the labdane diterpenes in culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of the compounds to the wells. Include a "cells only" control (medium alone) and a "solvent" control (medium with the highest concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.[6]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7][8]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined as the concentration of the compound that reduces cell viability by 50%.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Serial Dilutions of Labdane Diterpenes Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Plaque Reduction Assay

Principle: The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[9] It quantifies the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound. Plaques are localized areas of cell death caused by viral replication.[9]

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates at a density that will form a confluent monolayer after 24 hours of incubation.[3]

  • Virus-Compound Incubation: Prepare serial dilutions of the labdane diterpene. In separate tubes, mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.[3]

  • Cell Infection: Wash the cell monolayers with PBS and inoculate with the virus-compound mixtures (200 µL/well). Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[3]

  • Overlay Application: Remove the inoculum and wash the cells with PBS. Add 2 mL of an overlay medium (e.g., containing 0.8% methylcellulose) to each well.[10] The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period appropriate for plaque formation (typically 2-3 days).[3]

  • Plaque Visualization: After incubation, fix the cells with 10% formalin for at least 30 minutes.[3] Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.[3]

  • Plaque Counting: Wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control (no compound). The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay_Workflow cluster_setup Setup cluster_infection Infection cluster_incubation_staining Incubation and Staining cluster_analysis Analysis Seed_Cells Seed Host Cells in Multi-well Plates Incubate_Cells Incubate to form Confluent Monolayer Seed_Cells->Incubate_Cells Prepare_Virus_Compound Prepare Virus-Compound Mixtures Incubate_Cells->Prepare_Virus_Compound Infect_Cells Inoculate Cell Monolayers Prepare_Virus_Compound->Infect_Cells Add_Overlay Add Semi-Solid Overlay Infect_Cells->Add_Overlay Incubate_Plates Incubate for Plaque Formation Add_Overlay->Incubate_Plates Fix_and_Stain Fix and Stain Cells Incubate_Plates->Fix_and_Stain Count_Plaques Count Plaques Fix_and_Stain->Count_Plaques Calculate_IC50 Calculate IC₅₀ Count_Plaques->Calculate_IC50

Caption: Workflow for the Plaque Reduction Assay.

Time-of-Addition Assay

Principle: The time-of-addition assay helps to determine the specific stage of the viral life cycle that is inhibited by the antiviral compound.[11] The compound is added at different time points relative to viral infection, and the effect on viral replication is measured.

Protocol:

  • Cell Seeding: Seed host cells in a multi-well plate to form a confluent monolayer.

  • Synchronized Infection: Infect the cells with the virus for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry. Wash the cells to remove unbound virus.

  • Time-of-Addition: Add the labdane diterpene at various time points before, during, and after infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).

  • Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours).

  • Quantification of Viral Yield: Harvest the supernatant and quantify the amount of progeny virus produced using a plaque assay or RT-qPCR.

  • Data Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the stage of the viral life cycle that is targeted.

Time_of_Addition_Assay cluster_infection_timeline Viral Replication Timeline cluster_compound_addition Compound Addition Time Points cluster_outcome Interpretation Attachment Attachment (-2 to 0 h) Entry Entry (0 to 2 h) Replication Replication (2 to 8 h) Assembly_Release Assembly & Release (>8 h) Pre_infection Add Compound (-2 h) Inhibits_Attachment Inhibits Attachment Pre_infection->Inhibits_Attachment Co_infection Add Compound (0 h) Inhibits_Entry Inhibits Entry Co_infection->Inhibits_Entry Post_infection_early Add Compound (2-4 h) Inhibits_Replication Inhibits Replication Post_infection_early->Inhibits_Replication Post_infection_late Add Compound (>4 h) Inhibits_Late_Stages Inhibits Late Stages Post_infection_late->Inhibits_Late_Stages

Caption: Logic diagram for the Time-of-Addition Assay.

Potential Mechanism of Action: Interference with Host Cell Signaling

Several studies suggest that labdane diterpenes can exert their antiviral effects by modulating host cell signaling pathways that are hijacked by viruses for their own replication. One such critical pathway is the PI3K/Akt pathway.

PI3K/Akt Signaling Pathway in Viral Infection:

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Many viruses activate this pathway to promote a cellular environment conducive to their replication and to prevent premature apoptosis of the host cell.

Inhibition by Labdane Diterpenes:

Labdane diterpenes may inhibit viral replication by interfering with the PI3K/Akt signaling pathway.[12] This can occur through the direct or indirect inhibition of PI3K or Akt, leading to a downstream cascade of events that are unfavorable for the virus, such as the induction of apoptosis or the suppression of protein synthesis required for viral assembly.[12]

PI3K_Akt_Signaling_Pathway cluster_virus_host Virus-Host Interaction cluster_signaling PI3K/Akt Signaling Cascade cluster_viral_replication Viral Replication Virus Virus Host_Receptor Host Cell Receptor Virus->Host_Receptor Attachment & Entry PI3K PI3K Host_Receptor->PI3K Activation Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream Pro_survival Pro-survival Signals (Inhibition of Apoptosis) Downstream->Pro_survival Protein_Synthesis Enhanced Protein Synthesis Downstream->Protein_Synthesis Viral_Replication Successful Viral Replication Pro_survival->Viral_Replication Protein_Synthesis->Viral_Replication Labdane_Diterpene Labdane Diterpene Labdane_Diterpene->PI3K Inhibition Labdane_Diterpene->Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by labdane diterpenes.

References

Application Notes and Protocols for Testing 8(17),12E,14-Labdatrien-20-oic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpenoid, a class of natural products known for a variety of biological activities. Structurally related labdane (B1241275) diterpenoids have demonstrated significant anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3][4] The primary mechanism of the anti-inflammatory action often involves the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[1][2][5]

This document provides detailed protocols for testing the biological activities of this compound in a cell culture setting. The murine macrophage cell line, RAW 264.7, is highlighted as a suitable model for investigating anti-inflammatory effects, as these cells can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[1][6] The provided protocols cover essential assays for assessing cytotoxicity, anti-inflammatory potential, and impact on relevant signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 4.5
198.2± 5.1
595.6± 4.8
1092.3± 5.3
2588.7± 6.2
5075.4± 7.1
10052.1± 8.5
Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
TreatmentConcentration (µM)Nitric Oxide (µM)Standard Deviation% Inhibition
Control (Untreated)-2.1± 0.8-
LPS (1 µg/mL)-45.8± 3.20
LPS + Compound138.5± 2.915.9
LPS + Compound529.1± 2.536.5
LPS + Compound1018.7± 2.159.2
LPS + Compound259.8± 1.878.6

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of RAW 264.7 Cells

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell scraper

  • Sterile cell culture flasks (T-75)

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a 5% CO₂ humidified incubator.

  • Subculturing: When cells reach 80-90% confluency, remove the old medium. Wash the cell monolayer once with sterile PBS. Since RAW 264.7 cells are adherent but can be detached by gentle scraping, add 5-10 mL of fresh complete growth medium and detach the cells using a sterile cell scraper.

  • Cell Splitting: Collect the detached cells and gently pipette to create a single-cell suspension. A split ratio of 1:3 to 1:6 is recommended. Add the appropriate volume of the cell suspension to a new T-75 flask containing fresh complete growth medium.

  • Routine Maintenance: Change the culture medium every 2-3 days.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

Materials:

  • RAW 264.7 cells

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • 96-well sterile flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as follows: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Protocol 3: Griess Assay for Nitric Oxide Production

Materials:

  • RAW 264.7 cells

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Complete growth medium

  • 24-well sterile plates

  • Griess Reagent System (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls, LPS-only controls, and compound-only controls.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve. Calculate the percentage inhibition of NO production.

Visualizations

Experimental_Workflow start Start culture_cells Culture RAW 264.7 Cells start->culture_cells seed_plates Seed Cells in 96-well & 24-well Plates culture_cells->seed_plates treat_cyto Treat with this compound (0-100 µM) seed_plates->treat_cyto For Cytotoxicity pretreat_no Pre-treat with Compound (1h) seed_plates->pretreat_no For Anti-inflammatory incubate_cyto Incubate for 24h treat_cyto->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay measure_cyto Measure Absorbance (570 nm) mtt_assay->measure_cyto analyze_cyto Calculate Cell Viability measure_cyto->analyze_cyto end End analyze_cyto->end stimulate_lps Stimulate with LPS (1 µg/mL) for 24h pretreat_no->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_no Measure Absorbance (540 nm) griess_assay->measure_no analyze_no Calculate NO Inhibition measure_no->analyze_no analyze_no->end

Caption: Experimental workflow for testing the compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Compound This compound Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates p_IkB P-IκBα IkB->p_IkB NFkB_complex NF-κB (p65/p50) (Inactive) p_IkB->IkB Degradation NFkB_active NF-κB (p65/p50) (Active) p_IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Mediators iNOS, COX-2, TNF-α Transcription->Mediators

References

Chromatographic Purification of Labdane Diterpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the chromatographic purification of labdane (B1241275) diterpenoids from natural sources. Labdane diterpenoids are a large and diverse class of bicyclic diterpenes with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug development.[1] Effective purification is a critical step in the isolation and characterization of these valuable compounds.

Introduction to Purification Strategies

The purification of labdane diterpenoids from complex crude extracts typically involves a multi-step chromatographic process. The choice of technique depends on the specific characteristics of the target compounds and the composition of the extract. Common strategies involve an initial fractionation by column chromatography followed by high-resolution purification using preparative high-performance liquid chromatography (HPLC).[2] Counter-current chromatography (CCC) also presents a viable alternative, offering the advantage of eliminating irreversible adsorption of the sample.[3][4]

A general workflow for the purification of labdane diterpenoids is outlined below.

Purification Workflow Start Crude Extract (e.g., from plant, fungus) CC Column Chromatography (e.g., Silica (B1680970) Gel, C18) Start->CC Loading Frac Fraction Collection & Analysis (TLC, LC-MS) CC->Frac Elution Prep_HPLC Preparative HPLC (e.g., C18, C3) Frac->Prep_HPLC Pooling of interesting fractions Pure Pure Labdane Diterpenoids Prep_HPLC->Pure Isolation Char Structural Elucidation (NMR, MS) Pure->Char

Caption: General workflow for the chromatographic purification of labdane diterpenoids.

Chromatographic Techniques and Parameters

A variety of chromatographic methods have been successfully employed for the isolation of labdane diterpenoids. The selection of stationary and mobile phases is crucial for achieving optimal separation.

Common Chromatographic Methods
  • Column Chromatography (CC): Frequently used for the initial fractionation of crude extracts. Common stationary phases include silica gel and reversed-phase C18 silica.[5][6]

  • High-Performance Liquid Chromatography (HPLC): The method of choice for final purification, offering high resolution and reproducibility. Both analytical and preparative scale HPLC are utilized.[7][8]

  • Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be advantageous for preventing irreversible sample adsorption.[3][4][9]

  • Thin-Layer Chromatography (TLC): Primarily used for monitoring the separation during column chromatography and for method development.[2]

Data Summary: Chromatographic Conditions

The following tables summarize typical chromatographic conditions used for the purification of labdane diterpenoids as reported in the literature.

Table 1: Column Chromatography Parameters

Stationary PhaseMobile Phase System (Gradient)Source Organism/ExtractReference
Silica Gel (200-300 mesh)Hexane-EtOAc (gradient)Aster spathulifolius
C18MeOH/H₂O (stepped gradient)Talaromyces sp. (fungus)[5]
Silica GelHexane-Ethyl Acetate (B1210297) (gradient)Alpinia purpurata[10]
C18N/A (sorbent for MSPD)Coleus forskohlii[11]

Table 2: Preparative HPLC Parameters

Stationary PhaseMobile Phase System (Gradient)Flow Rate (mL/min)DetectionIsolated CompoundsPurity (%)Reference
Megress C180.2% Formic Acid in H₂O / 0.2% Formic Acid in MeOH (isocratic)60UV (254 nm)Four diterpenes>98[7]
C18MeOH/H₂O (gradient)N/AN/ATalarobicinsN/A[5]
Xbridge® C18H₂O (0.1% formic acid) / ACN (0.1% formic acid) (gradient)20UV, ELSDYuanhuajine, GniditrinN/A[8]

Experimental Protocols

The following are detailed protocols for the most common chromatographic techniques used in the purification of labdane diterpenoids.

Protocol 1: Initial Fractionation using Silica Gel Column Chromatography

This protocol is a general guideline for the initial fractionation of a crude plant or fungal extract.

Objective: To separate the crude extract into fractions of decreasing polarity to simplify subsequent purification steps.

Materials:

  • Crude extract

  • Silica gel (e.g., 200-300 mesh)

  • Glass column

  • Solvents: n-hexane, ethyl acetate (EtOAc)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the glass column, allowing the silica to settle into a packed bed.

    • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 1:1 n-hexane:EtOAc, and finally 100% EtOAc).

  • Fraction Collection:

    • Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing compounds of interest.

    • Pool fractions with similar TLC profiles for further purification.

Silica_Gel_CC_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis Prep_Slurry Prepare Silica Gel Slurry Pack_Column Pack Column Prep_Slurry->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Solvent Gradient (Hexane -> EtOAc) Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Pool_Fractions Pool Similar Fractions TLC_Analysis->Pool_Fractions

Caption: Workflow for silica gel column chromatography.

Protocol 2: Preparative HPLC Purification

This protocol describes the final purification of a partially purified fraction containing labdane diterpenoids.

Objective: To isolate individual labdane diterpenoids in high purity.

Materials:

  • Partially purified fraction from column chromatography.

  • HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water with 0.1% formic acid).

  • Preparative HPLC system with a suitable column (e.g., C18, 19 x 250 mm, 5 µm).

  • Detector (e.g., UV-Vis or ELSD).

  • Fraction collector.

Procedure:

  • System Preparation:

    • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

  • Sample Preparation:

    • Dissolve the dried fraction in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Separation:

    • Inject the sample onto the column.

    • Run a gradient elution method. For example, a linear gradient from 5% to 85% acetonitrile in water (with 0.1% formic acid) over 20 minutes.[8] The specific gradient should be optimized based on analytical HPLC runs.

  • Fraction Collection:

    • Collect the eluting peaks into separate fractions based on the detector signal.

  • Purity Analysis:

    • Analyze the purity of the isolated compounds using analytical HPLC.

    • Combine fractions of the same pure compound.

  • Solvent Removal:

    • Remove the solvent from the purified fractions using a rotary evaporator or lyophilizer to obtain the pure labdane diterpenoid.

Prep_HPLC_Workflow cluster_prep_hplc Preparation cluster_run Purification Run cluster_post Post-Purification Equilibrate Equilibrate HPLC System Prep_Sample Prepare & Filter Sample Equilibrate->Prep_Sample Inject Inject Sample Prep_Sample->Inject Run_Gradient Run Gradient Elution Inject->Run_Gradient Collect_Peaks Collect Eluting Peaks Run_Gradient->Collect_Peaks Analyze_Purity Analyze Purity (Analytical HPLC) Collect_Peaks->Analyze_Purity Remove_Solvent Remove Solvent Analyze_Purity->Remove_Solvent Pure_Compound Obtain Pure Compound Remove_Solvent->Pure_Compound

Caption: Workflow for preparative HPLC purification.

Conclusion

The successful isolation of labdane diterpenoids relies on a systematic chromatographic approach. The protocols and data presented here provide a comprehensive guide for researchers to develop and optimize purification strategies for these biologically important natural products. The combination of initial fractionation by column chromatography followed by high-resolution preparative HPLC is a robust and widely applicable method. Further characterization of the purified compounds can then be performed using spectroscopic techniques such as NMR and mass spectrometry.[6][12]

References

Application Notes and Protocols: Derivatization of 8(17),12E,14-Labdatrien-20-oic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 8(17),12E,14-labdatrien-20-oic acid, a labdane (B1241275) diterpene isolated from Isodon yuennanensis.[1] The protocols focus on the chemical modification of the carboxylic acid and the diene functionalities to generate a library of novel compounds for biological screening. Furthermore, detailed procedures for relevant bioassays, including cytotoxicity, anti-inflammatory, and antimicrobial assays, are provided to evaluate the therapeutic potential of the synthesized derivatives.

Introduction

Labdane-type diterpenes are a large class of natural products known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3][4] this compound (Figure 1) possesses a unique chemical scaffold with a reactive carboxylic acid group and a conjugated diene system, making it an ideal candidate for chemical derivatization to explore and enhance its therapeutic potential. Chemical modification can lead to derivatives with improved potency, selectivity, and pharmacokinetic properties. This guide outlines systematic protocols for the synthesis of ester and amide derivatives, as well as potential Diels-Alder adducts, and provides standardized methods for their biological evaluation.

Figure 1: Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Derivatization Strategies

The derivatization of this compound can be targeted at two primary reactive sites: the C-20 carboxylic acid and the C-12/C-14 diene system.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into esters and amides to modulate the lipophilicity and steric bulk of the molecule, which can significantly influence its biological activity.

Esterification can be achieved by reacting the carboxylic acid with various alcohols in the presence of an acid catalyst or a coupling agent.

  • Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

    This method is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl).

    • Dissolve this compound (100 mg, 0.33 mmol) in the desired alcohol (e.g., methanol, 10 mL).

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient.

  • Protocol 2: Steglich Esterification (DCC/DMAP Coupling)

    This protocol is ideal for synthesizing esters from a wider range of alcohols, including more hindered ones, under milder conditions.

    • Dissolve this compound (100 mg, 0.33 mmol), the desired alcohol (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq.) in anhydrous dichloromethane (B109758) (DCM, 10 mL) under an inert atmosphere (N2 or Ar).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography.

Amidation introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets.

  • Protocol 3: Amide Synthesis using HATU

    HATU is a highly efficient coupling agent for the formation of amide bonds.

    • Dissolve this compound (100 mg, 0.33 mmol) in anhydrous dimethylformamide (DMF, 5 mL).

    • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU, 1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the desired amine (1.2 eq.) and continue stirring at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO3, and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography.

Modification of the Diene System

The conjugated diene in the side chain is susceptible to cycloaddition reactions, such as the Diels-Alder reaction, which can introduce significant structural complexity.

  • Protocol 4: Diels-Alder Reaction

    This reaction allows for the formation of a new six-membered ring.

    • Dissolve this compound (100 mg, 0.33 mmol) and a suitable dienophile (e.g., maleic anhydride, N-phenylmaleimide, 2-5 eq.) in a high-boiling point solvent such as toluene (B28343) or xylene (10 mL).

    • Heat the reaction mixture to reflux (or use a sealed tube for higher temperatures) for 24-48 hours.

    • Monitor the formation of the cycloadduct by TLC and/or LC-MS.

    • After cooling to room temperature, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to isolate the Diels-Alder adduct. The stereochemistry of the product (endo/exo) will need to be determined by spectroscopic methods (e.g., NOESY NMR).

derivatization_workflow cluster_acid Carboxylic Acid Modification cluster_diene Diene Modification A This compound B Ester Derivatives A->B Esterification (Fischer or Steglich) C Amide Derivatives A->C Amidation (HATU coupling) D Diels-Alder Adducts A->D Diels-Alder Reaction bioassay_workflow A Synthesized Derivatives B Cytotoxicity Assay (MTT) A->B C Anti-inflammatory Assay (NO Inhibition) A->C D Antimicrobial Assay (MIC) A->D E IC50 Values B->E F NO Inhibition (%) C->F G MIC Values D->G

References

Revolutionizing Labdane Diterpene Discovery: An Application Note on LC-MS/MS Based Molecular Networking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane (B1241275) diterpenes are a large and structurally diverse class of natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Their complex structures and the vast number of potential analogs make their identification and characterization in complex mixtures a significant challenge. This application note details a powerful workflow combining Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with molecular networking to accelerate the discovery and annotation of labdane diterpenes in natural product extracts. This approach facilitates the rapid dereplication of known compounds and the targeted isolation of novel bioactive molecules.

Molecular networking, a computational strategy, organizes MS/MS data based on spectral similarity. In a molecular network, nodes represent individual molecules (MS/MS spectra), and the edges connecting them represent their spectral similarity. Structurally related molecules, such as analogs within a compound family that differ by simple chemical modifications, tend to cluster together, forming distinct "molecular families." This allows for the propagation of structural annotations from a known compound to its unknown but structurally related analogs within the same cluster. The Global Natural Products Social Molecular Networking (GNPS) platform is a web-based tool that enables the creation, visualization, and analysis of these molecular networks.[1][2][3]

This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and molecular networking of labdane diterpenes, along with quantitative data from various studies to serve as a reference for researchers in natural product discovery and drug development.

Experimental Protocols

Sample Preparation: Extraction of Labdane Diterpenes from Plant Material

The choice of extraction method is critical for the successful analysis of labdane diterpenes and depends on the polarity of the target compounds and the plant matrix. Below are two generalized protocols for the extraction of labdane diterpenes.

Protocol 1: General Solvent Extraction for Labdane Diterpenes [4]

This protocol is suitable for a broad range of labdane diterpenes.

  • Plant Material Preparation:

    • Harvest and clean the desired plant material (e.g., leaves, roots, bark).

    • Air-dry or freeze-dry the material to remove water content.

    • Grind the dried material into a fine powder to increase the surface area for extraction.[5]

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Macerate or sonicate the powder with a suitable solvent. A sequential extraction with solvents of increasing polarity is recommended to fractionate the extract. A common sequence is:

      • n-hexane (for non-polar labdanes)

      • Dichloromethane or Ethyl Acetate (for medium-polarity labdanes)

      • Methanol (B129727) or Ethanol (for more polar labdanes)

    • For each solvent, use a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Extract for a sufficient period (e.g., 24-48 hours for maceration, or 3 x 30-minute cycles for sonication).

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of the compounds.

  • Sample Preparation for LC-MS/MS:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for Labdane Diterpenoids [6]

MSPD is an efficient method that combines extraction and clean-up in a single step and is particularly useful for complex matrices like Coleus forskohlii.[6]

  • Sample and Sorbent Preparation:

    • Weigh 0.5 g of powdered plant material and 1.0 g of a solid support (e.g., C18-bonded silica).

    • Thoroughly blend the sample and sorbent in a glass mortar with a pestle.

  • Packing and Elution:

    • Transfer the mixture into a solid-phase extraction (SPE) cartridge.

    • Elute the labdane diterpenes with a suitable solvent (e.g., methanol).

  • Concentration and Analysis:

    • Collect the eluate and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting parameters for the analysis of labdane diterpenes. Optimization may be required based on the specific compounds of interest and the instrumentation used.

Table 1: Recommended LC-MS/MS Parameters for Labdane Diterpene Analysis

ParameterRecommended Setting
Liquid Chromatography (LC)
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid
GradientStart with 5-10% B, increase to 95-100% B over 20-30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 5 µL
Mass Spectrometry (MS)
Ionization ModePositive Electrospray Ionization (ESI+) is common for many labdanes.[7] Atmospheric Pressure Chemical Ionization (APCI) can also be effective.[8]
MS1 Scan Rangem/z 150 - 1500
Data Acquisition ModeData-Dependent Acquisition (DDA)
TopNSelect the top 3-5 most intense ions from the MS1 scan for fragmentation.
Collision EnergyRamped or stepped collision energy (e.g., 20-60 eV) to obtain rich fragmentation spectra.
MS/MS Scan Rangem/z 50 - 1500
Molecular Networking using GNPS

The following protocol outlines the steps for creating a molecular network using the GNPS web platform.[3][9]

  • Data Conversion:

    • Convert the raw LC-MS/MS data files from the instrument vendor format to an open format like mzML or mzXML using a tool such as MSConvert from the ProteoWizard suite.

  • Uploading Data to GNPS:

    • Access the GNPS website (gnps.ucsd.edu) and create an account.

    • Upload the converted data files to your personal workspace.

  • Launching the Molecular Networking Workflow:

    • Navigate to the "Create Molecular Network" tool.

    • Select the uploaded data files for analysis.

  • Setting Workflow Parameters:

    • Precursor Ion Mass Tolerance: Set to a value appropriate for your mass spectrometer (e.g., 0.02 Da for high-resolution instruments).

    • Fragment Ion Mass Tolerance: Set to a value appropriate for your mass spectrometer (e.g., 0.02 Da for high-resolution instruments).

    • Cosine Score: The cosine score is a measure of similarity between two MS/MS spectra. A typical starting value is 0.7. A higher value will result in a more stringent network with fewer connections.

    • Minimum Matched Fragment Ions: Set to a minimum of 4-6 to reduce spurious connections.

    • Network TopK: This parameter determines the number of connections a node can have. A value between 10 and 20 is a good starting point.

  • Running the Workflow and Visualization:

    • Submit the job to the GNPS server.

    • Once the analysis is complete, the results can be visualized directly in the browser or downloaded for more advanced visualization and analysis in software like Cytoscape.

Data Presentation

The following table summarizes quantitative data for several labdane diterpenes from different plant sources, providing a valuable reference for researchers.

Table 2: Quantitative Data of Selected Labdane Diterpenes in Plant Extracts

Labdane DiterpenePlant SourcePlant PartExtraction MethodAnalytical MethodConcentrationReference
RotundifuranVitex agnus-castusFruitsNot specifiedHPLC0.04 - 0.30% in drug, 1.04 - 2.23% in extract(Not explicitly cited, but data is of the type found in cited literature)
VitexilactoneVitex agnus-castusFruitsNot specifiedHPLC0.016 - 0.167% in drug, 0.34 - 1.01% in extract(Not explicitly cited, but data is of the type found in cited literature)
6β,7β-diacetoxy-13-hydroxy-labda-8,14-dieneVitex agnus-castusFruitsNot specifiedHPLC0.02 - 0.10% in drug, 0.18 - 0.80% in extract(Not explicitly cited, but data is of the type found in cited literature)
SclareolSalvia tingitanaFlower spikesNot specifiedLC-MSMost abundant labdane[10]
ManoolSalvia tingitanaRootsNot specifiedLC-MSMajor labdane[10]
Galangalditerpene AAlpinia galangaFruit80% aqueous acetoneHPLC0.00180%[11]
Galangalditerpene BAlpinia galangaFruit80% aqueous acetoneHPLC0.00121%[11]
Galangalditerpene CAlpinia galangaFruit80% aqueous acetoneHPLC0.00475%[11]
Dihydrotanshinone ISalvia miltiorrhizaRootNot specifiedLC-MS/MSVaries between batches[12]
CryptotanshinoneSalvia miltiorrhizaRootNot specifiedLC-MS/MSVaries between batches[12]
Tanshinone ISalvia miltiorrhizaRootNot specifiedLC-MS/MSVaries between batches[12]
Tanshinone IIASalvia miltiorrhizaRootNot specifiedLC-MS/MSVaries between batches[12]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of labdane diterpenes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Networking cluster_outcome Outcome plant_material Plant Material extraction Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration sample_for_lcms Sample for LC-MS filtration->sample_for_lcms lc_separation LC Separation sample_for_lcms->lc_separation ms_analysis MS/MS Data Acquisition lc_separation->ms_analysis data_conversion Data Conversion (mzML/mzXML) ms_analysis->data_conversion gnps_upload Upload to GNPS data_conversion->gnps_upload molecular_networking Molecular Networking gnps_upload->molecular_networking visualization Visualization (Cytoscape) molecular_networking->visualization dereplication Dereplication of Knowns visualization->dereplication discovery Discovery of Novel Analogs visualization->discovery

Caption: Experimental workflow for LC-MS/MS based molecular networking of labdane diterpenes.

labdane_biosynthesis cluster_modifications Modifications GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP Class II Diterpene Synthase (diTPS) Labdane_Scaffold Labdane Diterpene Scaffold CPP->Labdane_Scaffold Class I Diterpene Synthase (diTPS) Modified_Labdanes Modified Labdane Diterpenes Labdane_Scaffold->Modified_Labdanes Tailoring Enzymes (e.g., P450s) Oxidation Oxidation Hydroxylation Hydroxylation Glycosylation Glycosylation

Caption: Simplified biosynthetic pathway of labdane diterpenes.[13][14][15]

Conclusion

The integration of LC-MS/MS-based molecular networking into natural product research workflows provides a powerful and efficient strategy for the discovery and characterization of labdane diterpenes. This approach significantly reduces the time and effort required for dereplication, allowing researchers to focus on the isolation and biological evaluation of novel and potentially therapeutic compounds. The protocols and data presented in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and natural product chemistry, enabling them to harness the full potential of this cutting-edge technology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8(17),12E,14-Labdatrien-20-oic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 8(17),12E,14-Labdatrien-20-oic acid extraction. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for this compound?

A1: The primary natural source of this compound is the rhizomes of Isodon yuennanensis.[1][2]

Q2: What is a typical expected yield for this compound?

A2: The yield of this compound is highly dependent on the quality of the plant material, the extraction method, and the purification process. While specific yield data for this compound is not extensively published, yields for labdane (B1241275) diterpenoids from plant sources can range from 0.1% to over 2% of the dry weight of the plant material.

Q3: What are the most effective extraction methods for labdane diterpenoids like this compound?

A3: Common and effective methods for extracting labdane diterpenoids include solvent extraction (using techniques like maceration, Soxhlet, or ultrasonic-assisted extraction) and supercritical fluid extraction (SFE) with CO2. The choice of method will depend on the scale of the extraction, available equipment, and desired purity.

Q4: How can I confirm the identity and purity of my extracted this compound?

A4: The identity and purity of the final product can be confirmed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods will help to verify the molecular weight and structure of the compound and identify any impurities.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that can lead to low yields of this compound.

Problem 1: Low Yield of Crude Extract
Possible Cause Recommended Solution
Poor Quality of Plant Material Ensure the rhizomes of Isodon yuennanensis are properly identified, harvested at the optimal time, and stored in a cool, dry place to prevent degradation of the target compound.
Inadequate Grinding of Plant Material The plant material should be finely and uniformly powdered to maximize the surface area for solvent penetration.
Suboptimal Solvent Choice The polarity of the extraction solvent is critical. Based on successful isolation, a 70% acetone (B3395972) solution is a good starting point.[1] Experiment with solvents of varying polarities, such as ethanol, methanol, or ethyl acetate, to optimize extraction.
Incomplete Extraction The extraction time and solvent-to-solid ratio may need to be optimized. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Problem 2: Significant Loss of Compound During Purification
Possible Cause Recommended Solution
Inappropriate Column Chromatography Conditions Overloading the silica (B1680970) gel column can result in poor separation and loss of the product. Use an appropriate column size for the amount of crude extract.
Inefficient Solvent Gradient During gradient elution in column chromatography, a rapid increase in solvent polarity can cause the compound of interest to co-elute with impurities. A shallower gradient around the expected elution point of the compound can improve separation.
Compound Degradation This compound may be susceptible to degradation under acidic or basic conditions, or at elevated temperatures. Ensure that all extraction and purification steps are carried out under mild conditions.
Irreversible Adsorption to Stationary Phase The compound may bind irreversibly to the stationary phase. Ensure that the chosen stationary phase (e.g., silica gel) is appropriate and consider alternative stationary phases if significant loss is observed.

Comparative Data on Extraction Solvents

The following table summarizes hypothetical but realistic data on the yield of this compound using different solvent systems for initial extraction from 100g of dried Isodon yuennanensis rhizomes.

Solvent System Extraction Method Crude Extract Yield (g) Final Yield of Pure Compound (mg) Purity by HPLC (%)
70% AcetoneMaceration (48h)12.515095
95% EthanolSoxhlet (8h)10.212596
Ethyl AcetateUltrasonic (1h)8.511097
MethanolMaceration (48h)14.113593
Supercritical CO2SFE5.318099

Experimental Protocol: Extraction and Purification

This protocol describes a general procedure for the isolation of this compound from the rhizomes of Isodon yuennanensis.

1. Preparation of Plant Material:

  • Air-dry the rhizomes of Isodon yuennanensis at room temperature.

  • Grind the dried rhizomes into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered rhizomes (100 g) with 70% aqueous acetone (1 L) at room temperature for 48 hours with occasional stirring.

  • Filter the extract through cheesecloth and then filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Purification by Column Chromatography:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the desired compound, as indicated by TLC analysis.

  • Further purify the combined fractions using preparative HPLC to obtain pure this compound.

Visualizations

experimental_workflow plant Isodon yuennanensis Rhizomes powder Powdered Plant Material plant->powder Grinding extraction Solvent Extraction (70% Acetone) powder->extraction crude_extract Crude Extract extraction->crude_extract Filtration & Concentration column_chroma Silica Gel Column Chromatography crude_extract->column_chroma fractions Collected Fractions column_chroma->fractions Elution with n-hexane/EtOAc prep_hplc Preparative HPLC fractions->prep_hplc Fraction Pooling pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_crude Crude Extraction Issues cluster_purification Purification Issues start Low Yield Observed check_crude Check Crude Extract Yield start->check_crude check_purification Check Purification Step Losses start->check_purification plant_quality Poor Plant Material Quality check_crude->plant_quality grinding Inadequate Grinding check_crude->grinding solvent Suboptimal Solvent check_crude->solvent time_temp Incorrect Time/ Temperature check_crude->time_temp column_overload Column Overloading check_purification->column_overload gradient Poor Solvent Gradient check_purification->gradient degradation Compound Degradation check_purification->degradation

Caption: Troubleshooting logic for addressing low extraction yield.

References

Overcoming solubility issues with 8(17),12E,14-Labdatrien-20-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 8(17),12E,14-Labdatrien-20-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a labdane (B1241275) diterpenoid, a class of natural products characterized by a bicyclic core structure. It possesses a carboxylic acid functional group, which influences its chemical properties, including its solubility. As a relatively lipophilic molecule, it is expected to have low solubility in aqueous solutions.

Q2: In which solvents is this compound likely to be soluble?

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, start by dissolving the compound in an appropriate organic solvent, such as DMSO, at a high concentration (e.g., 10-50 mM).[1] Ensure the compound is completely dissolved, using gentle warming or sonication if necessary. Store the stock solution at -20°C or -80°C, protected from light, to maintain its stability. For cell-based assays, the final concentration of the organic solvent in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.

Q4: Why is my compound precipitating when I add it to my aqueous assay buffer?

A4: Precipitation upon addition to aqueous solutions is a common issue for lipophilic compounds like this compound. This occurs because the compound is poorly soluble in water. The organic solvent from your stock solution is diluted in the aqueous buffer, reducing its ability to keep the compound dissolved. To mitigate this, you can try using a lower final concentration of the compound, or employing solubility enhancement techniques as described in the troubleshooting guide below.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to address solubility challenges with this compound.

Problem: The compound does not dissolve in the initial solvent.

Solution Workflow:

  • Consult the Solvent Solubility Table: Refer to the table below for a list of recommended solvents.

  • Increase Solvent Volume: Try increasing the volume of the solvent to decrease the concentration of the compound.

  • Apply Gentle Heat: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Use Sonication: Place the vial in a sonicator bath for short intervals to break up any aggregates and enhance dissolution.

  • Try a Different Solvent: If the compound remains insoluble, attempt to dissolve it in an alternative recommended organic solvent.

Problem: The compound precipitates out of solution after being added to an aqueous medium.

Solution Workflow:

  • pH Adjustment: Since the compound has a carboxylic acid group, its solubility in aqueous media can be pH-dependent. Increasing the pH of the buffer (e.g., to pH 7.4 or higher) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[2]

  • Co-solvents: The use of a water-miscible co-solvent can improve solubility.[2] Prepare the final solution by adding the stock solution to a mixture of your aqueous buffer and a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). The final concentration of the co-solvent should be optimized for your specific experiment.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to form micelles that encapsulate the lipophilic compound and increase its apparent solubility.

  • Serial Dilution: Instead of adding the stock solution directly to the final volume of aqueous buffer, perform serial dilutions in a mixture of the buffer and the organic solvent to gradually decrease the solvent concentration.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

SolventPredicted SolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO)HighRecommended for initial stock solution preparation.
EthanolModerate to HighCan be used as a co-solvent in aqueous solutions.
MethanolModerate to HighSimilar to ethanol, can be used for stock solutions.
Dichloromethane (DCM)HighSuitable for chemical reactions and purification.
ChloroformHighSuitable for chemical reactions and purification.
Ethyl AcetateModerateUseful for extraction and chromatography.
WaterVery LowInsoluble under neutral and acidic conditions.
Phosphate-Buffered Saline (PBS)Very LowSolubility may increase slightly at higher pH.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 302.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated analytical balance

Procedure:

  • Weigh out 3.02 mg of this compound and place it in a clean microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: pH-Dependent Solubility Enhancement

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS) at various pH values (e.g., 6.0, 7.4, 8.0)

  • 1 M NaOH solution

  • pH meter

Procedure:

  • Prepare a series of aqueous buffers at the desired pH values.

  • To prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of each buffer.

  • Vortex the solutions immediately after adding the stock solution.

  • Observe the solutions for any signs of precipitation.

  • If precipitation occurs, you can try to adjust the pH of the final solution by adding small increments of 1 M NaOH while monitoring with a pH meter.

  • Determine the optimal pH at which the compound remains in solution for your desired concentration.

Visualizations

experimental_workflow start Start: Dissolve Compound solvent Select Solvent (e.g., DMSO) start->solvent dissolve Attempt to Dissolve solvent->dissolve check_dissolved Completely Dissolved? dissolve->check_dissolved troubleshoot Troubleshoot Dissolution check_dissolved->troubleshoot No add_to_aqueous Add to Aqueous Buffer check_dissolved->add_to_aqueous Yes troubleshoot->dissolve check_precipitate Precipitation Occurs? add_to_aqueous->check_precipitate ph_adjust Adjust pH check_precipitate->ph_adjust Yes success Success: Soluble Solution check_precipitate->success No cosolvent Use Co-solvent ph_adjust->cosolvent surfactant Use Surfactant cosolvent->surfactant fail Insoluble: Re-evaluate Approach surfactant->fail

Caption: Workflow for dissolving this compound.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 stimulus->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases NF-κB nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression Transcription compound This compound compound->ikk Inhibition

Caption: Potential anti-inflammatory signaling pathway.[3][4]

References

Technical Support Center: 8(17),12E,14-Labdatrien-20-oic acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 8(17),12E,14-Labdatrien-20-oic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid powder at -20°C. Under these conditions, the compound is expected to be stable for extended periods. For short-term storage in solution, it is advisable to use a non-protic organic solvent and store at -20°C or below, minimizing exposure to light and air.

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound are exposure to acidic or basic conditions, oxidizing agents, light, and elevated temperatures. The presence of multiple double bonds, including an exocyclic double bond and a conjugated diene system, makes the molecule susceptible to oxidation and isomerization.

Q3: How can I monitor the stability of this compound in my samples?

The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable method should be able to separate the intact parent compound from any potential degradation products.

Q4: Are there any known degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the structure, potential degradation pathways could involve:

  • Oxidation: Formation of epoxides, hydroperoxides, or cleavage of the double bonds.

  • Isomerization: Shift of the double bond positions, particularly the exocyclic double bond, to a more stable endocyclic position.

  • Acid-catalyzed reactions: Isomerization or cyclization reactions.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Purity Over Time
Potential Cause Troubleshooting Steps
Improper Storage - Verify that the compound is stored at the recommended temperature (-20°C for solids).- If in solution, ensure it is stored in a tightly sealed container, protected from light, and at an appropriate low temperature. Consider aliquoting to avoid repeated freeze-thaw cycles.
Degradation in Solution - Evaluate the stability of the compound in the chosen solvent. If possible, prepare fresh solutions for each experiment.- If the solvent is aqueous or protic, consider switching to a less reactive aprotic solvent.- Assess the pH of the solution, as acidic or basic conditions can promote degradation.
Oxidation - Degas solvents before use to remove dissolved oxygen.- Consider adding an antioxidant to the solution if compatible with the experimental setup.
Photodegradation - Protect samples from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during sample preparation and analysis.
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Potential Cause Troubleshooting Steps
Formation of Degradation Products - Perform a forced degradation study to intentionally generate degradation products and confirm their retention times relative to the parent peak.- Analyze the mass spectra of the new peaks to identify their molecular weights and fragmentation patterns, which can help in structure elucidation.
Isomerization - An isomer may have a similar mass but a different retention time. Investigate the possibility of double bond migration, particularly the exocyclic double bond, which can isomerize to a more stable endocyclic position under certain conditions.
Contamination - Analyze a blank solvent injection to rule out contamination from the solvent or analytical system.- Ensure proper cleaning of all glassware and equipment.

Data Presentation: Forced Degradation Study Summary (Hypothetical Data)

The following table summarizes the expected outcomes of a forced degradation study on this compound. This data is hypothetical and intended to guide researchers in designing and interpreting their own stability studies.

Stress Condition Reagent/Condition Time Temperature Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 h60°C15-25%Isomers, hydration products
Base Hydrolysis 0.1 M NaOH8 h60°C5-15%Isomers
Oxidation 3% H₂O₂24 hRoom Temp20-40%Epoxides, hydroxylated derivatives, oxidative cleavage products
Thermal Solid State48 h80°C< 5%Minimal degradation expected
Photolytic UV light (254 nm)24 hRoom Temp10-20%Isomers, photo-oxidation products

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve it in the solvent, and dilute it for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions. At specified time points, withdraw an aliquot for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

G cluster_workflow Stability Testing Workflow start Start: this compound sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis data Data Analysis: - % Degradation - Identify Degradants analysis->data report Generate Stability Report data->report

Caption: Experimental workflow for stability testing.

G cluster_pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_isomerization Isomerization cluster_acid Acid-Catalyzed parent This compound epoxide Epoxidation of double bonds parent->epoxide [O] hydroxylation Hydroxylation parent->hydroxylation [O] cleavage Oxidative cleavage parent->cleavage [O] endo Exocyclic to Endocyclic double bond shift parent->endo H+ or Heat conjugation Conjugated system rearrangement parent->conjugation H+ or Light hydration Hydration of double bonds parent->hydration H+ / H2O cyclization Intramolecular cyclization parent->cyclization H+

Caption: Potential degradation pathways.

G cluster_troubleshooting Troubleshooting Logic start Unexpected Peak in HPLC? check_blank Is the peak present in a blank injection? start->check_blank contaminant Source of Contamination: - Solvent - System - Glassware check_blank->contaminant Yes check_mass Does the peak have the same mass as the parent compound? check_blank->check_mass No isomer Potential Isomer: - Check for double bond migration - Consider stereoisomers check_mass->isomer Yes degradant Likely a Degradation Product: - Compare with forced degradation samples - Elucidate structure (MS/MS, NMR) check_mass->degradant No

Caption: Troubleshooting decision tree.

Technical Support Center: Optimizing HPLC Separation of Labdane Diterpene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of labdane (B1241275) diterpene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the separation of these structurally similar compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of labdane diterpene isomers in a question-and-answer format.

Q1: I am observing poor resolution between two or more labdane diterpene isomers. What are the initial steps to improve separation?

A1: Poor resolution is a common challenge due to the structural similarity of isomers. A systematic approach to optimization is recommended.

  • Mobile Phase Optimization: Systematically vary the ratio of your organic modifier to the aqueous phase. For reversed-phase HPLC, a shallow gradient or a lower percentage of the organic solvent in an isocratic elution can increase retention times and improve separation.[1]

  • Gradient Profile Adjustment: If using a gradient, optimizing the gradient slope is crucial. A shallower gradient (slower increase in organic solvent concentration) can enhance the resolution of closely eluting peaks.[1]

  • Temperature Adjustment: Lowering the column temperature can sometimes improve resolution for closely eluting compounds by increasing retention.[2] Conversely, increasing the temperature can improve efficiency and may alter selectivity.[2][3] It is an important parameter to screen.

Q2: My peaks for acidic labdane diterpenes are tailing. How can I improve peak shape?

A2: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase.

  • Mobile Phase pH Modification: For acidic analytes like diterpenoic acids, adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing.[3][4][5]

  • Check for Column Overload: Injecting too high a concentration of your sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Use a High-Purity Stationary Phase: Modern, high-purity silica (B1680970) columns with end-capping are designed to minimize silanol interactions and can significantly improve the peak shape of acidic and basic compounds.

Q3: I am experiencing co-elution of my labdane diterpenes with other compounds from a plant extract. What is the best approach to resolve this?

A3: Co-elution with matrix components is a frequent issue when analyzing crude extracts.

  • Sample Preparation: Implement a thorough sample preparation method to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) can effectively clean up the sample before HPLC analysis.[6]

  • Selective Stationary Phase: Consider using a stationary phase with a different selectivity. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different retention mechanisms compared to a standard C18 column, potentially resolving the co-eluting peaks.

  • Optimize Detection Wavelength: If using a UV detector, select a wavelength where the labdane diterpenes have high absorbance, but the interfering compounds have low or no absorbance. A photodiode array (PDA) detector can be invaluable for identifying the optimal wavelength and checking for peak purity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a reversed-phase HPLC method for labdane diterpene isomers?

A1: A good starting point for method development is to use a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol.[7][8][9][10] Begin with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution time of your compounds of interest. From there, you can optimize the gradient or switch to an isocratic method for better resolution of specific isomers. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is often beneficial for peak shape, especially for diterpenoic acids.[3][4][5]

Q2: Should I use normal-phase or reversed-phase HPLC for separating labdane diterpene isomers?

A2: The choice between normal-phase and reversed-phase HPLC depends on the polarity of the specific labdane diterpene isomers you are working with.

  • Reversed-Phase HPLC: This is the most common and versatile mode for a wide range of polarities. It is generally the first choice for separating labdane diterpenes, especially those with some degree of polarity.[7][8][9][10]

  • Normal-Phase HPLC: This mode is particularly useful for separating non-polar isomers or compounds that are not well-retained in reversed-phase chromatography.[2][11][12][13] It can also offer different selectivity for complex mixtures.

Q3: How can I separate enantiomers of a chiral labdane diterpene?

A3: The separation of enantiomers requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often a good starting point for screening. Chiral method development usually involves screening several different CSPs and mobile phase systems (normal-phase, reversed-phase, and polar organic modes) to find the optimal conditions.

Q4: Is it better to use isocratic or gradient elution for separating labdane diterpene isomers?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic Elution: This is simpler and more reproducible, making it suitable for separating a few isomers with similar retention behavior.[7][8][9][10][14]

  • Gradient Elution: This is more powerful for separating complex mixtures of isomers with a wider range of polarities. It can also help to sharpen peaks and reduce analysis time for strongly retained compounds.[1][15]

Q5: What are some common issues with sample preparation for labdane diterpenes from plant materials?

A5: A significant challenge is the removal of complex matrix components like chlorophylls, lipids, and phenolic compounds that can interfere with the analysis. Common extraction solvents include methanol, ethanol, and hexane.[8] A clean-up step using Solid-Phase Extraction (SPE) is highly recommended to improve the quality of the analysis and prolong the life of the HPLC column.[6] Matrix Solid-Phase Dispersion (MSPD) is another efficient technique for the extraction and clean-up of labdane diterpenoids from herbal samples.[16]

Experimental Protocols & Data

Method 1: Isocratic RP-HPLC for Andrographolide and Related Diterpenoids

This method is suitable for the simultaneous determination of andrographolide, deoxyandrographiside, neoandrographolide, 14-deoxyandrographolide, and 14-deoxy-11,12-didehydroandrographolide.[7]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system

  • Column: Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm

  • Mobile Phase: Acetonitrile:Water (25:75 v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 223 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 12 minutes

CompoundRetention Time (min)
Andrographolide2.37
Deoxyandrographiside2.99
Neoandrographolide9.11
14-Deoxyandrographolide10.08
14-Deoxy-11,12-didehydroandrographolide11.05
Method 2: Isocratic RP-HPLC for Andrographolide Quantification

A simple and rapid method for the quantification of andrographolide.[14]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system

  • Column: Phenomenex C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Water:Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 223 nm

  • Injection Volume: 20 µL

CompoundRetention Time (min)
Andrographolide5.038
Method 3: Isocratic RP-HPLC for Andrographolide and Neoandrographolide

A validated method for the quantification of two major diterpenoids from Andrographis paniculata.[9]

  • Instrumentation: HPLC system

  • Column: Phenomenex-Luna RP-C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Not specified

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

CompoundRetention Time (min)
Andrographolide10.5 ± 0.2
Neoandrographolide26.7 ± 0.5

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase & Temperature cluster_sample Sample & System Check cluster_end Outcome start Poor Resolution of Isomers a1 Adjust Organic:Aqueous Ratio start->a1 Initial Step a2 Optimize Gradient Slope a1->a2 end Improved Resolution a1->end Success a3 Add/Adjust Modifier (e.g., Acid) a2->a3 a2->end Success b1 Change Column Selectivity (e.g., C18 to Phenyl) a3->b1 If still unresolved a3->end Success b2 Adjust Column Temperature b1->b2 b1->end Success c1 Check for Column Overload b2->c1 Persistent issues b2->end Success c2 Improve Sample Cleanup (SPE) c1->c2 c1->end Success c2->end Resolution Achieved

Caption: A systematic workflow for troubleshooting poor resolution of labdane diterpene isomers.

Chiral_Separation_Strategy cluster_start Start cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_end Outcome start Racemic Labdane Diterpene Mixture a1 Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->a1 a2 Screen Mobile Phase Modes (Normal, Reversed, Polar Organic) a1->a2 b1 Fine-tune Mobile Phase Composition a2->b1 Partial Separation Observed no_sep No Separation a2->no_sep No Separation Observed b2 Optimize Flow Rate and Temperature b1->b2 end Baseline Separation of Enantiomers (Rs >= 1.5) b2->end no_sep->a1 Select Different CSPs

Caption: A strategic approach for developing a chiral HPLC method for labdane diterpene enantiomers.

References

Technical Support Center: 8(17),12E,14-Labdatrien-20-oic acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low or inconsistent bioactivity with 8(17),12E,14-Labdatrien-20-oic acid in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing lower than expected cytotoxicity or anti-inflammatory activity with this compound. What are the potential causes?

A1: Low bioactivity of this compound can stem from several factors related to the compound itself, its handling, and the experimental setup. Key areas to investigate include:

  • Compound Solubility: Due to its hydrophobic nature, the compound may not be fully dissolved in your aqueous assay buffer, leading to a lower effective concentration.

  • Compound Aggregation: At higher concentrations, hydrophobic molecules can form aggregates, which may have reduced or no biological activity.

  • Compound Stability: The stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure) should be considered, as degradation can lead to a loss of activity.

  • Assay Interference: The compound may interfere with the assay itself. For example, in colorimetric assays like the MTT assay, the compound's color or its ability to directly reduce the detection reagent can lead to inaccurate results.

  • Cell Line Sensitivity: The chosen cell line may not be sensitive to the compound's mechanism of action.

  • Purity of the Compound: Impurities in the compound batch could interfere with its activity.

Q2: How can I improve the solubility of this compound in my cell-based assays?

A2: Improving solubility is a critical first step. Here are some recommendations:

  • Proper Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro studies. Prepare a high-concentration stock solution in 100% DMSO.

  • Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final DMSO concentration as your experimental wells) to account for any effects of the solvent itself.

  • Sonication: Gentle sonication of the stock solution before dilution can aid in dissolving the compound.

  • Vortexing: Thoroughly vortex the diluted solutions to ensure homogeneity.

Q3: My replicate wells in a cytotoxicity assay show high variability. What could be the reason?

A3: High variability in replicate wells can be attributed to several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting technique when seeding cells into the microplate.

  • Compound Precipitation: Visually inspect the wells under a microscope after adding the compound. Precipitation will lead to inconsistent concentrations across the wells.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.

  • Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

Q4: I suspect my compound is interfering with my MTT assay. How can I confirm and mitigate this?

A4: Interference in MTT assays is a known issue with natural products.

  • Confirmation: To check for interference, set up control wells containing the compound at the same concentrations as your experimental wells but without any cells. If you observe a color change, it indicates direct reduction of the MTT reagent by your compound.

  • Mitigation:

    • Background Subtraction: Subtract the absorbance of the "compound-only" wells from your experimental wells.

    • Alternative Assays: Consider using an assay with a different detection method, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.

Quantitative Data Summary

Compound ClassBioactivityAssayCell LineIC50 (µM)
Labdane (B1241275) DiterpenoidsAnti-inflammatoryNitric Oxide (NO) ProductionRAW 264.7 macrophages1 - 10[1]
Labdane DiterpenoidsCytotoxicityVariousBlood Cancer Cell Lines1.2 - 22.5[2]
AndrographolideAnti-inflammatoryNF-κB InhibitionVariesVaries
SclareolCytotoxicityApoptosis InductionHeLa, Breast Cancer CellsVaries[3]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • 96-well flat-bottom microplates

  • Target cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the anti-inflammatory activity of the compound by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (in DMSO) treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, Griess) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Measure Signal (Absorbance) incubate_reagent->read_plate calc_viability Calculate % Viability or % Inhibition read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: General experimental workflow for in vitro bioactivity testing.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nfkb_nuc->gene_exp compound Labdane Diterpenoids (e.g., this compound) compound->ikk Inhibition

References

Technical Support Center: Purification of 8(17),12E,14-Labdatrien-20-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8(17),12E,14-labdatrien-20-oic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this labdane (B1241275) diterpenoid from natural sources, such as Isodon yuennanensis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from its presence in a complex mixture of structurally similar compounds. Key difficulties include:

  • Co-eluting Impurities: Structurally related labdane diterpenoids, triterpenoids, and sterols often have similar polarities, making chromatographic separation difficult.

  • Compound Stability: The presence of conjugated double bonds and a carboxylic acid functional group can make the molecule susceptible to degradation under harsh purification conditions (e.g., extreme pH, high temperatures).

  • Crystallization Difficulties: Obtaining high-purity crystals can be challenging due to the presence of minor impurities that inhibit crystal lattice formation. Oiling out is a common problem.

  • Low Abundance: The target compound may be present in low concentrations in the crude extract, requiring efficient and high-resolution purification techniques.

Q2: What types of compounds are typically co-extracted with this compound from Isodon yuennanensis?

A2: Plant extracts are complex mixtures. Based on studies of Isodon yuennanensis, you can expect to encounter a variety of other natural products, including:

  • Other labdane diterpenoids (e.g., s-trans-12E,14-labdadien-20,8β-olide)

  • Triterpenoids (e.g., ursonic acid, dihydroxyolean-12-en-28-oic acid)

  • Sterols (e.g., β-sitosterol, daucosterol)

  • Phenolic compounds (e.g., ethyl rosmarinate, caffeic acid esters)

  • Fatty acids (e.g., tridecanoic acid)

Q3: What is a general purity level I can expect for commercially available this compound?

A3: Commercially available standards of this compound are typically offered at purities of 96% to 98%, as determined by methods like HPLC.[1][2] Achieving higher purity in a research setting depends on the optimization of the purification protocol.

Troubleshooting Guides

Chromatographic Purification Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor resolution between the target compound and impurities on silica (B1680970) gel column chromatography. - Inappropriate solvent system polarity.- Column overloading.- Irregular column packing.- Optimize Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate (B1210297) or acetone) in a non-polar solvent (e.g., hexane (B92381) or petroleum ether). Test different solvent systems using Thin Layer Chromatography (TLC) first.- Reduce Sample Load: Load an amount of crude extract that is 1-2% of the mass of the silica gel.- Improve Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks.
Peak tailing of the acidic compound in Reversed-Phase HPLC. - Interaction of the carboxylic acid group with residual silanols on the stationary phase.- Inappropriate mobile phase pH.- Acidify the Mobile Phase: Add a small amount of a modifying acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.- Use a Buffered Mobile Phase: Employ a buffer system to maintain a consistent pH well below the pKa of the carboxylic acid.
Irreversible adsorption or degradation of the compound on the column. - Active sites on the stationary phase (e.g., acidic silica gel).- Instability of the compound to the solvent or stationary phase.- Use Neutralized Silica Gel: Pre-treat the silica gel with a base like triethylamine (B128534) to neutralize acidic sites, then wash with the starting mobile phase.- Consider Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like neutral alumina (B75360) or a bonded phase (e.g., diol).
Crystallization and Post-Purification Issues
Problem Possible Cause(s) Troubleshooting Steps
The compound "oils out" instead of crystallizing. - The solvent is too non-polar, or the solution is supersaturated too quickly.- Presence of impurities that inhibit crystal nucleation.- Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (e.g., acetone (B3395972), ethyl acetate) and slowly add an anti-solvent (e.g., hexane, water) until turbidity appears, then allow to stand.- Slow Cooling: If crystallizing from a single solvent by cooling, ensure the cooling process is very slow.- Further Purification: The "oiled out" material may need to be subjected to another round of chromatography to remove persistent impurities.
Formation of very fine needles or powder instead of well-defined crystals. - Rapid crystallization.- High degree of supersaturation.- Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial.- Reduce Concentration: Start with a less concentrated solution to slow down the crystal growth process.
Low recovery after crystallization. - Significant solubility of the compound in the mother liquor.- Cool the Mother Liquor: Place the crystallization flask in an ice bath or refrigerator for several hours to maximize precipitation.- Minimize Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.- Concentrate Mother Liquor: Concentrate the mother liquor to obtain a second crop of crystals, which may require re-purification.

Experimental Protocols

General Protocol for Isolation from Isodon Species

This protocol is a generalized procedure based on methods for isolating labdane diterpenoids from Isodon species. Optimization will be required.

  • Extraction:

    • Air-dry and powder the plant material (e.g., rhizomes of I. yuennanensis).

    • Extract the powdered material exhaustively with a solvent such as 70-95% acetone or ethanol (B145695) at room temperature.

    • Concentrate the extract under reduced pressure to yield a crude residue.

  • Solvent Partitioning (Optional):

    • Suspend the crude residue in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to fractionate the extract based on polarity. The labdane diterpenoids are expected to be in the less polar fractions (hexane and ethyl acetate).

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute with a gradient solvent system, such as petroleum ether/acetone or hexane/ethyl acetate (e.g., starting from 100:1 to 1:1).

    • Collect fractions and monitor by TLC. Combine fractions containing the target compound.

  • Further Chromatographic Purification:

    • Subject the combined fractions to repeated column chromatography (e.g., on silica gel or Sephadex LH-20) using a refined solvent system to isolate the compound from closely eluting impurities.

  • Final Purification by Crystallization:

    • Dissolve the purified fraction in a suitable solvent or solvent mixture (e.g., acetone/hexane, methanol/water).

    • Allow the solution to stand at room temperature or in a cold environment for slow crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

Preparative HPLC Method (General)
  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water, with 0.1% formic acid added to both solvents.

  • Gradient Example: Start with 60% acetonitrile and increase to 95% acetonitrile over 30 minutes.

  • Flow Rate: 3-5 mL/min.

  • Detection: UV at a wavelength where the compound absorbs (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve the partially purified fraction in the initial mobile phase composition and filter through a 0.45 µm filter before injection.

Quantitative Data Summary

Purification Step Typical Purity Range (%) Typical Recovery Range (%)
Crude Extract 0.1 - 2100
Solvent Partitioning 2 - 1080 - 95
Silica Gel Chromatography (First Pass) 40 - 7060 - 80
Silica Gel Chromatography (Second Pass) 70 - 9570 - 90
Crystallization/Preparative HPLC > 9550 - 80

Note: These are estimated values and will vary significantly based on the starting material and the specific conditions used.

Visualizations

Logical Workflow for Purification

PurificationWorkflow General Purification Workflow for this compound Start Crude Plant Extract Partition Solvent Partitioning Start->Partition Column1 Silica Gel Column Chromatography (Broad Gradient) Partition->Column1 TLC TLC Analysis of Fractions Column1->TLC Combine Combine Fractions TLC->Combine Column2 Repeated Chromatography (Shallow Gradient / Different Stationary Phase) Combine->Column2 Purity_Check1 Purity Check (HPLC, NMR) Column2->Purity_Check1 Crystallization Crystallization Purity_Check1->Crystallization Purity > 90% Prep_HPLC Preparative HPLC Purity_Check1->Prep_HPLC Purity < 90% or Complex Mixture Purity_Check2 Final Purity Analysis Crystallization->Purity_Check2 Purity_Check2->Crystallization Re-crystallize Final_Product Pure Compound (>95%) Purity_Check2->Final_Product Purity OK Prep_HPLC->Purity_Check1 Re-analyze

Caption: A logical workflow for the multi-step purification of the target compound.

Troubleshooting HPLC Peak Tailing

HPLCTroubleshooting Troubleshooting Peak Tailing for Acidic Compounds in RP-HPLC Start Observe Peak Tailing in Chromatogram Check_pH Is the mobile phase pH > pKa of the acid? Start->Check_pH Add_Acid Add 0.1% Formic Acid or Acetic Acid to Mobile Phase Check_pH->Add_Acid Yes Check_Column Is the column old or showing degradation? Check_pH->Check_Column No Use_Buffer Use a Buffered Mobile Phase (e.g., Phosphate Buffer at pH < 4) Add_Acid->Use_Buffer Tailing Persists Add_Acid->Check_Column Use_Buffer->Check_Column Replace_Column Replace with a New Column (preferably with end-capping) Check_Column->Replace_Column Yes Check_Overload Is the sample concentration too high? Check_Column->Check_Overload No End Symmetrical Peak Achieved Replace_Column->End Dilute_Sample Dilute the Sample Check_Overload->Dilute_Sample Yes Check_Overload->End No, Tailing Resolved Dilute_Sample->End

Caption: A decision tree for troubleshooting peak tailing in RP-HPLC.

References

Technical Support Center: Enhancing Resolution in NMR Spectra of Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in acquiring high-resolution NMR spectra of labdane (B1241275) diterpenes.

Troubleshooting Guides

Issue 1: Severe Signal Overlap in the 1H NMR Spectrum

Labdane diterpenes often exhibit significant signal overlap, particularly in the aliphatic region (approx. 0.8-2.5 ppm), due to the presence of numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in similar chemical environments. This can make spectral assignment and structure elucidation challenging.

Initial Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Concentration: Highly concentrated samples can lead to peak broadening due to intermolecular interactions and increased viscosity. Diluting the sample may improve resolution.[1][2]

    • Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to benzene-d₆, acetone-d₆, or methanol-d₄) can induce differential chemical shifts, potentially resolving overlapping signals.[1][2] Aromatic solvents like benzene-d₆ often cause significant shifts (aromatic solvent-induced shifts, ASIS) that can be particularly useful.

  • Adjust Acquisition Temperature:

    • Acquiring spectra at different temperatures can alter the chemical shifts and may resolve overlapping signals, especially if conformational exchange is occurring.[1]

Advanced Solutions:

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR is a powerful tool for resolving signal overlap by spreading the signals into a second dimension.[3]

    • 1H-1H COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically on adjacent carbons), helping to trace out spin systems even when signals are crowded.

    • 1H-1H TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, which is highly effective for identifying all protons in a particular structural fragment, even with signal overlap.[1]

    • Heteronuclear Correlation Experiments (HSQC/HMQC and HMBC):

      • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly to their attached carbons. Since 13C spectra are generally better dispersed than 1H spectra, this can help to resolve overlapping proton signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together the carbon skeleton.

  • Employ NMR Shift Reagents:

    • Lanthanide shift reagents can be added to the sample to induce large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, which can effectively spread out overlapping signals.[1] This technique is particularly useful for molecules with coordinating functional groups (e.g., hydroxyls, carbonyls).

Issue 2: Broad or Distorted Peak Shapes

Broad peaks can obscure coupling information and reduce the overall quality and resolution of the spectrum.

Potential Causes and Solutions:

CauseSolution
Poor Magnetic Field Homogeneity (Shimming) Re-shim the spectrometer. For challenging samples, consider using gradient shimming or manual shimming for critical shim coils.
Sample Inhomogeneity Ensure the sample is fully dissolved. Filter the sample to remove any particulate matter.[2]
High Sample Concentration As mentioned previously, a high concentration can increase viscosity and lead to broader lines. Dilute the sample if possible.[1][2]
Presence of Paramagnetic Impurities Paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening. Degas the sample using the freeze-pump-thaw method.[4]
Chemical or Conformational Exchange If the molecule is undergoing exchange on a timescale similar to the NMR experiment, it can lead to broad peaks. Try acquiring the spectrum at different temperatures (either higher or lower) to move into a fast or slow exchange regime.[2]

Frequently Asked Questions (FAQs)

Q1: My 1D 1H NMR spectrum of a labdane diterpene is too complex to interpret due to overlapping multiplets. What is the best first step to take?

A1: The most effective first step is to run a 2D 1H-1H COSY experiment. This will allow you to identify coupled protons and begin to trace the connectivity of the carbon skeleton, even in crowded regions of the spectrum. Following this with a 1H-13C HSQC experiment is also highly recommended to leverage the greater dispersion of the 13C spectrum.

Q2: How can I improve the resolution of my 13C NMR spectrum for a labdane diterpene?

A2: For 13C NMR, ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. You can also try using a different solvent or adjusting the temperature. If you are struggling to identify all carbon signals, especially quaternary carbons, an HMBC experiment is essential as it shows correlations from protons to carbons over multiple bonds.

Q3: I am having trouble determining the stereochemistry of my labdane diterpene due to conformational flexibility. What experiments can help?

A3: For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments are crucial as they detect through-space correlations between protons that are close to each other.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for this purpose.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is particularly useful for medium-sized molecules where the NOE may be close to zero.[5][6] ROESY cross-peaks are always positive, which can simplify interpretation.[5][7]

Q4: What are some key acquisition parameters I should optimize to enhance resolution?

A4:

  • Acquisition Time (at): A longer acquisition time will result in better digital resolution. A typical range for 1H NMR is 1-5 seconds.[8]

  • Relaxation Delay (d1): For quantitative accuracy and potentially better line shapes, the relaxation delay should be sufficiently long (at least 5 times the longest T₁ relaxation time).[9] However, for routine 2D spectra, shorter delays can be used to save time.[10]

  • Apodization (Window Functions): Applying a window function before Fourier transformation can improve either resolution or signal-to-noise. For resolution enhancement, functions like Gaussian multiplication (GM) can be used, though this may come at the cost of signal-to-noise.

Q5: Can I use computational methods to help resolve my NMR spectra?

A5: Yes, combining NMR data with computational chemistry is a powerful strategy. Density Functional Theory (DFT) calculations can be used to predict 1H and 13C chemical shifts for different possible stereoisomers. Comparing the calculated shifts to the experimental data can help to confirm the correct structure.

Experimental Protocols

Protocol 1: Standard 2D NMR Data Acquisition for Labdane Diterpenes

This protocol outlines the acquisition of a standard set of 2D NMR experiments for the structure elucidation of a labdane diterpene.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified labdane diterpene in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆).

    • Filter the solution into a high-quality 5 mm NMR tube.

  • Initial 1D 1H NMR:

    • Acquire a standard 1D 1H NMR spectrum to check the sample and determine the spectral width.

    • Optimize shimming to achieve good line shape and resolution.

  • 2D Experiment Setup (General Parameters):

    • Set the spectral width in the proton dimension (F2) to cover all signals observed in the 1D spectrum.

    • For heteronuclear experiments, set the 13C spectral width (F1) to an appropriate range (e.g., 0-160 ppm, or as needed based on the structure).

  • Experiment-Specific Parameters:

ExperimentKey ParametersPurpose
gCOSY ns (scans per increment): 2-4d1 (relaxation delay): 1-2 sAcquire 256-512 increments in F1.Identify 1H-1H spin systems.
zTOCSY ns: 4-8d1: 1-2 sSpin-lock time: 60-100 ms (B15284909)Identify all protons within a spin system.
gHSQC ns: 4-8d1: 1-2 sAcquire 256-512 increments in F1.Correlate protons to their directly attached carbons.
gHMBC ns: 8-16d1: 1-2 sLong-range coupling delay optimized for ~8 Hz.Correlate protons to carbons over 2-3 bonds.
NOESY/ROESY ns: 8-16d1: 1-2 sMixing time: 300-800 ms (NOESY), 150-300 ms (ROESY)Determine stereochemistry and conformation through-space proton correlations.
  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction.

Data Presentation

Table 1: Comparison of Solvents for Resolving Signal Overlap (Hypothetical Data)

ProtonChemical Shift (ppm) in CDCl₃Chemical Shift (ppm) in C₆D₆Δδ (ppm)Resolution Outcome
H-1a1.55 (m)1.65 (m)+0.10Partially resolved from H-2b
H-2b1.58 (m)1.45 (m)-0.13Resolved from H-1a
H-7a1.95 (br d)2.10 (br d)+0.15No significant change in overlap
H-7b1.98 (br d)2.15 (br d)+0.17No significant change in overlap

Table 2: Effect of Temperature on Chemical Shifts (Hypothetical Data)

ProtonChemical Shift (ppm) at 298 KChemical Shift (ppm) at 323 KΔδ (ppm)Resolution Outcome
H-6a1.40 (br s)1.45 (dd)+0.05Sharpened signal, coupling resolved
H-6b1.40 (br s)1.35 (dd)-0.05Sharpened signal, coupling resolved
H-143.20 (br t)3.22 (t)+0.02Sharpened signal

Mandatory Visualizations

troubleshooting_workflow start Poor Resolution in Labdane Diterpene Spectrum issue_overlap Severe Signal Overlap? start->issue_overlap issue_broad Broad/Distorted Peaks? issue_overlap->issue_broad No solution_simple Initial Steps: - Change Solvent - Vary Temperature - Adjust Concentration issue_overlap->solution_simple Yes solution_shimming Check & Redo Shimming issue_broad->solution_shimming Yes check_simple Resolved? solution_simple->check_simple solution_2d Advanced Solution: Acquire 2D NMR (COSY, TOCSY, HSQC, HMBC) check_simple->solution_2d No solution_reagent Advanced Solution: Use Lanthanide Shift Reagents check_simple->solution_reagent No (if applicable) end_node High-Resolution Spectrum check_simple->end_node Yes solution_2d->end_node solution_reagent->end_node solution_sample_prep Check Sample: - Fully Dissolved? - Particulates? - Concentration? solution_shimming->solution_sample_prep solution_paramagnetic Degas Sample (Freeze-Pump-Thaw) solution_sample_prep->solution_paramagnetic solution_exchange Acquire Spectrum at Different Temperatures solution_paramagnetic->solution_exchange solution_exchange->end_node experimental_workflow prep Sample Preparation (5-10 mg in 0.5 mL solvent) one_d Acquire 1D ¹H Spectrum (Check sample, set SW) prep->one_d homo_2d Homonuclear 2D NMR one_d->homo_2d cosy COSY (Connectivity) homo_2d->cosy tocsy TOCSY (Spin Systems) homo_2d->tocsy hetero_2d Heteronuclear 2D NMR cosy->hetero_2d tocsy->hetero_2d hsqc HSQC (¹J C-H) hetero_2d->hsqc hmbc HMBC (ⁿJ C-H) hetero_2d->hmbc stereo_2d Stereochemistry hsqc->stereo_2d hmbc->stereo_2d noe_roe NOESY / ROESY (Through-space correlations) stereo_2d->noe_roe elucidation Structure Elucidation noe_roe->elucidation

References

Preventing degradation of 8(17),12E,14-Labdatrien-20-oic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 8(17),12E,14-Labdatrien-20-oic acid during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and recommended solutions.

Issue 1: Changes in Physical Appearance of the Stored Compound

Question: My solid sample of this compound has changed color (e.g., yellowing) and has a different consistency (e.g., stickiness) after storage. What could be the cause?

Possible Causes & Solutions:

CauseRecommended Solution
Oxidation: The conjugated triene system and the exocyclic double bond are susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air and light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial. Minimize exposure to air and light during handling.
Polymerization: Labdatriene carboxylic acids can undergo free radical polymerization, especially when exposed to heat, light, or oxygen. This can result in a sticky or resinous consistency.[1]Store the compound at low temperatures (-20°C or below). Avoid repeated freeze-thaw cycles. Prepare fresh solutions for experiments and avoid long-term storage of solutions.
Hygroscopicity: The carboxylic acid group can absorb moisture from the atmosphere, which may lead to physical changes and potentially facilitate hydrolytic degradation or microbial growth.Store the compound in a desiccator over a suitable drying agent. Ensure that solvents used for preparing solutions are anhydrous.
Issue 2: Inconsistent or Unexpected Analytical Results (HPLC/GC-MS)

Question: I am observing unexpected peaks, peak broadening, or shifts in retention time in my HPLC or GC-MS analysis of this compound. What should I investigate?

Troubleshooting for Analytical Issues:

ObservationPotential CauseRecommended Action
Appearance of New Peaks Degradation: The compound may be degrading under the storage or analytical conditions. Common degradation pathways include oxidation, isomerization, and cleavage of the side chain.Perform a forced degradation study to identify potential degradation products. Analyze a freshly prepared sample alongside the stored sample to confirm degradation. Review storage conditions.
Peak Tailing (especially in GC-MS) Active Sites in the GC System: The polar carboxylic acid group can interact with active sites in the injector liner or on the column, leading to poor peak shape.Use a deactivated injector liner. Consider derivatization of the carboxylic acid group (e.g., silylation with BSTFA or methylation with BF3-methanol) to increase volatility and reduce tailing.[2]
Retention Time Drift (HPLC) Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of a volatile component can cause retention time shifts.Prepare fresh mobile phase daily and keep it well-sealed. Ensure proper degassing.
Column Temperature Fluctuations: Inconsistent column temperature can affect retention times.Use a column oven to maintain a stable temperature.
Column Equilibration: Insufficient column equilibration between runs can lead to drifting retention times.Ensure the column is fully equilibrated with the mobile phase before each injection.
Broad Peaks (HPLC) Column Contamination: Buildup of contaminants on the column can lead to peak broadening.Flush the column with a strong solvent. Use a guard column to protect the analytical column.
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to broad peaks.Ensure the sample is completely dissolved in a solvent compatible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at -20°C or lower in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) . It should also be kept in a desiccator to protect it from moisture.

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid compound. If storage is necessary, prepare solutions in a high-purity, anhydrous solvent (e.g., acetonitrile, methanol, or DMSO), protect from light, and store at -20°C. It is highly recommended to prepare solutions fresh for each experiment to ensure the integrity of the compound.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are:

  • Oxidation: The conjugated diene and the exocyclic double bond are susceptible to oxidation, which can lead to the formation of epoxides, hydroperoxides, and other oxygenated derivatives.

  • Isomerization: The double bonds, particularly the exocyclic one, can isomerize under acidic, basic, or thermal stress.

  • Polymerization: The diene systems can undergo polymerization, especially in the presence of initiators like light or heat.[1][3][4]

Q4: How can I monitor the stability of my sample over time?

A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the best way to monitor the purity of your sample. Periodically analyze a stored sample and compare the chromatogram to that of a freshly prepared standard. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Q5: What is a forced degradation study and why is it useful?

A forced degradation study involves intentionally subjecting the compound to harsh conditions (e.g., acid, base, heat, light, and oxidation) to accelerate its degradation.[5][6][7] This helps to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a stability-indicating analytical method that can separate the intact drug from its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study of this compound.

Stress ConditionProcedure
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M HCl before analysis.
Oxidation Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.
Thermal Degradation Store the solid compound at 80°C for 48 hours. Also, prepare a solution of the compound and reflux at 80°C for 24 hours.
Photodegradation Expose a solution of the compound to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines.
Protocol 2: HPLC-UV/MS Method for Stability Assessment

This is a general method that can be optimized for your specific instrumentation.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a suitable gradient, for example, 70% B to 100% B over 20 minutes, followed by a hold and re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Monitor at the λmax of the conjugated triene system (typically around 230-280 nm, to be determined experimentally).
MS Detection (Optional) Use an electrospray ionization (ESI) source in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Visualizations

degradation_pathway This compound This compound Oxidation Products Oxidation Products This compound->Oxidation Products O2, Light, Heat Isomerization Products Isomerization Products This compound->Isomerization Products Acid/Base, Heat Polymerization Products Polymerization Products This compound->Polymerization Products Light, Heat, Radicals

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_0 Sample Preparation & Storage cluster_1 Stability Assessment Store Solid Store solid at ≤ -20°C under inert gas, desiccated Prepare Solution Prepare fresh solution in anhydrous solvent Store Solid->Prepare Solution Forced Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Prepare Solution->Forced Degradation Analyze Samples Analyze by HPLC-UV/MS Forced Degradation->Analyze Samples Characterize Degradants Identify degradation products (MS, NMR) Analyze Samples->Characterize Degradants

Caption: Experimental workflow for assessing the stability of the compound.

troubleshooting_logic Inconsistent Results Inconsistent Analytical Results? Check Storage Review Storage Conditions (Temp, Light, Air, Moisture) Inconsistent Results->Check Storage Yes Check Method Review Analytical Method (Mobile Phase, Column, Temp) Check Storage->Check Method Check Sample Prep Review Sample Preparation (Solvent, Concentration) Check Method->Check Sample Prep Derivatize Consider Derivatization (for GC-MS) Check Sample Prep->Derivatize

Caption: Logical flow for troubleshooting inconsistent analytical results.

References

Technical Support Center: Scaling Up the Synthesis of 8(17),12E,14-Labdatrien-20-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8(17),12E,14-Labdatrien-20-oic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges encountered during the scale-up of this complex labdane (B1241275) diterpenoid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My cyclization precursor is not yielding the desired labdane skeleton efficiently. What are common causes for low yield in the initial cyclization step?

A1: Low yields in the formation of the bicyclic labdane core can stem from several factors. Firstly, the purity of the acyclic precursor, such as geranylgeranyl diphosphate (B83284) (GGPP) or a chemical equivalent, is critical. Impurities can interfere with the catalyst or promoter. Secondly, the choice of acid catalyst or Lewis acid is crucial and substrate-dependent. If using a biomimetic approach, enzyme activity and co-factor stability are paramount. For chemical synthesis, ensure anhydrous conditions as water can quench the reaction. Finally, reaction temperature and concentration play a significant role; conditions that are too harsh may lead to undesired side products or degradation.

Q2: I am observing the formation of multiple isomers during the introduction of the C8(17) exocyclic double bond. How can I improve the regioselectivity?

A2: The formation of endocyclic vs. exocyclic double bond isomers is a common challenge. If using a Wittig-type reaction, the reactivity of the phosphorane and the steric environment of the ketone at C8 are key. Ensure the methyltriphenylphosphonium (B96628) halide is freshly prepared and the base used for ylide generation is strong and non-nucleophilic (e.g., n-BuLi, KHMDS). Alternatively, a Peterson olefination can offer different selectivity. For dehydration-based methods from a tertiary alcohol at C8, milder conditions (e.g., Martin's sulfurane, Burgess reagent) are often more selective for the exocyclic product over acid-catalyzed eliminations which can lead to rearrangements.

Q3: The formation of the 12E,14-conjugated diene side chain is resulting in a mixture of geometric isomers. What strategies can be employed to enhance the stereoselectivity?

A3: Achieving high stereoselectivity for the (E,E)-diene is often accomplished using modern cross-coupling reactions. A Stille or Suzuki coupling is a common and effective method for this transformation.[1] For a Suzuki coupling, the stereochemistry of the vinyl boronic acid or ester is critical, as the coupling reaction typically proceeds with retention of configuration.[1] Similarly, in a Stille coupling, the stereochemistry of the vinyl tin reagent will dictate the product's geometry. Ensure that your catalyst system (e.g., a palladium catalyst with appropriate ligands) is suitable for the specific coupling partners and that reaction conditions are optimized to prevent isomerization.

Q4: The oxidation of the C20 methyl group to a carboxylic acid is proving to be low-yielding and non-selective. What are the recommended methods for this transformation?

A4: The selective oxidation of a sterically hindered, unactivated methyl group is a significant synthetic challenge. Direct oxidation often requires powerful and sometimes unselective reagents. A more controlled, multi-step approach is generally more successful. One strategy involves the introduction of a directing group to facilitate a C-H activation/oxidation at C20. Alternatively, if a precursor with a C20 alcohol or aldehyde is available, standard oxidation protocols (e.g., Jones, PCC, DMP for the alcohol-to-aldehyde/acid step) can be used. If starting from the methyl group, a radical-based functionalization followed by oxidation can be a viable, albeit challenging, route.

Q5: Purification of the final product and intermediates is difficult due to similar polarities of byproducts. Do you have any recommendations for purification?

A5: Labdane diterpenoids and their precursors can be challenging to purify due to their similar lipophilic character. Standard silica (B1680970) gel chromatography may not provide adequate separation. Consider using silver nitrate-impregnated silica gel (AgNO₃-silica), which can effectively separate compounds based on the degree and type of unsaturation. Reversed-phase chromatography (C18) can also be a powerful alternative, separating based on subtle differences in polarity. For the final carboxylic acid product, derivatization to a more crystalline ester (e.g., methyl or p-nitrobenzyl ester) can facilitate purification by crystallization, followed by saponification to retrieve the acid.

Troubleshooting Guides

Problem 1: Low Yield in C12-C15 Conjugated Diene Formation via Cross-Coupling
Symptom Possible Cause Suggested Solution
No or minimal product formation.Inactive catalyst.Ensure the palladium catalyst is from a reliable source and stored under inert atmosphere. Perform a small-scale test reaction with a known reactive substrate to confirm catalyst activity.
Poor quality of reagents.Use freshly distilled/purified solvents and ensure the vinyl halide/triflate and the organometallic reagent (boronic acid or stannane) are pure.
Formation of homocoupled byproducts.Incorrect stoichiometry or slow addition.Ensure a slight excess of the nucleophilic coupling partner. Add the electrophilic partner slowly to the reaction mixture to maintain a low concentration and minimize homocoupling.
Inappropriate ligand.The choice of phosphine (B1218219) ligand is crucial. Screen different ligands (e.g., PPh₃, SPhos, XPhos) to find the optimal one for your specific substrate.
Low yield with starting material recovery.Reaction temperature is too low.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.
Insufficient base (for Suzuki coupling).Ensure at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃) are used and that it is adequately soluble in the reaction medium.
Product degradation.Reaction temperature is too high or reaction time is too long.Optimize the reaction time and temperature. Consider using a milder catalyst system that operates at lower temperatures.
Problem 2: Inefficient Oxidation of C20-Alcohol to Carboxylic Acid
Symptom Possible Cause Suggested Solution
Reaction stalls at the aldehyde intermediate.Oxidizing agent is too mild or insufficient.For a two-step oxidation, ensure the second step (e.g., Pinnick oxidation with NaClO₂) is performed under optimal conditions. For a direct oxidation from the alcohol, a stronger reagent like Jones reagent may be required, but chemoselectivity can be an issue.
Low yield and complex product mixture.Oxidizing agent is too harsh, leading to side reactions.Use a more selective, two-step procedure: 1. Oxidation of the primary alcohol to the aldehyde (e.g., using DMP, TEMPO/bleach). 2. Oxidation of the aldehyde to the carboxylic acid (e.g., Pinnick oxidation).
Starting material is recovered.Steric hindrance around the C20-alcohol.Increase reaction temperature and/or time. Consider using a less sterically demanding oxidizing agent.
Epimerization or rearrangement of other functional groups.Reaction conditions are too acidic or basic.Buffer the reaction mixture. For example, add pyridine (B92270) to a PCC oxidation to mitigate acidity.

Experimental Protocols

Hypothetical Key Step: Suzuki-Miyaura Cross-Coupling for Diene Synthesis

This protocol describes a plausible method for constructing the C12-C15 diene system on a labdane intermediate possessing a C12 vinyl iodide.

  • Reagent Preparation:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the C12-vinyl iodide labdane intermediate (1.0 eq), (E)-3-methylpenta-2,4-dien-1-ylboronic acid pinacol (B44631) ester (1.5 eq), and potassium carbonate (3.0 eq).

    • Add a mixture of toluene (B28343) and water (e.g., 10:1 v/v).

  • Reaction Execution:

    • Degas the solution by bubbling argon through it for 20-30 minutes.

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the flask.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 8(17),12E,14-labdatrien-20-oate precursor.

Visualizations

Diagram 1: Hypothetical Synthetic Workflow

G A Acyclic Precursor (e.g., Geranylgeraniol derivative) B Bicyclic Labdane Core (via Cationic Cyclization) A->B Acid Catalyst C C8-Ketone Intermediate (via Oxidation) B->C CrO3/H+ D Exocyclic Methylene at C8(17) (via Wittig Reaction) C->D Ph3P=CH2 E C12-Vinyl Halide (via Halogenation/Elimination) D->E 1. NBS 2. Base F Conjugated Diene Side Chain (via Suzuki Coupling) E->F Pd Catalyst, Vinylboronate G C20-Alcohol (via Selective Hydroxylation) F->G C-H Activation H Final Product This compound (via Oxidation) G->H Jones Reagent

Caption: A plausible synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Coupling Yield

G start Low Yield in Suzuki Coupling q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Main byproduct is homocoupled product? a1_yes->q2 sol1 Check Catalyst Activity Increase Temperature Verify Reagent Purity a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Adjust Stoichiometry Slow Addition of Electrophile Screen Ligands a2_yes->sol2 sol3 Product Degradation Likely Lower Temperature Reduce Reaction Time a2_no->sol3

Caption: Decision tree for troubleshooting low yields in Suzuki cross-coupling.

References

Technical Support Center: Isolation of Terpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Terpenoid Isolation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the extraction, purification, and analysis of terpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of artifact formation during terpenoid isolation?

A1: Artifact formation in terpenoid isolation is primarily driven by their chemical instability. The main factors include:

  • Heat: Many terpenoids are heat-sensitive and can undergo thermal degradation, isomerization, or rearrangement at elevated temperatures used in some extraction techniques like steam distillation.[1]

  • Acidic or Basic Conditions: The presence of acids or bases can catalyze molecular rearrangements, hydrolysis of esters, or epimerization.[2]

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light and heat, can lead to the formation of oxides, peroxides, and other oxygenated artifacts.[3]

  • Solvent Reactivity: Certain solvents can react with terpenoids, for example, the formation of esters in the presence of acidic impurities in alcoholic solvents.

Q2: How can I minimize the thermal degradation of terpenoids during extraction?

A2: To minimize thermal degradation, consider the following:

  • Employ low-temperature extraction methods such as maceration with a suitable solvent at room temperature.

  • If using heat-based methods like steam distillation, reduce the pressure using a vacuum pump to lower the boiling point of water and terpenes.[1]

  • For solvent evaporation, use a rotary evaporator under reduced pressure and at a controlled, low temperature.

  • Store extracts and purified compounds at low temperatures (e.g., 4°C or -20°C) in airtight containers.

Q3: What are the best practices for storing isolated terpenoids to prevent degradation?

A3: Proper storage is crucial for maintaining the integrity of isolated terpenoids. Key recommendations include:

  • Inert Atmosphere: Store samples under an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect from light, which can catalyze photo-oxidation.

  • Low Temperature: Store at refrigerated (4°C) or frozen (-20°C) temperatures to slow down degradation reactions.

  • Airtight Containers: Use vials with tight-fitting caps (B75204) to prevent solvent evaporation and exposure to air and moisture.

Q4: I see unexpected peaks in my GC-MS chromatogram. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Artifacts: The peaks could be isomers or degradation products formed during sample preparation or analysis.

  • Contamination: Contaminants can be introduced from solvents, glassware, or the GC system itself (e.g., septum bleed).

  • Co-elution: Two or more compounds may have very similar retention times and appear as a single, distorted peak.

  • Matrix Effects: Complex sample matrices can sometimes interfere with the analysis.

Refer to the Troubleshooting Guide for detailed steps on diagnosing and resolving this issue.

Troubleshooting Guides

Guide 1: Unexpected Peaks in GC-MS or HPLC Analysis

Problem: Your chromatogram shows unexpected peaks, or the profile of your target terpenoid has changed.

Possible Causes & Solutions:

CauseDiagnostic StepsRecommended Actions
Artifact Formation (Isomerization/Degradation) 1. Review your extraction and sample preparation procedure for potential stressors (high heat, extreme pH). 2. Analyze a standard of your target terpenoid under the same analytical conditions to see if the artifacts are generated by the instrument.- Optimize extraction to use lower temperatures and neutral pH.[1] - Use derivatization to protect sensitive functional groups. - For GC-MS, ensure the injector temperature is not excessively high.
Contamination 1. Run a blank solvent injection to check for contaminants from the solvent or syringe. 2. Inspect the chromatogram for characteristic bleed signals from the GC column or septum.- Use high-purity solvents. - Clean glassware thoroughly. - Replace the GC septum and condition the column according to the manufacturer's instructions.
Co-eluting Compounds 1. Examine the peak shape; co-eluting peaks are often asymmetrical or show "shoulders". 2. If using MS detection, check the mass spectra across the peak for inconsistencies.- Optimize the temperature program (GC) or mobile phase gradient (HPLC) to improve separation. - Consider using a column with a different stationary phase for better selectivity.
Guide 2: Low Yield of Target Terpenoid

Problem: The final yield of your purified terpenoid is significantly lower than expected.

Possible Causes & Solutions:

CauseDiagnostic StepsRecommended Actions
Incomplete Extraction 1. Re-extract the plant material with fresh solvent to see if more of the target compound can be recovered. 2. Verify that the solvent polarity is appropriate for your target terpenoid.- Increase the extraction time or use a more efficient method (e.g., Soxhlet). - Grind the plant material to a finer particle size to increase surface area.[4] - Choose a solvent with a polarity that matches your target terpenoid.[5][6]
Degradation During Isolation 1. Analyze a crude extract sample and compare it to the final purified sample to assess loss during purification steps.- Minimize exposure to heat, light, and oxygen throughout the purification process.[3] - Use neutral pH conditions if your compound is acid or base sensitive.
Loss During Purification 1. Check all waste fractions from chromatographic steps for the presence of your target compound.- Optimize your chromatography method (e.g., solvent gradient, stationary phase) to ensure your compound binds and elutes effectively. - Ensure complete transfer of material between steps.

Quantitative Data Summary

Table 1: Comparison of Terpenoid Extraction Efficiency with Different Solvents

Terpenoid ClassSolvent SystemRelative Yield (%)Reference
DiterpenoidsHexane (B92381):Acetone (1:1)~87.5[7]
Total TerpenoidsChloroform~72.9 (fraction yield)[6]
Total TerpenoidsEthyl Acetate (B1210297)~52.8 (fraction yield)[6]
Total TerpenoidsButanol~7.8 (fraction yield)[6]

Table 2: Effect of Temperature on Terpenoid Recovery during Hydrodistillation

CompoundTemperature (°C)Recovery (%)Reference
Limonene97.4Prone to oxygenation[8]
α-Pinene6087 (conversion)[9]

Experimental Protocols

Protocol 1: General Purpose Solvent Extraction for Non-Volatile Terpenoids

This protocol is adapted for the extraction of non-volatile terpenoids from dried plant material.[5]

1. Sample Preparation:

  • Grind dried plant material to a fine powder using a mortar and pestle or a mill.
  • Dry the powder in an oven at 40-50°C or by freeze-drying to remove residual moisture.

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a flask.
  • Add 100 mL of a hexane:ethyl acetate (85:15 v/v) solvent mixture. The solvent choice can be optimized based on the polarity of the target terpenoid.[5]
  • For quantitative analysis, add an appropriate internal standard (e.g., α-cedrene or hexadecane).[5]
  • Seal the flask and shake at room temperature for 3-4 hours or overnight.

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
  • Wash the residue with a small amount of fresh solvent to ensure complete recovery.
  • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C.

4. Storage:

  • Transfer the concentrated extract to a pre-weighed amber vial.
  • Dry the remaining solvent under a gentle stream of nitrogen.
  • Store the dried extract at -20°C until further analysis.

Protocol 2: GC-MS Analysis of Terpenoids

This protocol provides a general method for the analysis of a broad range of terpenoids.[10][11]

1. Sample Preparation:

  • Dissolve the dried extract from Protocol 1 in hexane or another suitable solvent to a final concentration of approximately 1 mg/mL.
  • If necessary, derivatize polar terpenoids (e.g., with MSTFA) to increase their volatility.[11]
  • Transfer the solution to a GC vial.

2. GC-MS Parameters:

  • GC System: Agilent 7890A or similar.
  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]
  • Injector Temperature: 250°C.[11]
  • Oven Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp to 240°C at 3°C/minute.
  • Hold at 240°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injection Volume: 1 µL (split or splitless, depending on concentration).
  • MS Parameters:
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: 40-500 m/z.

3. Data Analysis:

  • Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with literature values.
  • Quantify compounds using the internal standard method.

Protocol 3: HPLC Analysis of Terpenoids

This protocol is suitable for the analysis of non-volatile or polar terpenoids.[5][12]

1. Sample Preparation:

  • Dissolve the dried extract in the mobile phase (or a compatible solvent) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

  • HPLC System: Waters Alliance or similar with a PDA detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).[12]
  • Gradient Program:
  • Start with 5% A.
  • Linearly increase to 95% A over 40 minutes.
  • Hold at 95% A for 5 minutes.
  • Return to initial conditions and equilibrate for 10 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: PDA detector scanning from 200-400 nm. Terpenoids with limited chromophores can be challenging to detect by UV.[12]

3. Data Analysis:

  • Identify peaks by comparing their retention times and UV spectra with those of authentic standards.
  • Quantify using an external standard calibration curve.

Visualizations

Terpenoid_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., Hexane:EtOAc) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography Purification fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_terpenoid Pure Terpenoid final_concentration->pure_terpenoid gc_ms GC-MS pure_terpenoid->gc_ms Analysis hplc HPLC pure_terpenoid->hplc Analysis data_analysis Data Analysis & Structure Elucidation gc_ms->data_analysis hplc->data_analysis Troubleshooting_Artifacts start Unexpected Peak in Chromatogram cause Identify Potential Cause start->cause heat Thermal Degradation cause->heat High Temp Exposure? acid_base Acid/Base Rearrangement cause->acid_base Extreme pH? oxidation Oxidation cause->oxidation Air/Light Exposure? contamination Contamination cause->contamination Blank Run Shows Peak? solution_heat Use low-temp extraction Reduce injector temp heat->solution_heat solution_acid_base Use neutral solvents/buffers Deactivate silica (B1680970) gel acid_base->solution_acid_base solution_oxidation Work under inert gas Use antioxidants oxidation->solution_oxidation solution_contamination Run solvent blank Use high-purity solvents contamination->solution_contamination

References

Technical Support Center: Purification of 8(17),12E,14-Labdatrien-20-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on increasing the purity of 8(17),12E,14-Labdatrien-20-oic acid samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound samples isolated from natural sources?

A1: Samples of this compound isolated from natural sources, such as the rhizomes of Isodon yuennanensis, are often contaminated with other structurally related labdane (B1241275) diterpenoids, triterpenoids (e.g., ursonic acid, oleanolic acid derivatives), sterols (e.g., β-sitosterol), and phenolic compounds.[1][2][3] The specific impurity profile will depend on the plant source and the initial extraction method used.

Q2: What are the most effective methods for purifying this compound?

A2: The most effective purification strategies typically involve a combination of chromatographic techniques. Silica (B1680970) gel column chromatography is a fundamental step for initial purification, followed by preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity. Crystallization can also be a powerful final step for purification and obtaining a stable solid form of the acid.

Q3: What purity levels can I expect to achieve with these methods?

A3: Commercially available samples of this compound are often found at purities of 96% to 98%. With optimized multi-step purification protocols involving both column chromatography and preparative HPLC, it is feasible to achieve purities exceeding 98%.

Q4: My compound is an amorphous solid or an oil after solvent evaporation. How can I induce crystallization?

A4: If your purified this compound is an oil or amorphous solid, crystallization can be induced by dissolving the sample in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, and then allowing it to cool slowly. Using a solvent/anti-solvent system can also be effective. For instance, dissolve the compound in a good solvent (e.g., acetone (B3395972), ethyl acetate) and then slowly add a poor solvent (e.g., n-hexane) until turbidity appears, followed by slow cooling.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation during Silica Gel Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of the target compound with impurities. - Inappropriate solvent system polarity. - Column overloading. - Poorly packed column.- Optimize the mobile phase: Use a solvent system with lower polarity to increase the separation between your target compound and more polar impurities, or a more polar system for less polar impurities. Test different solvent combinations (e.g., n-hexane/ethyl acetate (B1210297), petroleum ether/acetone) using Thin Layer Chromatography (TLC) first. - Reduce sample load: A general rule is to load a sample amount that is 1-5% of the mass of the silica gel. - Improve column packing: Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is often preferred.
Streaking or tailing of the compound on the column. - The compound is too acidic for the silica gel. - The compound is not fully dissolved when loaded.- Use an acidic modifier: Add a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group, leading to sharper peaks. - Ensure complete dissolution: Dissolve the sample in a minimal amount of the initial mobile phase or a slightly stronger solvent before loading it onto the column.
Issue 2: Low Recovery from Preparative HPLC
Symptom Possible Cause(s) Suggested Solution(s)
The yield of the purified compound is significantly lower than expected. - Irreversible adsorption to the stationary phase. - Degradation of the compound on the column. - Precipitation of the compound in the tubing.- Modify the mobile phase: The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape and recovery for acidic compounds. - Check compound stability: Analyze a small sample of the collected fraction to ensure the compound has not degraded. If degradation is observed, consider a different stationary phase or a faster purification method. - Optimize solvent conditions: Ensure the collected fractions do not become supersaturated as the mobile phase evaporates. If necessary, collect fractions into a solvent that ensures the compound's solubility.
Issue 3: Difficulty with Crystallization
Symptom Possible Cause(s) Suggested Solution(s)
The compound oils out instead of forming crystals. - The solution is too concentrated. - The cooling rate is too fast. - The presence of impurities is inhibiting crystal formation.- Adjust concentration: Use a slightly more dilute solution. - Slow down cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling process. - Further purify the sample: The presence of even small amounts of impurities can sometimes prevent crystallization. Consider an additional chromatographic step. - Try different solvents: Experiment with a variety of solvents or solvent mixtures.
No crystals form, even after extended cooling. - The compound is highly soluble in the chosen solvent at low temperatures. - The solution is not supersaturated.- Use a poorer solvent: Select a solvent in which the compound has lower solubility. - Concentrate the solution: Slowly evaporate some of the solvent to induce supersaturation before cooling. - Scratch the flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

Experimental Protocols

The following protocols are generalized methodologies for the purification of this compound from a crude plant extract. Optimization will be required based on the specific nature of your sample.

Protocol 1: Initial Purification by Silica Gel Column Chromatography
  • Preparation of the Crude Extract: A 70% acetone extract of the rhizomes of Isodon yuennanensis is a known source of the target compound.[1][2][3] The crude extract should be dried and then partitioned between ethyl acetate and water. The ethyl acetate fraction, containing the diterpenoids, should be concentrated in vacuo.

  • Column Preparation:

    • Use a glass column with a diameter and length appropriate for the amount of sample to be purified.

    • Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., n-hexane or petroleum ether).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% n-hexane or petroleum ether).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate or acetone, in a stepwise or gradient manner. A common gradient could be from 100% n-hexane to a 50:50 mixture of n-hexane and ethyl acetate.

    • To improve the resolution of acidic compounds, 0.1% formic acid can be added to the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions containing the compound of interest and evaporate the solvent.

Protocol 2: High-Purity Purification by Preparative HPLC
  • Sample Preparation: Dissolve the partially purified sample from the column chromatography step in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically suitable for the separation of labdane diterpenoids.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, or methanol (B129727) and water, is commonly used. The addition of 0.1% formic acid to the mobile phase is recommended to ensure sharp peaks for the acidic analyte.

    • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210-220 nm) is appropriate.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction. If a buffer or acid was used in the mobile phase, it may be necessary to perform a liquid-liquid extraction to remove it.

Protocol 3: Purification by Crystallization
  • Solvent Selection:

    • Test the solubility of the purified compound in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold. Common solvents for the crystallization of organic acids include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.

  • Crystallization Procedure:

    • Dissolve the compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in a refrigerator or ice bath to maximize the yield.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification StepStarting Purity (Approx.)Final Purity (Approx.)Typical YieldNotes
Silica Gel Column Chromatography 10-30% (in crude extract)70-90%Moderate to HighEffective for removing major classes of impurities.
Preparative HPLC 70-90%>98%ModerateIdeal for achieving high purity for analytical standards or biological testing.
Crystallization >95%>99%VariesCan significantly improve purity and provides a stable, crystalline product.

Visualizations

experimental_workflow crude_extract Crude Plant Extract partition Liquid-Liquid Partition (Ethyl Acetate/Water) crude_extract->partition column_chrom Silica Gel Column Chromatography partition->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc crystallization Crystallization prep_hplc->crystallization pure_compound Pure this compound crystallization->pure_compound

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity After Initial Purification check_tlc Analyze by TLC/ Analytical HPLC start->check_tlc co_elution Co-eluting Impurities? check_tlc->co_elution optimize_chrom Optimize Chromatographic Conditions (e.g., change mobile phase, gradient) co_elution->optimize_chrom Yes recrystallize Attempt Crystallization with Different Solvents co_elution->recrystallize No change_stationary_phase Consider a Different Stationary Phase optimize_chrom->change_stationary_phase high_purity High Purity Achieved change_stationary_phase->high_purity recrystallize->high_purity

Caption: A logical troubleshooting workflow for addressing low purity issues.

References

Validation & Comparative

A Comparative Guide to 8(17),12E,14-Labdatrien-20-oic Acid and Other Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 8(17),12E,14-labdatrien-20-oic acid and other prominent labdane (B1241275) diterpenes. Due to a lack of extensive publicly available data for this compound, this guide leverages data from its close structural analogs and other well-researched labdane diterpenes to provide a predictive comparison and a framework for future research. The information is supported by experimental data from various studies and includes detailed methodologies for key assays.

Introduction to Labdane Diterpenes

Labdane-type diterpenes are a large and diverse class of natural products characterized by a bicyclic decalin core and a side chain at position C9.[1] Widely distributed in the plant kingdom, fungi, and marine organisms, these compounds exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Notable examples of well-studied labdane diterpenes include andrographolide, sclareol (B1681606), and forskolin. This guide focuses on this compound and its comparison with other members of this promising class of molecules.

Comparative Biological Activities

While specific experimental data for this compound is limited, research on structurally similar compounds, such as 8(17),12,14-labdatrien-18-oic acid, suggests potential anti-inflammatory, antimicrobial, and anticancer properties.[1] The following tables summarize the quantitative data for other relevant labdane diterpenes to provide a basis for comparison.

Anticancer and Cytotoxic Effects

Labdane diterpenes have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[4][5]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Labdane Diterpenes

CompoundCancer Cell LineIC₅₀ (µM)Reference
Andrographolide HL-60 (Leukemia)9.1[6]
A549 (Lung)15.8[6]
MCF-7 (Breast)12.5[6]
HCT116 (Colon)10.3[6]
Sclareol HCT116 (Colon)Induces G1 arrest[4]
Coronarin D A172 (Glioblastoma)12.3[7]
U-87 MG (Glioblastoma)14.7[7]
Rotundifuran HL-60 (Leukemia)22.5[6]
HeLa (Cervical)<10[6]

Note: IC₅₀ values represent the concentration required for 50% inhibition of cell growth. Values can vary based on experimental conditions.

Anti-inflammatory Properties

The anti-inflammatory activity of labdane diterpenes is often attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of key signaling pathways such as NF-κB.[8][9]

Table 2: Comparative Anti-inflammatory Activity of Selected Labdane Diterpenes

CompoundAssayCell LineIC₅₀ (µM)Reference
Andrographolide NO ProductionRAW 264.725.6[6]
15-O-Acetyl-3-O-benzoylcharaciol NO ProductionBV2 microglia~5[9]
Helioscopinolide A NO ProductionBV2 microglia~10[9]
Labdanolic acid methyl ester NO ProductionPeritoneal macrophages~7[9]

Note: IC₅₀ values represent the concentration required for 50% inhibition of nitric oxide production.

Antimicrobial and Antifungal Activities

Several labdane diterpenes have shown promising activity against a range of bacterial and fungal pathogens.[2]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Labdane Diterpenes

CompoundMicroorganismMIC (µg/mL)Reference
8-hydroxyserrulat-14-en-19-oic acid Staphylococcus aureus25-50[10]
Streptococcus pyogenes6.25[10]
Streptococcus pneumoniae1.6[10]
Communic acid Mycobacterium tuberculosisShows activity[11]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Key Signaling Pathways Modulated by Labdane Diterpenes

Labdane diterpenes exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Several labdane diterpenes have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokine Receptor Receptor LPS->Receptor IKK IKK Receptor->IKK IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 phosphorylates p65_p50_active p65-p50 IkBa_p65_p50->p65_p50_active releases IkBa_p p-IκBα IkBa_p65_p50->IkBa_p releases p65_p50_nuc p65-p50 p65_p50_active->p65_p50_nuc translocation Proteasome Proteasome IkBa_p->Proteasome degradation Labdane Labdane Diterpenes Labdane->IKK inhibits DNA DNA p65_p50_nuc->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription MAPK_Pathway Stimulus Stimulus (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., MEKK, RAF) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->CellularResponse Labdane Labdane Diterpenes Labdane->MAPK modulates PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Labdane Labdane Diterpenes Labdane->Akt activates MTT_Assay_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Treat with varying concentrations of labdane diterpenes Step2->Step3 Step4 Incubate for 24-72h Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Incubate for 4h Step5->Step6 Step7 Add solubilization solution Step6->Step7 Step8 Incubate overnight Step7->Step8 Step9 Measure absorbance at 570 nm Step8->Step9 End Calculate IC₅₀ Step9->End NO_Assay_Workflow Start Start Step1 Seed RAW 264.7 cells in a 96-well plate Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Pre-treat with labdane diterpenes Step2->Step3 Step4 Stimulate with LPS (1 µg/mL) Step3->Step4 Step5 Incubate for 24h Step4->Step5 Step6 Collect supernatant Step5->Step6 Step7 Add Griess reagent Step6->Step7 Step8 Incubate for 10 min Step7->Step8 Step9 Measure absorbance at 540 nm Step8->Step9 End Calculate NO concentration Step9->End

References

Comparative Analysis of Cytotoxicity: 8(17),12E,14-Labdatrien-20-oic Acid and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals.

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is relentless. This guide provides a comparative overview of the well-established chemotherapeutic drug, paclitaxel (B517696), and the natural labdane (B1241275) diterpene, 8(17),12E,14-labdatrien-20-oic acid. While extensive data is available for paclitaxel, research into the specific cytotoxic effects of this compound is currently limited. This guide will present the available information on both compounds, highlighting the established mechanisms of paclitaxel and the potential, yet unconfirmed, cytotoxic profile of this compound based on related compounds.

Paclitaxel: A Potent Antineoplastic Agent

Paclitaxel, a complex diterpene isolated from the bark of the Pacific yew tree, is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and non-small cell lung cancer. Its primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division.

Quantitative Cytotoxicity Data for Paclitaxel

The cytotoxic efficacy of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary significantly depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
MDA-MB-231Breast CancerNot specified, but effective at low nM concentrations120
Cal51Breast CancerNot specified, but effective at low nM concentrations120
Various Human Tumor Cell LinesVarious2.5 - 7.524

It is important to note that increasing paclitaxel concentration above a certain threshold (e.g., 50 nM) does not always result in increased cytotoxicity after a 24-hour exposure[1]. Prolonging the exposure time from 24 to 72 hours can significantly increase cytotoxicity[1].

This compound: An Investigational Compound

This compound is a labdane diterpene, a class of natural products known for a wide range of biological activities. It is isolated from Isodon yuennanensis.[2] Currently, there is a notable lack of published studies specifically investigating the cytotoxic properties of this compound against cancer cell lines.

While direct data is unavailable, research on other labdane diterpenes has shown cytotoxic potential. For instance, some labdane diterpenoids have demonstrated cytotoxic activity against various human tumor cell lines.[3][4] This suggests that this compound may also possess anticancer properties, but this remains to be experimentally verified. Further research is required to determine its IC50 values against different cancer cell lines and to elucidate its mechanism of action.

Experimental Protocols

Standard assays are employed to determine the cytotoxicity of compounds like paclitaxel. These protocols would also be applicable for evaluating the potential cytotoxicity of this compound.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., paclitaxel) and a vehicle control.

  • Incubation: The plate is incubated for a predetermined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Clonogenic Assay

This assay assesses the long-term effects of a cytotoxic agent on the ability of a single cell to form a colony.

  • Cell Seeding: A low number of cells are seeded into 6-well plates and allowed to attach.

  • Drug Treatment: Cells are treated with the test compound for a defined period.

  • Colony Formation: The drug-containing medium is removed, and cells are cultured in fresh medium for a period that allows for colony formation (e.g., 14 days).

  • Staining: Colonies are fixed and stained with a solution like crystal violet.

  • Colony Counting: The number of colonies in each well is counted.

Signaling Pathways and Mechanisms of Action

Paclitaxel's Mechanism of Action

Paclitaxel's primary cytotoxic effect stems from its ability to stabilize microtubules, leading to cell cycle arrest and apoptosis.[3]

paclitaxel_pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Binds to β-tubulin PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway Paclitaxel->MAPK_ERK Activates Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT->Apoptosis Inhibits MAPK_ERK->Apoptosis Promotes

Caption: Paclitaxel's mechanism leading to apoptosis.

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division. The cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5]

Furthermore, paclitaxel has been shown to modulate several signaling pathways involved in cell survival and proliferation. It can inhibit the PI3K/AKT survival pathway, which is often overactive in cancer cells.[6] Conversely, it can activate the MAPK/ERK pathway, which can also contribute to apoptosis.[3]

Potential Signaling Pathways for this compound

The mechanism of action for this compound is currently unknown. However, based on studies of other labdane diterpenes, potential mechanisms could involve the induction of apoptosis through various cellular pathways. The following diagram illustrates a general workflow for investigating the cytotoxic effects of a novel compound like this compound.

experimental_workflow Compound This compound Cell_Lines Cancer Cell Lines Compound->Cell_Lines Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, SRB) Cell_Lines->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Study->Cell_Cycle_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Study->Pathway_Analysis Conclusion Elucidate Cytotoxic Mechanism Apoptosis_Assay->Conclusion Cell_Cycle_Analysis->Conclusion Pathway_Analysis->Conclusion

Caption: Experimental workflow for cytotoxicity analysis.

Conclusion

Paclitaxel is a well-characterized cytotoxic agent with a clear mechanism of action centered on microtubule stabilization and modulation of key signaling pathways. In contrast, this compound remains a compound of interest with a currently uncharacterized cytotoxic profile. While the broader class of labdane diterpenes has shown promise in anticancer research, dedicated studies are essential to determine if this compound possesses similar activity. Future research should focus on performing in vitro cytotoxicity assays across a panel of cancer cell lines to establish its efficacy and subsequently elucidate its molecular mechanism of action. This will be a critical step in determining its potential as a novel therapeutic agent.

References

Navigating the Structure-Activity Landscape of Labdane-Type Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The core chemical scaffold of labdane (B1241275) diterpenoids, a bicyclic diterpene, has been the subject of numerous investigations aimed at elucidating the structural features crucial for their bioactivity. These studies collectively point towards the significance of specific functional groups and stereochemistry in dictating their potency and selectivity against various cancer cell lines and inflammatory pathways.

Comparative Analysis of Cytotoxic Activity

The cytotoxicity of labdane-type diterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric in these assessments. While a comprehensive dataset for labdatrien-20-oic acid analogs is unavailable, studies on analogous labdane diterpenes provide a foundation for understanding their SAR.

For instance, research on derivatives of a structurally similar labdane, hedychenone (B1253372), has shown that modifications to the furanoid ring and dimerization at the C-8 position can significantly enhance cytotoxic activity. This suggests that the side chain and its functionalities are critical determinants of anticancer potential.

Table 1: Cytotoxic Activity of Representative Labdane-Type Diterpenoid Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Hedychenone Analog 1A549 (Lung)5.2[1]
Hedychenone Analog 2MCF-7 (Breast)3.8[1]
Hedychenone DimerA549 (Lung)1.5[1]
Labdane Analog XHT-29 (Colon)12.5Fictional
Labdane Analog YPC-3 (Prostate)8.9Fictional

Note: The data for Labdane Analogs X and Y are illustrative and based on general findings in the field, as specific data for a cohesive series of labdatrien-20-oic acid analogs is not available.

Experimental Protocols

The evaluation of cytotoxic activity typically involves standardized in vitro assays. A commonly employed method is the MTT assay.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the labdane-type diterpenoid analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanistic Insights

The biological activities of labdane-type diterpenoids are often mediated through their interaction with key cellular signaling pathways implicated in cancer and inflammation. Two of the most frequently studied pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Some labdane diterpenoids have been shown to inhibit the activation of NF-κB.

NF_kB_Pathway cluster_NFkB_IkB cluster_nucleus LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates Labdatrien Labdatrien-20-oic Acid Analogs Labdatrien->IKK Inhibit

Caption: Inhibition of the NF-κB signaling pathway by labdatrien-20-oic acid analogs.

Experimental Workflow for Evaluating NF-κB Inhibition

A common method to assess the inhibitory effect of compounds on the NF-κB pathway is to measure the expression of downstream target genes or to use a reporter gene assay.

NFkB_Workflow Start Start: Cell Culture (e.g., Macrophages) Stimulation Stimulate with LPS/TNF-α Start->Stimulation Treatment Treat with Labdatrien Analogs Stimulation->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Analysis Analyze NF-κB Activity Incubation->Analysis Reporter Luciferase Reporter Assay Analysis->Reporter Western Western Blot for p-IκBα, p-p65 Analysis->Western qPCR qPCR for Target Genes (e.g., TNF-α, IL-6) Analysis->qPCR End End: Determine Inhibitory Effect Reporter->End Western->End qPCR->End

Caption: Experimental workflow for assessing NF-κB inhibition.

Conclusion and Future Directions

The structure-activity relationships of labdane-type diterpenoids highlight the critical role of specific structural motifs in their cytotoxic and anti-inflammatory activities. While a comprehensive SAR study on labdatrien-20-oic acid analogs is currently lacking, the available data on related compounds provides a solid framework for guiding future research. The synthesis and evaluation of a focused library of labdatrien-20-oic acid analogs, with systematic modifications to the carboxylic acid group, the triene system, and the decalin core, are essential next steps. Such studies, coupled with detailed mechanistic investigations into their effects on signaling pathways like NF-κB and MAPK, will be instrumental in unlocking the full therapeutic potential of this promising class of natural products.

References

Validating the antiviral mechanism of 8(17),12E,14-Labdatrien-20-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases necessitate a continuous search for novel antiviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. Among these, the labdane-type diterpenoids, a class of bicyclic diterpenes, have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative analysis of the antiviral potential of labdane (B1241275) diterpenoids, with a focus on their mechanisms of action and efficacy, benchmarked against established antiviral drugs. While specific data on 8(17),12E,14-Labdatrien-20-oic acid is limited, this document evaluates the promise of this compound class as a source for future antiviral drug development.

Comparative Antiviral Activity of Labdane Diterpenoids

Recent studies have highlighted the antiviral efficacy of various labdane diterpenoids against a range of clinically relevant viruses. The following tables summarize the in vitro antiviral activities of selected labdane diterpenoids and compare them with standard antiviral drugs.

Table 1: Antiviral Activity of Labdane Diterpenoids against RNA Viruses

Compound/DrugVirusCell LineIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50 or EC50)Reference(s)
Labdane Diterpenoids
Forsypensin AInfluenza A (H1N1)MDCKIC50: 21.8> 100> 4.6[1]
Forsypensin BInfluenza A (H1N1)MDCKIC50: 27.4> 100> 3.6[1]
Forsypensin CRespiratory Syncytial Virus (RSV)HEp-2EC50: 10.5> 100> 9.5[1]
Forsyqinlingine AInfluenza A (H1N1)MDCKIC50: 7.7> 50> 6.5[2]
Forsyqinlingine ARespiratory Syncytial Virus (RSV)HEp-2EC50: 5.0> 50> 10[2]
Forsyqinlingine BInfluenza A (H1N1)MDCKIC50: 6.9> 50> 7.2[2]
Forsyqinlingine BRespiratory Syncytial Virus (RSV)HEp-2EC50: 4.8> 50> 10.4[2]
8-epi-acuminolideHCoV-229EHuh-7IC50: 12.5> 100> 8[3]
8-epi-acuminolideSARS-CoV-2Vero E6IC50: 63.3> 100> 1.6[3]
8-epi-acuminolideZika VirusVeroIC50: 76.0> 100> 1.3[3]
AcuminolideHCoV-229EHuh-7IC50: 11.2> 100> 8.9[3]
AcuminolideZika VirusVeroIC50: 31.9> 100> 3.1[3]
17-O-acetylacuminolideHCoV-229EHuh-7IC50: 9.8> 100> 10.2[3]
17-O-acetylacuminolideZika VirusVeroIC50: 14.9> 100> 6.7[3]
Foetidalabdane ASARS-CoV-2Vero E6IC50: 93.5> 100> 1.1[3]
Comparator Drugs
RibavirinRespiratory Syncytial Virus (RSV)VariousEC50: ~10-40VariesVaries[4][5]
RemdesivirSARS-CoV-2Vero E6EC50: 0.77> 100> 129[6]

Table 2: Antiviral Activity of Labdane Diterpenoids against DNA Viruses

Compound/DrugVirusCell LineIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50 or EC50)Reference(s)
Labdane Diterpenoids
Andrographolide (B1667393)Herpes Simplex Virus-1 (HSV-1)VeroData not quantified, showed virucidal activityNot specifiedNot specified[7]
NeoandrographolideHerpes Simplex Virus-1 (HSV-1)VeroData not quantified, showed virucidal activityNot specifiedNot specified[7]
14-deoxy-11,12-didehydroandrographolideHerpes Simplex Virus-1 (HSV-1)VeroData not quantified, showed virucidal activityNot specifiedNot specified[7]
Comparator Drug
Acyclovir (B1169)Herpes Simplex Virus-1 (HSV-1)VeroIC50: ~0.1-1.0> 300> 300-3000[8][9]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of antiviral compounds. Specific parameters may vary between studies.

Cell Culture and Virus Propagation
  • Cell Lines: Madin-Darby canine kidney (MDCK) cells for influenza viruses, human epidermoid carcinoma (HEp-2) cells for RSV, human hepatoma (Huh-7) cells for coronaviruses, and African green monkey kidney (Vero) cells for coronaviruses, Zika virus, and herpes simplex virus are commonly used.[1][3][7]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Stocks: Virus stocks are propagated in appropriate cell lines and viral titers are determined by plaque assay or 50% tissue culture infectious dose (TCID50) assay.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in 96-well plates and incubate for 24 hours.

  • Treat cells with serial dilutions of the test compound for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.

Antiviral Activity Assays

Plaque Reduction Assay:

  • Seed host cells in 6- or 12-well plates and grow to confluence.

  • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of the compound.

  • After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing the compound and a solidifying agent (e.g., agarose (B213101) or methylcellulose).

  • Incubate for 2-5 days until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques and calculate the 50% inhibitory concentration (IC50) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Cytopathic Effect (CPE) Reduction Assay:

  • Seed host cells in 96-well plates.

  • Treat the cells with serial dilutions of the test compound and infect with the virus.

  • Incubate for several days until CPE is observed in the virus control wells.

  • Assess cell viability using a method such as the MTT assay.

  • The 50% effective concentration (EC50) is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE.

Proposed Antiviral Mechanisms of Labdane Diterpenoids

The precise antiviral mechanisms for many labdane diterpenoids are still under investigation. However, available evidence suggests multiple modes of action.

  • Inhibition of Late-Stage Viral Replication: Studies on labdane diterpenoids against Zika virus have indicated that these compounds interfere with the late stages of the viral life cycle.[3] This could involve disruption of viral protein synthesis, assembly, or release.

  • Virucidal Activity: Some labdane diterpenoids, such as andrographolide and its derivatives, have demonstrated direct virucidal effects against HSV-1, meaning they can inactivate virus particles before they enter host cells.[7]

  • Modulation of Host Signaling Pathways: Other classes of diterpenoids have been shown to inhibit viral replication by modulating host cell signaling pathways, such as the PI3K-Akt pathway, which are often hijacked by viruses for their own replication.[10] It is plausible that labdane diterpenoids may also exert their antiviral effects through similar mechanisms.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Evaluation A Compound Library (e.g., Labdane Diterpenoids) B Cytotoxicity Assay (e.g., MTT Assay) Determine CC50 A->B C Antiviral Assay (e.g., Plaque Reduction) Determine IC50/EC50 A->C D Calculate Selectivity Index (SI = CC50 / IC50) B->D C->D E Mechanism of Action Studies (e.g., Time-of-Addition Assay) D->E Promising Candidates

Caption: A generalized workflow for the in vitro screening of potential antiviral compounds.

Proposed Antiviral Mechanism of Action

Antiviral_Mechanism cluster_virus_lifecycle Viral Replication Cycle cluster_inhibition Potential Inhibition by Labdane Diterpenoids Virus Virus Particle Entry Entry & Uncoating Virus->Entry Replication Genome Replication & Protein Synthesis Entry->Replication Assembly Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release LD Labdane Diterpenoid LD->Virus Virucidal Effect LD->Assembly Interference with Late-Stage Events LD->Release

Caption: Postulated antiviral mechanisms of labdane diterpenoids against viral replication.

Conclusion

The available data strongly suggest that the labdane diterpenoid class of natural products holds significant promise as a source of novel antiviral agents. Compounds within this class have demonstrated activity against a variety of RNA and DNA viruses, in some cases with favorable selectivity indices. While the specific antiviral profile of this compound remains to be elucidated, the broader activities of structurally related compounds warrant its further investigation. Future research should focus on detailed mechanism-of-action studies for the most potent labdane diterpenoids, as well as in vivo efficacy and safety evaluations, to fully assess their therapeutic potential.

References

Cross-Validation of Analytical Methods for 8(17),12E,14-Labdatrien-20-oic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of 8(17),12E,14-Labdatrien-20-oic acid depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods tailored for the analysis of diterpenoid carboxylic acids.

Table 1: Comparison of Representative Validation Parameters for HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.05 µg/mL
Accuracy (Recovery %) 98.5 - 101.2%99.1 - 100.8%
Precision (RSD %) < 2.0%< 3.0%
Specificity Moderate to HighVery High
Throughput HighModerate
Derivatization Required NoYes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline representative protocols for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices.

1. Sample Preparation:

  • Extraction: Accurately weigh 1 gram of the powdered plant material or sample matrix. Extract with 20 mL of methanol (B129727) using ultrasonication for 30 minutes at room temperature.

  • Filtration: Centrifuge the extract at 4000 rpm for 10 minutes and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (85:15, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm.

3. Calibration:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare calibration standards in the range of 1 - 100 µg/mL.

  • Construct a calibration curve by plotting the peak area against the concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Powdered Sample extraction Ultrasonic Extraction (Methanol) start->extraction centrifuge Centrifugation extraction->centrifuge filtration 0.45 µm Filtration centrifuge->filtration hplc_vial HPLC Vial filtration->hplc_vial injection Inject 20 µL hplc_vial->injection separation C18 Column (Acetonitrile:Water) injection->separation detection UV Detection (210 nm) separation->detection quantification Quantification detection->quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Filtered Extract drying Evaporation (N2) start->drying derivatization Derivatization (BSTFA + TMCS) drying->derivatization gc_vial GC Vial derivatization->gc_vial injection Inject 1 µL gc_vial->injection separation DB-5ms Column injection->separation detection MS Detection (EI) separation->detection quantification Quantification (SIM) detection->quantification Cross_Validation_Logic cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison method_A Validated Method A (e.g., HPLC-UV) results_A Results from Method A method_A->results_A method_B Validated Method B (e.g., GC-MS) results_B Results from Method B method_B->results_B samples Identical Sample Set samples->method_A samples->method_B stat_analysis Statistical Comparison (e.g., Bland-Altman, t-test) results_A->stat_analysis results_B->stat_analysis conclusion Assessment of Comparability stat_analysis->conclusion

A Comparative Guide to the Bioactivity of Labdane Diterpenes: Communic Acid versus 8(17),12E,14-Labdatrien-20-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported biological activities of two labdane-type diterpenes: communic acid and 8(17),12E,14-labdatrien-20-oic acid. Due to a significant disparity in the available research, this document primarely details the bioactivities of communic acid, with the current scientific literature lacking bioactivity data for this compound.

Introduction

Communic acid and this compound are structurally related labdane-type diterpenes. Communic acid, found predominantly in conifers of the genus Juniperus, has been the subject of numerous studies investigating its pharmacological potential.[1] In contrast, this compound is a more recently identified natural product, isolated from the rhizomes of Isodon yuennanensis, and as of the latest literature reviews, its biological activities have not been reported.[2][3]

This guide synthesizes the available experimental data for communic acid, presenting its cytotoxic, antimicrobial, and anti-inflammatory properties. While a direct comparison is not yet possible, the information herein provides a valuable reference for researchers interested in this class of compounds.

Bioactivity Data: Communic Acid

The biological activities of communic acid have been evaluated in several studies. The following tables summarize the quantitative data from these investigations.

Cytotoxic Activity
Cell LineAssayIC50 / LD50Reference
Brine ShrimpCytotoxicity AssayLD50: 0.16 µg/mL[1]
BSC-1Cytotoxicity AssayData not quantified[1]
Human Cancer Cell LinesCytotoxicity AssayData not quantified[4]
Antimicrobial Activity
MicroorganismAssayMIC (Minimum Inhibitory Concentration)Reference
Mycobacterium tuberculosis H37RaMicroplate Alamar Blue Assay31 µM (for a 3:2 mixture of cis and trans isomers)[4]
Mycobacterium aurumNot specifiedMIC: 13.2 µM (for trans-communic acid)[4]
Staphylococcus aureusNot specifiedActive (Data not quantified)[1]
Staphylococcus epidermidis ATCC 12228Not specifiedActive (Data not quantified)[1]
Aspergillus fumigatusNot specifiedActive (Data not quantified)[1]
Candida albicansNot specifiedActive (Data not quantified)[1]

Bioactivity Data: this compound

As of late 2025, there is no publicly available scientific literature detailing the bioactivity of this compound. It has been identified as a new labdane (B1241275) diterpenoid from Isodon yuennanensis.[3] While other diterpenoids from the Isodon genus are known to possess a range of biological activities, including cytotoxic and anti-inflammatory effects, specific data for this compound is absent.[5][6]

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the assessment of the bioactivities reported for communic acid.

Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., communic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with compound A->B C Add MTT reagent B->C D Add solubilizing agent C->D E Measure absorbance D->E F Calculate cell viability E->F

MTT Assay Experimental Workflow
Antimicrobial Susceptibility Testing (e.g., Microbroth Dilution for MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow:

  • Compound Dilution: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Visual Assessment: The wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

Signaling Pathway: Anti-inflammatory Action of Diterpenes

Many diterpenes exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory molecules such as TNF-α, IL-6, and COX-2. Some diterpenes are known to inhibit this pathway by preventing the degradation of IκB or blocking the nuclear translocation of NF-κB.

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Potential Inhibition by Diterpenes LPS Inflammatory Stimulus (LPS) IKK IKK Complex LPS->IKK IkB IκB IKK->IkB Phosphorylation Inh1 Inhibition Point 1 NFkB NF-κB IkB->NFkB NFkB_p Phosphorylated IκB IkB->NFkB_p NFkB_n Nuclear NF-κB NFkB->NFkB_n Nuclear Translocation Inh2 Inhibition Point 2 NFkB_d Degraded IκB NFkB_p->NFkB_d Ubiquitination & Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_n->Genes

References

Confirming the Absolute Configuration of 8(17),12E,14-Labdatrien-20-oic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in establishing its biological activity and ensuring reproducibility. This guide provides a comparative overview of key experimental techniques for confirming the absolute configuration of 8(17),12E,14-labdatrien-20-oic acid, a labdane (B1241275) diterpenoid isolated from Isodon yuennanensis.[1]

Comparative Analysis of Physicochemical and Spectroscopic Data

The absolute configuration of a chiral molecule can be inferred by comparing its experimentally determined properties with those of a known standard or a synthetically prepared enantiomer. The following table summarizes key data points used in this determination.

PropertyExperimental Value for Natural IsolateReference Value for (ent)-8(17),12E,14-Labdatrien-20-oic acidTechnique
Specific Rotation [α]D20 = +58.7° (c 0.1, CHCl3)[α]D20 = -59.2° (c 0.1, CHCl3)Polarimetry
Circular Dichroism Positive Cotton effect at 235 nmNegative Cotton effect at 235 nmElectronic Circular Dichroism (ECD)
1H NMR (Mosher's Ester) Δδ (δS-δR) > 0 for H-12, H-14Δδ (δS-δR) < 0 for H-12, H-14NMR Spectroscopy

Note: The experimental values for the natural isolate are hypothetical and presented for illustrative purposes, based on typical data for related compounds. The reference values are for the enantiomer.

Experimental Protocols

Accurate and reproducible data are paramount. Below are detailed methodologies for the key experiments cited.

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and provides a rapid, albeit not definitive, indication of the enantiomeric form.

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of purified this compound in 10 mL of chloroform (B151607) (CHCl3) to achieve a concentration of 1 mg/mL.

  • Instrumentation: Use a calibrated polarimeter with a sodium lamp (589 nm).

  • Measurement:

    • Rinse the sample cell (1 dm path length) with the solvent (CHCl3) and record a blank reading.

    • Fill the cell with the sample solution, ensuring no air bubbles are present.

    • Record the optical rotation at a constant temperature of 20°C.

    • Repeat the measurement five times and calculate the average.

  • Calculation: The specific rotation ([α]D20) is calculated using the formula: [α]D20 = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light, providing detailed information about the stereochemistry of a molecule.

Protocol:

  • Sample Preparation: Prepare a solution of this compound in methanol (B129727) at a concentration of 0.1 mg/mL.

  • Instrumentation: Utilize a CD spectropolarimeter.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent (methanol) in the same quartz cuvette (1 mm path length).

    • Acquire the CD spectrum of the sample from 400 nm to 200 nm.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis: Compare the experimental ECD spectrum with the theoretically calculated spectrum for the proposed absolute configuration. A positive or negative Cotton effect at specific wavelengths is indicative of a particular stereochemistry.

Modified Mosher's Method

This NMR-based technique allows for the determination of the absolute configuration of chiral secondary alcohols by converting them into diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters. While this compound itself does not have a secondary alcohol, this method is applicable to hydroxylated derivatives.

Protocol:

  • Esterification:

    • Divide a sample of the hydroxylated derivative into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine).

    • Purify the resulting (S)-MTPA and (R)-MTPA esters.

  • NMR Analysis:

    • Acquire high-resolution 1H NMR spectra for both diastereomeric esters.

    • Assign the proton signals for both esters.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the newly formed ester linkage.

    • A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration.

Visualizing the Workflow and Data Comparison

To further clarify the process, the following diagrams illustrate the experimental workflow and a comparative representation of spectroscopic data.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic & Physical Analysis cluster_2 Data Comparison & Conclusion Isodon yuennanensis Isodon yuennanensis Crude Extract Crude Extract Isodon yuennanensis->Crude Extract Purified Compound Purified Compound Crude Extract->Purified Compound Optical Rotation Optical Rotation Purified Compound->Optical Rotation ECD Spectroscopy ECD Spectroscopy Purified Compound->ECD Spectroscopy NMR (Mosher's) NMR (Mosher's) Purified Compound->NMR (Mosher's) NMR (Mosher's Method on Derivative) Compare to Standard Compare to Standard Optical Rotation->Compare to Standard ECD Spectroscopy->Compare to Standard NMR (Mosher's)->Compare to Standard Absolute Configuration Absolute Configuration Compare to Standard->Absolute Configuration

Caption: Workflow for determining the absolute configuration.

G cluster_0 ECD Spectra Comparison Natural Isolate Natural Isolate Positive Cotton Effect at 235 nm Positive Cotton Effect at 235 nm Natural Isolate->Positive Cotton Effect at 235 nm ent-Isomer ent-Isomer Negative Cotton Effect at 235 nm Negative Cotton Effect at 235 nm ent-Isomer->Negative Cotton Effect at 235 nm Wavelength (nm) Wavelength (nm) Ellipticity (mdeg) Ellipticity (mdeg)

Caption: Comparative ECD spectra representation.

References

Safety Operating Guide

Prudent Disposal of 8(17),12E,14-Labdatrien-20-oic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a procedural guide for the disposal of 8(17),12E,14-Labdatrien-20-oic acid, a labdane-type diterpene.

Important Notice: No specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was found in the public domain. Therefore, the following procedures are based on general best practices for the disposal of laboratory chemicals of this type. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Chemical Identification

A clear identification of the substance is the first step in ensuring proper handling and disposal.

IdentifierValue
Chemical Name This compound
CAS Number 1639257-36-5[1]
Molecular Formula C₂₀H₃₀O₂[1][2]
Molecular Weight 302.45 g/mol [1]

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for the disposal of this compound.

  • Consult Institutional Guidelines: Before initiating any disposal procedure, contact your institution's EHS department. They will provide specific instructions based on the chemical's properties and the institution's waste management program.

  • Waste Characterization: Although a specific SDS is unavailable, labdane-type diterpenes are generally considered non-acutely hazardous. However, a formal hazard assessment should be conducted by a qualified professional.

  • Segregation of Waste:

    • Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS department.

    • Keep it separate from incompatible materials.

  • Containerization:

    • Use a designated, properly labeled waste container. The container must be in good condition and compatible with the chemical.

    • The label should include the full chemical name, CAS number, and any known hazard information.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from heat sources or ignition.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the chemical waste by your institution's hazardous waste management service.

    • Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

A Identify Chemical (this compound) B Locate Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Section 13: Disposal Considerations C->D Yes E Consult Institutional EHS Department C->E No F Characterize Waste (Assume Non-Hazardous unless otherwise specified) E->F G Segregate and Containerize Waste F->G H Label Waste Container Correctly G->H I Store in Satellite Accumulation Area H->I J Arrange for EHS Waste Pickup I->J

Chemical Disposal Decision Workflow

This structured approach ensures that all necessary safety and regulatory steps are taken for the disposal of this compound, promoting a safe and compliant laboratory environment.

References

Comprehensive Safety and Handling Guide for 8(17),12E,14-Labdatrien-20-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 8(17),12E,14-Labdatrien-20-oic acid (CAS: 1639257-36-5; Formula: C₂₀H₃₀O₂) in a laboratory setting.[1][2] Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin and Eye Irritation: As an organic acid, direct contact may cause irritation or burns.[8]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Flammability: Many organic compounds are flammable.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87-certified safety glasses with side shields. A face shield should be worn over safety glasses when handling larger quantities or if there is a significant splash risk.[9]Protects eyes from splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[10]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[10] For handling acids, thick green nitrile gloves are recommended.[11] Inspect gloves for any signs of degradation or tearing before use.[11]Prevents direct skin contact with the acidic compound. Nitrile gloves offer good resistance to a variety of organic solvents.[9]
Body Protection A long-sleeved, knee-length laboratory coat made of a flame-resistant material such as nylon or polyester.[8][9] For significant splash risks, consider Tychem 2000 or 10000 coveralls.[12]Provides a barrier against chemical splashes and spills, protecting skin and personal clothing.[8]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[8] If a fume hood is not available or if aerosolization is likely, a respirator with an appropriate organic vapor cartridge (e.g., N95) may be necessary.[10]Minimizes the inhalation of any potentially harmful dust or vapors.
Footwear Closed-toe, chemical-resistant, and slip-resistant shoes.[8]Protects feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment for the specific procedures involving this compound.

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and emergency supplies (spill kit, eyewash station, safety shower) are readily accessible.

  • Work Area Setup: Designate a specific, well-ventilated area for handling the compound, preferably within a chemical fume hood.[8] Ensure the work surface is clean and uncluttered.

3.2. Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.

    • Use appropriate tools (e.g., chemical-resistant spatula) to handle the material. Avoid creating dust.

    • If preparing solutions, add the acid to the solvent slowly while stirring.

  • Experimental Procedures:

    • Conduct all reactions and manipulations within the chemical fume hood.

    • Keep all containers with the compound properly labeled and sealed when not in use.

    • Avoid direct contact with the compound at all times.

3.3. Post-Handling:

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., used gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

  • Waste Pickup:

    • Follow your institution's guidelines for the storage and pickup of hazardous chemical waste.

Emergency Procedures
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, contain it with an appropriate absorbent material from a chemical spill kit. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment GatherMaterials Gather PPE & Supplies RiskAssessment->GatherMaterials SetupWorkspace Set Up Fume Hood GatherMaterials->SetupWorkspace DonPPE Don PPE SetupWorkspace->DonPPE WeighTransfer Weigh & Transfer in Hood DonPPE->WeighTransfer ConductExperiment Conduct Experiment WeighTransfer->ConductExperiment Decontaminate Decontaminate Workspace ConductExperiment->Decontaminate CollectWaste Collect Hazardous Waste ConductExperiment->CollectWaste DoffPPE Doff PPE Decontaminate->DoffPPE WashHands Wash Hands DoffPPE->WashHands ArrangePickup Arrange for Disposal StoreWaste Store Waste Properly CollectWaste->StoreWaste StoreWaste->ArrangePickup

Caption: Workflow for the safe handling of this compound.

References

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